Biacetyl monoxime
Descripción
Diacetylmonoxime is a ketoxime obtained via formal condensation of butane-2,3-dione with hydroxylamine. It is a reversible myosin ATPase inhibitor. It has a role as a cholinesterase reactivator, a chromogenic compound and an EC 3.6.1.3 (adenosinetriphosphatase) inhibitor.
used diagnostically for determining urea in blood; structure; myosin ATPase antagonist
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3E)-3-hydroxyiminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEUPUDHEBLWJY-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diacetylmonoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
365 to 367 °F at 760 mmHg (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
57-71-6, 17019-25-9 | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diacetylmonoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyl monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyl monoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetyl monoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanedione, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-butanedione monoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYL MONOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19SQ93LM6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
171 to 172 °F (NTP, 1992) | |
| Record name | 2-OXIME 2,3-BUTANEDIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Biacetyl Monoxime in Muscle
Introduction
This compound (CH₃C(O)C(NOH)CH₃), also known as diacetyl monoxime (DAM) or 2,3-butanedione monoxime (BDM), is a widely utilized small molecule in muscle physiology research.[1] It is primarily known for its reversible inhibitory effects on muscle contraction in skeletal, cardiac, and smooth muscle tissues.[2] This property has made it an invaluable tool for uncoupling excitation from contraction, allowing for the detailed study of the mechanical and biochemical properties of the contractile apparatus. While its primary classification is that of a myosin ATPase inhibitor, its mechanism of action is multifaceted, involving direct effects on cross-bridge kinetics, modulation of intracellular calcium homeostasis, and a debated role as a "chemical phosphatase".[2][3][4] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate its complex interactions within the muscle cell.
Core Mechanisms of Action
The inhibitory effect of this compound on muscle contraction stems from its influence on several key processes in excitation-contraction coupling and the cross-bridge cycle.
Direct Inhibition of Myosin ATPase and Alteration of Cross-Bridge Kinetics
The most well-characterized effect of this compound is its direct interaction with the myosin motor protein. It functions as a non-competitive inhibitor of myosin II ATPase, the enzyme responsible for hydrolyzing ATP to provide energy for the power stroke.[2][5] This inhibition is not universal across all myosin isoforms, as BDM does not inhibit the ATPase activity of myosin-I, myosin-V, or myosin-VI.[2]
The interaction of BDM with myosin II leads to significant alterations in the kinetics of the cross-bridge cycle:
-
Decreased Rate of Cross-Bridge Attachment: BDM has been shown to decrease the rate constant for cross-bridge attachment to actin filaments.[6]
-
Increased Rate of Cross-Bridge Detachment: At higher concentrations (≥20 mM), BDM can also increase the apparent rate of cross-bridge detachment.[3]
-
Accumulation of Detached Cross-Bridges: The net effect is a shift in the equilibrium of cross-bridges towards a detached state, leading to a reduction in the number of force-generating heads interacting with actin at any given moment.[7] This results in a dose-dependent decrease in isometric force, shortening velocity, and muscle stiffness.[5][6]
-
Accelerated ATP Cleavage: One proposed mechanism for its inhibitory action is that BDM's oxime group catalytically assists in the ATP cleavage step. This would paradoxically increase the rate of ATP hydrolysis under certain experimental conditions but ultimately lead to an accumulation of myosin in a weak-binding or detached state, thus inhibiting force production.[8]
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
This compound also exerts significant effects on the handling of intracellular calcium, a critical second messenger in muscle contraction.
-
Sarcoplasmic Reticulum (SR) Ca²⁺ Release: BDM can induce Ca²⁺ release from the sarcoplasmic reticulum in a concentration-dependent manner.[2] In canine cardiac SR, BDM was shown to induce a maximal reduction of 72% of SR Ca²⁺ at pCa 6.0.[2] This effect appears to be independent of the ryanodine receptor, as ruthenium red does not inhibit this spontaneous release.[9]
-
Inhibition of L-type Ca²⁺ Currents: In cardiac myocytes, BDM suppresses the L-type Ca²⁺ current, which is crucial for triggering Ca²⁺-induced Ca²⁺ release.[2][10] This leads to a reduction in the peak intracellular calcium released from the SR during an action potential.[4][10]
-
Inhibition of Na⁺/Ca²⁺ Exchanger (NCX): BDM has been found to inhibit the Na⁺/Ca²⁺ exchange current (INCX) in a concentration-dependent manner, with an IC50 value of 2.4 mM in guinea-pig ventricular cells.[11]
The dual effects of inducing baseline Ca²⁺ leak from the SR while simultaneously inhibiting the trigger Ca²⁺ influx during excitation contribute to its overall negative inotropic effect. While it can increase baseline intracellular Ca²⁺, it reduces the amplitude of the Ca²⁺ transient associated with contraction.[4][12]
"Chemical Phosphatase" Activity
This compound has been described as a "chemical phosphatase" due to its ability to dephosphorylate proteins in some experimental systems.[2][4] This has led to speculation that its inhibitory effects could be due to the dephosphorylation of key proteins in the excitation-contraction coupling pathway, such as ion channels.[2] However, this mechanism is a subject of debate:
-
Direct Dephosphorylation: The idea that BDM directly acts as a phosphatase is contested. For instance, its inhibitory effects on DRK1 channels were found to be inconsistent with a phosphatase effect because the inhibition was rapid, reversible, and occurred in the absence of ATP, which would be necessary to rephosphorylate the channel.[13]
-
No ATP Dephosphorylation: Studies have shown that BDM does not dephosphorylate ATP itself.[11]
-
Phosphatase-Independent Inhibition: In some cases, the inhibitory effects of BDM are not reversed by phosphatase inhibitors like okadaic acid, suggesting a mechanism independent of phosphatase activation.[11]
Therefore, while BDM may exhibit phosphatase-like activity in some contexts, it is not considered the primary mechanism for its muscle relaxant effects, especially concerning its direct action on myosin.
Effects on Smooth Muscle
In smooth muscle, the mechanism of BDM action involves additional pathways. Contraction in smooth muscle is primarily regulated by the phosphorylation of the myosin light chain (MLC). BDM has been shown to:
-
Inhibit Myosin Light Chain Phosphorylation: In skinned smooth muscle fibers, BDM decreases the Ca²⁺ sensitivity of force, which can be explained by a reduced level of MLC phosphorylation.[14]
-
Inhibit Ca²⁺ Translocation: In intact smooth muscle, BDM reduces intracellular Ca²⁺ during contraction, suggesting an effect on Ca²⁺ entry or release.[14]
-
Inhibit Rapidly-Cycling Cross-Bridges: BDM appears to specifically inhibit the rapidly-cycling cross-bridges that are prominent early in a contraction, with less effect on the slowly-cycling "latch" bridges.[15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of muscle function as reported in the literature.
Table 1: Effects of this compound on Muscle Mechanics and Cross-Bridge Kinetics
| Parameter | Muscle Type | BDM Concentration | Effect | Reference |
| Isometric Force | Rat Cardiac Trabeculae | 100 mM | Decrease to 2.8 ± 0.4% of control | [3] |
| Isometric Force | Ferret Papillary Muscle | 1-3 mM | 30 ± 5% reduction in maximal Ca²⁺-activated force | [10] |
| Myofibrillar ATPase Activity | Rat Cardiac Trabeculae | >20 mM | Depressed, but to a lesser extent than force | [3] |
| Rate of Tension Redevelopment | Rat Cardiac Trabeculae | 20 mM | Decreased from 29 ± 2 s⁻¹ to 22 ± 1 s⁻¹ | [3] |
| Maximum Shortening Velocity | Frog Skeletal Muscle | 3 mM | Reduced | [6] |
| MgATP Binding Constant | Rabbit Psoas Muscle | 18 mM | 27-fold increase | [7] |
| MgADP Binding Constant | Rabbit Psoas Muscle | 18 mM | 6-fold increase | [7] |
| Tetanic Tension | Frog Sartorius Muscle | 3 mM | 40-70% suppression | [16] |
| Active Force | Guinea Pig Taenia Coli (Smooth) | 10 mM | ~70% inhibition | [14] |
Table 2: Effects of this compound on Calcium Homeostasis and Ion Channels
| Parameter | Preparation | BDM Concentration | Effect | Reference |
| SR Ca²⁺ Release | Canine Cardiac SR | 0-30 mM | Concentration-dependent, maximal reduction of 72% of SR Ca²⁺ | [2] |
| L-type Ca²⁺ Current | Rat Cardiac Myocytes | 0-50 mM | Suppressed | [2] |
| Peak Ca²⁺ Current | Guinea Pig Myocytes | 1-3 mM | Reduced by 7.9 ± 1% | [10] |
| Ca²⁺ for Half-Maximal Force | Ferret Papillary Muscle | 1-3 mM | Increased by 0.1 ± 0.01 µM | [10] |
| Na⁺/Ca²⁺ Exchange Current (INCX) | Guinea Pig Ventricular Cells | IC₅₀ = 2.4 mM | Inhibition | [11] |
| DRK1 K⁺ Current | Xenopus Oocytes | kᵢ = 16.6 mM | Reversible inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the effects of this compound.
Protocol 1: Measurement of Myofibrillar ATPase Activity
This protocol is based on the methodology described for skinned cardiac muscle fibers.[3]
-
Preparation of Skinned Fibers:
-
Excise cardiac trabeculae or skeletal muscle bundles in a relaxing solution.
-
Chemically "skin" the fibers by incubating them in a solution containing a non-ionic detergent (e.g., Triton X-100) to permeabilize the cell membranes while leaving the contractile apparatus intact.
-
Wash the fibers thoroughly with a relaxing solution to remove the detergent.
-
-
ATPase Activity Measurement:
-
Mount the skinned fiber preparation in a temperature-controlled chamber on a force transducer.
-
Measure ATP hydrolysis by enzymatically coupling it to the breakdown of reduced nicotinamide adenine dinucleotide (NADH), which can be monitored photometrically by the change in absorbance at 340 nm.
-
The assay solution should contain ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and the enzymes for the coupling reaction (pyruvate kinase and lactate dehydrogenase).
-
Induce contraction by adding a high-Ca²⁺ activating solution.
-
Record the rate of NADH consumption (decrease in absorbance) as a measure of ATPase activity.
-
To test the effect of BDM, add the desired concentration to the activating solution and repeat the measurement.
-
Protocol 2: Measurement of Intracellular Ca²⁺ Transients
This protocol is based on methods using fluorescent Ca²⁺ indicators.[10]
-
Cell/Tissue Preparation:
-
Isolate individual myocytes via enzymatic digestion or use thin muscle preparations like papillary muscles.
-
Load the preparation with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
-
Fluorescence Measurement:
-
Place the loaded preparation on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the dye at its appropriate wavelengths (for Fura-2, typically alternating between 340 nm and 380 nm).
-
Record the emitted fluorescence (at ~510 nm for Fura-2) using a photomultiplier tube or a CCD camera.
-
The ratio of the fluorescence emitted at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
-
Experimental Procedure:
-
Electrically stimulate the preparation to elicit contractions and record the corresponding Ca²⁺ transients.
-
Establish a baseline recording in a standard physiological solution.
-
Perfuse the preparation with a solution containing the desired concentration of BDM.
-
After equilibration, stimulate the preparation again and record the changes in the amplitude and kinetics of the Ca²⁺ transient.
-
Mandatory Visualizations
Signaling and Experimental Diagrams
References
- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BDM affects nucleotide binding and force generation steps of the cross-bridge cycle in rabbit psoas muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.ucla.edu [search.library.ucla.edu]
- 9. Spontaneous calcium release from sarcoplasmic reticulum. Effect of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractile deactivation and uncoupling of crossbridges. Effects of 2,3-butanedione monoxime on mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 2,3-butanedione monoxime (BDM) on smooth muscle mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Applications of 2,3-Butanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-butanedione monoxime, also known as diacetyl monoxime. It includes detailed experimental protocols for its synthesis and use in common assays, and visual representations of its key biological mechanisms of action. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Chemical Properties of 2,3-Butanedione Monoxime
2,3-Butanedione monoxime is a versatile organic compound with the chemical formula C₄H₇NO₂.[1][2][3][4] It is widely recognized in biological research as a reversible inhibitor of myosin ATPase and has applications as a chromogenic reagent.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 2,3-butanedione monoxime.
| Property | Value | Citations |
| Molecular Formula | C₄H₇NO₂ | [1][2][3][4] |
| Molecular Weight | 101.10 g/mol | [1][3][6][7] |
| CAS Number | 57-71-6 | [2][3][7] |
| Melting Point | 74-78 °C (165-172 °F) | [1][2][5][7][8] |
| Boiling Point | 185-186 °C (365-367 °F) at 760 mmHg | [1][2][7][8] |
| Appearance | Cream-colored or white to off-white crystalline powder | [1][9][10] |
| Solubility in Water | 10-50 mg/mL at 20°C (64°F) | [1][2][8] |
| Solubility in Organic Solvents | Soluble in ethanol (~30 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).[6][11][12] Soluble in methanol (100 mg/mL).[9] | [6][9][11][12] |
| UV/Vis Absorbance (λmax) | 229 nm | [11][12] |
Experimental Protocols
This section details methodologies for the synthesis of 2,3-butanedione monoxime and its application in a common biochemical assay.
Synthesis of 2,3-Butanedione Monoxime
A common method for the synthesis of 2,3-butanedione monoxime involves the reaction of butanone with a nitrite ester in the presence of a catalyst. The following protocol is a representative example.
Materials:
-
Butanone
-
Nitrite ester (e.g., ethyl nitrite)
-
Hydrochloric acid (catalyst)
-
Ethanol
-
Ammonia water
-
Refined salt
Procedure:
-
Nitrite Ester Formation: In a suitable reaction vessel, ethanol is reacted with sodium nitrite in the presence of sulfuric acid to produce the nitrite ester.
-
Oximation Reaction: Butanone is reacted with the prepared nitrite ester using hydrochloric acid as a catalyst. This reaction leads to the formation of 2,3-butanedione monoxime.
-
Post-Reaction Work-up: a. The ethanol is first removed by distillation, with the reaction solution temperature maintained at 90°C. b. The solution is then neutralized with ammonia water and diluted by adding half its volume of water. c. Distillation is continued until the distillate is no longer flammable. d. Steam distillation is then employed. e. Refined salt is added to the resulting solution, which is then cooled to induce crystallization of the 2,3-butanedione monoxime.
-
Purification: The crude product is collected by filtration and dried. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.
Colorimetric Determination of Urea
2,3-Butanedione monoxime is used in the Diacetyl Monoxime (DAM) method for the quantitative determination of urea in biological samples.
Principle: In a hot acidic medium, urea reacts with diacetyl monoxime to form a pink-colored diazine complex. The intensity of the color, measured spectrophotometrically at approximately 520-530 nm, is directly proportional to the urea concentration.[8][13][14]
Materials:
-
Sample (e.g., serum, plasma)
-
Trichloroacetic acid (TCA), 5% solution
-
Diacetyl monoxime solution (e.g., 2 g in 500 mL distilled water)
-
Acid reagent (containing concentrated sulfuric acid, orthophosphoric acid, and a stabilizing agent like thiosemicarbazide)
-
Urea standard solutions
-
Colorimeter or spectrophotometer
-
Water bath (100°C)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of the sample (or standard/control) in a centrifuge tube, add 1 mL of 5% TCA solution. b. Mix thoroughly and centrifuge at high speed (e.g., 3000 g) for 5 minutes to pellet the precipitated proteins. c. Collect the clear supernatant, which is the protein-free filtrate.[8]
-
Color Reaction: a. Set up and label three test tubes: Blank, Standard, and Test. b. Pipette reagents as follows:
- Blank: 3 mL Color Reagent + 0.1 mL Distilled Water
- Standard: 3 mL Color Reagent + 0.1 mL Urea Standard
- Test: 3 mL Color Reagent + 0.1 mL Protein-Free Filtrate c. Mix the contents of each tube. d. Place all tubes in a boiling water bath (100°C) for exactly 15 minutes.[8]
-
Measurement: a. Remove the tubes and cool them in cold water for 5 minutes. b. Measure the absorbance of the Standard and Test samples against the Blank at 530 nm.[8]
-
Calculation: The urea concentration in the sample is calculated using the formula: Urea Concentration = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
Mechanism of Action Visualizations
2,3-Butanedione monoxime is a valuable tool in studying cellular contractility and ion channel function. The following diagrams, rendered using the DOT language, illustrate its primary mechanisms of action.
Inhibition of Myosin ATPase Activity
2,3-butanedione monoxime acts as a non-competitive inhibitor of skeletal muscle myosin-II ATPase.[10][15] It primarily functions by hindering the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate state and inhibiting the power stroke of the muscle contraction cycle.[15]
Caption: Inhibition of the Myosin Cross-Bridge Cycle by 2,3-Butanedione Monoxime.
Modulation of L-Type Calcium Channels
2,3-Butanedione monoxime also functions as an inhibitor of L-type calcium channels. It reversibly reduces the calcium current (ICa) by decreasing the probability of the channel being in the open state, without necessarily acting on the phosphorylation sites of the channel.[1][2][3] This leads to a reduction in intracellular calcium concentration, which contributes to its muscle relaxant effects.
Caption: Mechanism of L-Type Calcium Channel Inhibition by 2,3-Butanedione Monoxime.
Safety and Handling
2,3-Butanedione monoxime should be handled with care in a laboratory setting. It may cause eye, skin, respiratory, and digestive tract irritation.[10]
-
Handling: Use in a well-ventilated area, minimize dust generation, and avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is incompatible with strong oxidizing agents.[2][5]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[10]
This guide provides a foundational understanding of 2,3-butanedione monoxime for its effective and safe use in research and development. For more specific applications, consulting the primary literature is recommended.
References
- 1. Inhibition of cloned human L-type cardiac calcium channels by 2,3-butanedione monoxime does not require PKA-dependent phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel suppression of an L-type calcium channel in neurones of murine dorsal root ganglia by 2,3-butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Multiple actions of 2,3-butanedione monoxime on contractile activation in frog twitch fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratorytests.org [laboratorytests.org]
- 9. Measuring urea concentrations in water samples [protocols.io]
- 10. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 2,3-butanedione monoxime on force of contraction and protein phosphorylation in bovine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Butanedione monoxime for spectrophotometric det. of urea, = 99.0 57-71-6 [sigmaaldrich.com]
- 13. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
Biacetyl Monoxime: A Technical Guide for Researchers
An in-depth technical guide on Biacetyl Monoxime (CAS No. 57-71-6) for researchers, scientists, and drug development professionals.
Chemical Identity and Synonyms
This compound is a well-characterized organic compound with the CAS Registry Number 57-71-6 .[1][2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature searches and accurate identification of the compound.
| Synonym | Abbreviation |
| Diacetyl monoxime | DAM |
| 2,3-Butanedione monoxime | BDM |
| Isonitrosoethyl methyl ketone | |
| (2E)-3-oxobutan-2-one oxime | |
| 2-Oximino-3-butanone | |
| 3-Oxo-2-butanone oxime |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1][2][3] |
| Molecular Weight | 101.10 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 75-78 °C | [3][4] |
| Boiling Point | 185-186 °C | [3] |
| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Synthesis Workflow
The synthesis of this compound can be achieved through the oximation of butanone. The following diagram illustrates a general workflow based on described synthesis methods.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocols
Colorimetric Determination of Urea
This compound is widely used for the quantitative determination of urea in biological samples. The following protocol is a standard method for this application.
Principle: In an acidic and heated environment, this compound reacts with urea to form a colored diazine product. The intensity of the color, which is proportional to the urea concentration, is measured spectrophotometrically.
Reagents:
-
Color Reagent:
-
Dissolve 2g of diacetyl monoxime and 0.1g of thiosemicarbazide in 100 mL of distilled water.
-
-
Acid Reagent:
-
Slowly add 200 mL of concentrated sulfuric acid and 1.5 mL of 85% phosphoric acid to 600 mL of distilled water. Cool and dilute to 1 L with distilled water.
-
-
Urea Standard Stock Solution (1 mg/mL):
-
Dissolve 100 mg of urea in 100 mL of distilled water.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Procedure:
-
Sample Preparation: Deproteinate biological samples (e.g., serum, urine) using a suitable method, such as trichloroacetic acid precipitation.
-
Reaction Setup:
-
Pipette 1.0 mL of the deproteinated sample, standards, or blank (distilled water) into labeled test tubes.
-
Add 1.0 mL of the Color Reagent to each tube.
-
Add 5.0 mL of the Acid Reagent to each tube and mix well.
-
-
Incubation:
-
Incubate the tubes in a boiling water bath for 20 minutes.
-
-
Cooling:
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solutions at 520 nm using a spectrophotometer.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of urea in the sample by interpolating its absorbance on the standard curve.
-
Myosin ATPase Inhibition Assay (Representative Protocol)
This compound is a well-known inhibitor of myosin ATPase. This protocol provides a general framework for assessing its inhibitory activity.
Principle: The ATPase activity of myosin is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibitory effect of this compound is quantified by comparing the ATPase activity in the presence and absence of the compound.
Reagents:
-
Myosin Solution: Purified myosin (e.g., from skeletal or cardiac muscle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M KCl).
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 500 mM) in the assay buffer.
-
Malachite Green Reagent: For the colorimetric detection of inorganic phosphate.
Procedure:
-
Reaction Setup:
-
In a microplate, prepare reaction mixtures containing the assay buffer, myosin solution, and varying concentrations of this compound (e.g., 0-50 mM). Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding the ATP solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop according to the reagent manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use in Cardiomyocyte Cell Culture
This compound is often used in cardiomyocyte research to reversibly inhibit contraction, which can improve cell viability during isolation and culture.
Application: To prevent contraction-induced cell death and maintain the structural integrity of isolated adult cardiomyocytes.
Protocol Outline:
-
Isolation: During the enzymatic digestion and isolation of cardiomyocytes, include 10-20 mM this compound in the perfusion and digestion buffers.
-
Plating and Culture:
-
Plate the isolated cardiomyocytes in culture dishes pre-coated with laminin or another suitable extracellular matrix protein.
-
Use a culture medium (e.g., MEM) supplemented with serum, antibiotics, and 5-10 mM this compound.
-
-
Experimental Use:
-
For experiments requiring contracting cells, this compound can be washed out from the culture medium. The effects are generally reversible.
-
It is important to note that this compound can have off-target effects, and appropriate controls should be included in all experiments.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of myosin ATPase.[5] This inhibition is thought to occur through its interaction with the myosin head, preventing the conformational changes necessary for the power stroke of muscle contraction.
Caption: The inhibitory effect of this compound on the myosin-actin cross-bridge cycle.
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.[6][7][8]
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
If swallowed, call a poison center or doctor if you feel unwell.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[1][6]
This technical guide provides a comprehensive overview of this compound for research applications. Researchers should always consult the relevant safety data sheets and published literature before using this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemscene.com [chemscene.com]
- 3. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 4. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
The Diacetyl Monoxime Reaction: A Deep Dive into its Discovery and Analytical History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diacetyl monoxime reaction, a cornerstone of colorimetric analysis for urea and other carbamido compounds, has a rich history of discovery and optimization. From its initial synthesis in the late 19th century to its widespread use in clinical and research laboratories, this reaction has undergone significant evolution. This technical guide provides a comprehensive overview of the discovery, history, and methodology of the diacetyl monoxime reaction, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early History
The story of the diacetyl monoxime reaction begins with the synthesis of the core reagent itself. In 1888, German chemists Victor Meyer and Karl von Auwers first reported the synthesis of diacetyl monoxime. However, its analytical potential remained unrecognized for over half a century.
The first application of diacetyl monoxime in a colorimetric assay is credited to W. R. Fearon. In his 1939 publication in the Biochemical Journal, titled "The carbamido diacetyl reaction: a test for citrulline," Fearon described a method to detect the amino acid citrulline.[1] This laid the foundational chemistry for what would later be adapted for the highly significant quantification of urea.
The Reaction Mechanism: From a Simple Condensation to a Stabilized Chromophore
The core of the diacetyl monoxime reaction is a condensation reaction between diacetyl and a compound containing a carbamido group (-NH-CO-NH-). In a hot, acidic medium, diacetyl monoxime first hydrolyzes to diacetyl (2,3-butanedione). The diacetyl then reacts with urea to form a yellow-colored diazine derivative.[2]
Over the years, significant modifications have been introduced to enhance the reaction's sensitivity, stability, and specificity. Key developments include:
-
The Introduction of Thiosemicarbazide: This addition proved crucial in stabilizing the colored product and intensifying the color, shifting the absorbance maximum to a more favorable wavelength for spectrophotometric analysis.[2]
-
The Role of Ferric Ions: The inclusion of ferric ions (Fe³⁺) further enhances and stabilizes the pink-colored complex formed in the presence of thiosemicarbazide.[2]
-
Acidic Environment: A strong acid medium, typically a mixture of sulfuric and phosphoric acids, is essential for both the initial hydrolysis of diacetyl monoxime and the subsequent condensation reactions. Phosphoric acid also helps to prevent the light sensitivity of the initial diazine product.[2]
The overall reaction can be summarized as a multi-step process involving hydrolysis, condensation, and complex formation, ultimately yielding a stable and intensely colored chromophore suitable for quantitative analysis.
Figure 1: Simplified reaction mechanism of the diacetyl monoxime assay for urea.
Quantitative Analysis: A Comparison of Methodologies
The diacetyl monoxime reaction has been the basis for numerous analytical protocols, each with its own set of performance characteristics. The evolution of the method has generally led to improved sensitivity and linearity. Below is a summary of quantitative data for different variations of the assay.
| Method | Analyte | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Reference |
| Fearon (1939) - Original | Citrulline | Not specified | Qualitative | Not specified | Fearon, 1939[1] |
| Early Urea Adaptation | Urea | ~480 nm (yellow) | Variable | Higher | General early adaptations |
| Modern Optimized Method | Urea | ~520 nm (pink) | 0.4 - 5.0 mM | ~440 µM | Langenfeld et al., 2021[2][3] |
| Second-Derivative Spectrometry | Urea in Milk | 530 nm (trough) | 0.2 - 1.4 mg/L | 0.01 mg/L | Pérez-Urquiza & Beltrán, 2009 |
Experimental Protocols: From Historical to Modern Methods
To provide a practical understanding of the evolution of the diacetyl monoxime reaction, detailed methodologies for key historical and a modern, optimized protocol are presented below.
Fearon's Original Method for Citrulline (1939)
This qualitative test was the first application of the diacetyl monoxime reaction for a biological compound.
Reagents:
-
1% solution of diacetyl monoxime in 5% acetic acid.
-
Concentrated hydrochloric acid.
-
Oxidizing agent (e.g., a trace of potassium persulphate).
Procedure:
-
To 5 ml of the solution to be tested, add 1 ml of the diacetyl monoxime reagent.
-
Add 2 ml of concentrated hydrochloric acid.
-
Add a trace of an oxidizing agent.
-
Boil the mixture for 30 seconds.
-
A persistent red color indicates the presence of citrulline.
A Representative Modern Optimized Method for Urea
This protocol, based on the work of Langenfeld et al. (2021), incorporates thiosemicarbazide and ferric ions for enhanced stability and sensitivity.[2][3]
Reagents:
-
Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid.
-
Color Reagent: An aqueous solution of diacetyl monoxime and thiosemicarbazide.
-
Ferric Chloride Stock Solution: A concentrated solution of ferric chloride hexahydrate.
-
Working Color Reagent: A mixture of the Color Reagent and the Ferric Chloride Stock Solution.
-
Urea Standards: A series of known concentrations of urea for calibration.
Procedure:
-
Pipette a known volume of the sample or urea standard into a test tube.
-
Add a specified volume of the Acid Reagent and mix.
-
Add the Working Color Reagent and mix thoroughly.
-
Incubate the tubes in a boiling water bath for a defined period (e.g., 15-20 minutes).
-
Cool the tubes to room temperature.
-
Measure the absorbance at approximately 520 nm using a spectrophotometer.
-
Determine the urea concentration from a calibration curve prepared with the urea standards.
Experimental Workflows: A Comparative Overview
The evolution of the diacetyl monoxime assay can be visualized as a progression towards a more robust and quantitative method. The following diagrams illustrate the logical flow of Fearon's original qualitative test and a modern quantitative assay.
Figure 2: Comparison of experimental workflows for the diacetyl monoxime reaction.
Conclusion
The diacetyl monoxime reaction has evolved from a qualitative test for a specific amino acid to a highly reliable and widely used quantitative assay for urea. This progression, marked by key methodological improvements, has solidified its place in analytical biochemistry. For researchers and professionals in drug development, a thorough understanding of the reaction's history, mechanism, and the nuances of its various protocols is essential for accurate and reproducible results. The continued refinement of this classic colorimetric method underscores its enduring utility in scientific investigation.
References
- 1. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Whitepaper: The Modulatory Effects of Biacetyl Monoxime on Sarcoplasmic Reticulum Calcium Release
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biacetyl monoxime (BDM), also known as 2,3-butanedione monoxime, is widely utilized in physiological research as a reversible inhibitor of muscle contraction, primarily attributed to its inhibitory action on myosin ATPase. However, a substantial body of evidence reveals a more complex pharmacological profile, particularly concerning its direct and indirect effects on sarcoplasmic reticulum (SR) Ca2+ handling. This technical guide provides an in-depth analysis of BDM's multifaceted influence on SR Ca2+ release. It consolidates quantitative data from key studies, details common experimental protocols for investigating these effects, and presents signaling pathways and workflows through structured diagrams. The findings underscore that BDM's actions are highly dependent on concentration, ambient Ca2+ levels, and muscle tissue type, complicating its use as a simple excitation-contraction uncoupler and necessitating careful interpretation of experimental results.
Introduction: Beyond Myosin Inhibition
This compound is a low-affinity, reversible, non-competitive inhibitor of skeletal muscle myosin S1 ATPase, which has led to its widespread application as a tool to uncouple mechanical contraction from upstream electrical excitation. This property is invaluable for studies where cellular movement would otherwise interfere with measurements, such as in fluorescence microscopy of intracellular ion dynamics. Despite its utility, the assumption that BDM's effects are confined to the myofilaments is an oversimplification. Numerous studies have demonstrated that BDM significantly alters intracellular Ca2+ homeostasis by directly modulating the Ca2+ release channels of the sarcoplasmic reticulum, namely the ryanodine receptors (RyRs).[1][2][3] This document serves as a comprehensive technical resource, detailing the nuanced effects of BDM on SR Ca2+ release to aid researchers in experimental design and data interpretation.
Mechanism of Action on SR Ca2+ Release
The primary mechanism by which BDM affects SR Ca2+ release is through its direct interaction with ryanodine receptors. Its effect is not monolithic; rather, it is a complex interplay of activation and inhibition that is contingent on several factors.
-
Concentration-Dependent Effects: BDM exhibits a dose-dependent influence on SR Ca2+ handling. At lower concentrations (1-5 mM), it may have minimal effects on SR Ca2+ content, with its primary action being the inhibition of myofilaments.[2] However, as the concentration increases (5-30 mM), BDM can induce a net release of Ca2+ from the SR, leading to a reduction in SR Ca2+ load.[2][3]
-
Ca2+-Dependent Modulation of Ryanodine Receptors: The most striking feature of BDM's action is its dependence on cytosolic free Ca2+ concentration. At sub-optimally activating Ca2+ levels (e.g., 0.5-1 μM), BDM acts as an agonist, activating both skeletal and cardiac RyRs by increasing the frequency of channel opening events.[1] Conversely, at maximally activating Ca2+ concentrations (e.g., 20 μM), BDM inhibits the skeletal muscle RyR isoform while having no effect on the cardiac isoform.[1] This dual-action profile is a critical consideration for any experiment involving BDM.
-
Tissue-Specific Isoform Differences: As noted above, BDM's inhibitory effect at high Ca2+ concentrations is specific to the skeletal muscle RyR (RyR1) and is not observed in the cardiac isoform (RyR2).[1] This suggests that BDM's binding site or the allosteric modulation it induces differs between RyR isoforms.
-
Indirect Effects: Beyond its direct action on RyRs, BDM can indirectly influence SR Ca2+ release. It has been shown to inhibit the Na+/Ca2+ exchange current (NCX), which would reduce Ca2+ extrusion from the cell and could indirectly affect SR Ca2+ loading.[4] It also depresses L-type Ca2+ currents, which are the primary trigger for Ca2+-induced Ca2+ release (CICR) in cardiac muscle.[5][6]
Quantitative Data on BDM's Effects
The following tables summarize the quantitative findings from various studies on the effects of this compound on SR Ca2+ handling and related cellular processes.
Table 1: Effects of this compound on SR Ca2+ Release and Cellular Ca2+ Transients
| BDM Concentration | Muscle Type / Preparation | Key Finding | Citation(s) |
| 2-20 mM | Rat Soleus Muscle Fibers | Dose-dependently inhibited twitches and tetanic contractions, primarily by reducing the amplitude of the Ca2+ transient. | [5] |
| 10 mM | Rat Ventricular Myocytes | Caused a transient increase in resting [Ca2+]i and decreased the SR Ca2+ content by approximately 50% by stimulating Ca2+-induced Ca2+ release. | [7] |
| 2, 10, 30 mM | Guinea Pig Papillary Muscles | Decreased contractile force by 27%, 58%, and 87% respectively, while paradoxically increasing Ca2+ transients by -9%, 38%, and 225%. | [8] |
| 5-30 mM | Saponin-Treated Rat Cardiac Trabeculae | Caused a concentration-dependent decrease in the amount of caffeine-releasable SR Ca2+, indicating a reduction in SR Ca2+ content. | [2] |
| 5 mM | Digitonin-Lysed Canine Myocytes | Induced a 45% reduction of SR Ca2+ content at pCa 6.0. | [3] |
| 30 mM | Digitonin-Lysed Canine Myocytes | Induced a maximal reduction of 72% of SR Ca2+ content at pCa 6.0. | [3] |
| 10, 20 mM | Frog Cut Twitch Fibers | Reduced the peak of SR Ca2+ release to 75% and 52% of control, respectively. | [9] |
Table 2: Direct Effects of this compound on Ryanodine Receptor (RyR) Channels
| BDM Concentration | RyR Isoform / Preparation | Cytosolic [Ca2+] | Effect | IC50 | Citation(s) |
| 1-10 mM | Skeletal & Cardiac (Planar Lipid Bilayer) | 0.5-1 μM (Sub-optimal) | Activation (Increased open events) | N/A | [1] |
| ~2.5 mM | Skeletal (Planar Lipid Bilayer) | 20 μM (Maximal) | Inhibition | ~2.5 mM | [1] |
| Up to 10 mM | Cardiac (Planar Lipid Bilayer) | 20 μM (Maximal) | No effect | N/A | [1] |
| N/A | Skeletal & Cardiac ([3H]ryanodine binding) | ≤ 1 μM | Increased binding (Activation) | N/A | [1] |
| N/A | Skeletal ([3H]ryanodine binding) | 20 μM | Inhibited binding | N/A | [1] |
| N/A | Cardiac ([3H]ryanodine binding) | 20 μM | No effect on binding | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and interpreting findings related to BDM's effects. Below are descriptions of key experimental protocols cited in the literature.
Protocol 1: SR Ca2+ Content Measurement in Permeabilized Myocytes
This protocol is adapted from studies using saponin- or digitonin-treated cardiac cells to assess changes in SR Ca2+ load.[2][3]
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the heart of the subject animal (e.g., rat, dog).
-
Permeabilization: A suspension of myocytes is briefly exposed to a low concentration of a detergent like saponin or digitonin. This selectively permeabilizes the sarcolemma, allowing for control of the intracellular environment while leaving the SR membrane intact.
-
Ca2+ Loading and Measurement:
-
The permeabilized cells are incubated in an "intracellular-like" solution containing ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and a fluorescent Ca2+ indicator (e.g., Indo-1, Fura-2).
-
The solution is buffered to a specific free [Ca2+] (e.g., pCa 7.0) to allow the SR to actively load with Ca2+ via the SERCA pump.
-
-
BDM Application: After a steady-state SR Ca2+ load is achieved, various concentrations of BDM are rapidly applied to the preparation.
-
Assessing SR Ca2+ Release/Content:
-
Direct Release: The change in extra-SR [Ca2+] upon BDM application is monitored to quantify direct release.[2]
-
Content Assay: To measure the remaining SR Ca2+ content, a saturating concentration of caffeine (e.g., 20 mM) is rapidly applied. Caffeine opens all RyRs, releasing the entire SR Ca2+ store. The amplitude of the resulting Ca2+ transient is used as an index of the SR Ca2+ content. This is performed on cells pre-treated with BDM and compared to control cells.[2]
-
Protocol 2: Single-Channel Recording of RyRs in Planar Lipid Bilayers
This technique, described by Xu et al. (1999), allows for the direct observation of BDM's effect on the gating properties of individual RyR channels.[1]
-
Vesicle Preparation: Heavy SR vesicles, rich in RyRs, are isolated from skeletal or cardiac muscle homogenates via differential centrifugation.
-
Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and phosphatidylcholine, is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: SR vesicles are added to one chamber (the cis chamber, representing the cytoplasm). The high salt concentration in the cis solution promotes the fusion of vesicles with the bilayer, incorporating RyR channels.
-
Channel Recording:
-
Both chambers are filled with a symmetric solution (e.g., 250 mM KCl, 10 mM HEPES). A voltage clamp is applied across the bilayer, and the current flowing through single channels is recorded.
-
The free Ca2+ concentration in the cis (cytoplasmic) chamber is precisely controlled using Ca2+/EGTA buffers.
-
-
BDM Application: BDM is added to the cis chamber to the desired final concentration, and its effects on channel open probability, conductance, and open/closed times are recorded at different Ca2+ concentrations.
Signaling Pathways and Experimental Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows discussed.
Caption 1: General mechanism of Excitation-Contraction (EC) coupling and the direct modulatory site of action for this compound (BDM) on the Ryanodine Receptor (RyR).
Caption 2: Logical flowchart illustrating the biphasic, Ca2+-dependent effect of BDM on skeletal muscle Ryanodine Receptors.
Caption 3: Experimental workflow for a [3H]Ryanodine binding assay to determine the effect of BDM on ligand binding to the RyR.
Conclusion and Recommendations
The evidence overwhelmingly indicates that this compound is not a specific inhibitor of myofilament contraction. Its effects on sarcoplasmic reticulum Ca2+ release are profound, complex, and crucial to consider for the accurate interpretation of experimental data. The primary site of action is the ryanodine receptor, where BDM can function as both an agonist and an antagonist depending on the ambient Ca2+ concentration and the specific RyR isoform present.[1] Furthermore, BDM induces a dose-dependent depletion of SR Ca2+ stores in both cardiac and skeletal muscle preparations.[2][3][7]
For researchers and drug development professionals, this necessitates a cautious approach to the use of BDM. It cannot be unequivocally used to isolate upstream electrical and Ca2+ signaling events from mechanical contraction without considering its direct impact on Ca2+ release channels. When using BDM, it is recommended to:
-
Use the lowest effective concentration possible to minimize off-target effects on the SR.
-
Independently verify the effect of BDM on Ca2+ transients in the specific experimental model being used.
-
Consider the baseline cytosolic Ca2+ concentration of the preparation, as this will dictate whether BDM has an activating or inhibitory effect on RyRs.
Ultimately, while BDM remains a useful tool, its pleiotropic effects on cellular Ca2+ handling must be acknowledged and controlled for in experimental design and interpretation.
References
- 1. Effects of 2,3-butanedione 2-monoxime on Ca2+ release channels (ryanodine receptors) of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of 2,3-butanedione monoxime on calcium signals in frog cut twitch fibres containing antipyrylazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromophore in the Diacetyl Monoxime Urea Assay
For researchers, scientists, and professionals in drug development, the accurate quantification of urea is a critical aspect of various biological and chemical analyses. The diacetyl monoxime (DAM) assay is a robust and widely adopted colorimetric method for this purpose. This guide provides a detailed exploration of the core of this assay: the formation and characteristics of its chromophore, alongside practical experimental protocols and quantitative data.
The Core Reaction: Formation of the Diazine Chromophore
The fundamental principle of the diacetyl monoxime urea assay lies in a chemical condensation reaction that produces a colored product, the concentration of which is directly proportional to the amount of urea in the sample. The reaction proceeds in a hot, acidic environment, with the key reactant being diacetyl monoxime.
In the presence of strong acid and heat, diacetyl monoxime first hydrolyzes to diacetyl (2,3-butanedione). Subsequently, the diacetyl molecule condenses with urea. This condensation reaction forms a cyclic product known as a diazine. This diazine derivative is the primary chromophore of the assay and typically exhibits a yellow color.[1][2][3]
To enhance the sensitivity and stability of the assay, several other reagents are crucial. Thiosemicarbazide is added to stabilize the diazine chromophore.[1][2] Furthermore, the presence of ferric ions (Fe³⁺), usually introduced as ferric chloride, complexes with the diazine-thiosemicarbazide product. This complexation results in a significant color shift to a more intense pink or red color, thereby increasing the absorbance and the overall sensitivity of the assay.[1][2][4] The addition of phosphoric acid helps to stabilize the color and prevent its fading, which can be an issue when only sulfuric acid is used.[1][2]
The overall reaction can be visualized as a multi-step process, beginning with the hydrolysis of diacetyl monoxime and culminating in the formation of the colored iron-complexed diazine derivative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the diacetyl monoxime urea assay, providing a quick reference for experimental design and data interpretation.
| Parameter | Value | Notes | References |
| Maximum Absorbance (λmax) | 520 - 530 nm | The precise maximum can vary slightly depending on the specific reagent composition and instrumentation. | [1][2][4][5][6] |
| Linear Range | 0.4 - 5.0 mM | The assay demonstrates a linear relationship between urea concentration and absorbance within this range. | [1][2][7] |
| Limit of Detection (LOD) | ~0.44 mM | This is an average lower limit of detection; it can be influenced by reagent purity and instrument sensitivity. | [1][2][3] |
| Molar Attenuation Coefficient (ε) | ~199 µM⁻¹ cm⁻¹ | This value is useful for calculating urea concentration directly from absorbance using the Beer-Lambert law. | [3] |
Experimental Protocol
This section provides a detailed, generalized methodology for performing the diacetyl monoxime urea assay. It is essential to optimize specific volumes and concentrations based on the expected urea concentration in the samples and the available laboratory equipment.
1. Reagent Preparation
-
Acid Reagent: A mixture of concentrated sulfuric acid and orthophosphoric acid. A common preparation involves carefully adding concentrated sulfuric acid to a solution of orthophosphoric acid in water.[4]
-
Diacetyl Monoxime Solution: Diacetyl monoxime dissolved in distilled water.[4]
-
Thiosemicarbazide Solution: Thiosemicarbazide dissolved in distilled water.
-
Ferric Chloride Stock Solution: Ferric chloride hexahydrate dissolved in distilled water.
-
Color Reagent: A working solution prepared by combining the diacetyl monoxime solution, thiosemicarbazide solution, and ferric chloride stock solution with the acid reagent. This reagent should be prepared fresh or stored under appropriate conditions to ensure stability.[4]
-
Urea Standard Solutions: A series of urea solutions of known concentrations (e.g., 0.5, 1, 2, 3, 4, 5 mM) should be prepared for generating a standard curve.
2. Assay Procedure
-
Sample Preparation: If the samples contain proteins, a deproteinization step using an agent like trichloroacetic acid is necessary.[4] Centrifuge the samples to pellet the precipitated proteins and use the clear supernatant for the assay.
-
Reaction Setup:
-
Pipette a small volume (e.g., 100 µL) of each standard, sample, and a blank (distilled water) into separate test tubes.
-
Add a larger volume (e.g., 3 mL) of the Color Reagent to each tube.[4]
-
-
Incubation: Mix the contents of the tubes thoroughly and place them in a boiling water bath (100°C) for a precise amount of time, typically 10-15 minutes, to allow for color development.[4]
-
Cooling: After incubation, immediately transfer the tubes to a cold water bath for at least 5 minutes to stop the reaction and stabilize the color.[4]
-
Spectrophotometric Measurement:
-
Allow the tubes to return to room temperature.
-
Measure the absorbance of each solution at the predetermined λmax (e.g., 525 nm) using a spectrophotometer.[5] Use the blank solution to zero the instrument.
-
3. Data Analysis
-
Standard Curve: Plot the absorbance values of the urea standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Concentration Determination: Use the equation from the linear regression to calculate the urea concentration in the unknown samples based on their absorbance values.
Concluding Remarks
The diacetyl monoxime urea assay is a powerful and reliable method for urea quantification, underpinned by a well-understood chemical reaction. The formation of a stable and intensely colored diazine-iron complex is the key to its success. By carefully controlling the experimental conditions and understanding the roles of the various reagents, researchers can achieve accurate and reproducible results. This technical guide provides the foundational knowledge and practical steps necessary for the successful implementation of this assay in a research or drug development setting.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. laboratorytests.org [laboratorytests.org]
- 5. Second-derivative spectrometric determination of urea in milk using the diacetyl monoxime reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Biacetyl Monoxime: A Technical Guide to its Function as a Non-Competitive Myosin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biacetyl monoxime (BAM), also known as 2,3-butanedione monoxime (BDM), is a widely recognized small molecule inhibitor of muscle contraction. It has been extensively studied for its ability to inhibit the ATPase activity of skeletal muscle myosin-II. However, its utility as a specific myosin inhibitor is complicated by its low affinity and significant off-target effects. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile across different myosin isoforms, its various off-target activities, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers employing BDM in their studies and for professionals in the field of drug development exploring myosin inhibition.
Mechanism of Action: A Non-Competitive Myosin-II Inhibitor
This compound functions as a low-affinity, non-competitive inhibitor of skeletal muscle myosin-II.[1] Its primary mechanism involves the slowing of the rate-limiting step in the myosin ATPase cycle: the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. By stabilizing this intermediate state, BDM effectively traps the myosin in a weakly bound-to-actin state, thereby inhibiting the power stroke and subsequent force generation.
The non-competitive nature of this inhibition means that BDM does not bind to the ATP-binding site of myosin. Instead, it is thought to bind to an allosteric site on the myosin head, influencing the conformational changes necessary for the progression of the ATPase cycle.
Quantitative Inhibitory Profile
A critical aspect of utilizing any inhibitor is understanding its potency and specificity. The following tables summarize the available quantitative data on the inhibitory effects of this compound on various myosin isoforms and its known off-target proteins.
| Target | Isoform/Type | IC50 / Ki | Notes | Reference |
| Myosin | Skeletal Muscle Myosin-II | ~5 mM (IC50) | Low-affinity inhibition. | |
| Acanthamoeba Myosin-IC | No significant inhibition | [1] | ||
| Human Myole (Myosin-IC) | No significant inhibition | [1] | ||
| Chicken Myosin-V | No significant inhibition | [1] | ||
| Porcine Myosin-VI | No significant inhibition | [1] | ||
| Non-muscle Myosin-II | No significant inhibition | Contradictory reports exist, but recent studies suggest no direct inhibition of ATPase activity. | [2] | |
| Off-Targets | ||||
| L-type Ca2+ Channel | Cardiac | 16 mM (IC50) | ||
| L-type Ca2+ Channel | Cardiac (hα1C-Δ1633 mutant) | 22.7 mM (IC50) | ||
| Ryanodine Receptor | Sarcoplasmic Reticulum | Induces Ca2+ release | Concentration-dependent effect. | |
| Various Proteins | General | Acts as a chemical phosphatase | Can dephosphorylate a variety of proteins. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used to characterize its inhibitory properties.
Myosin ATPase Activity Assay
This protocol is designed to measure the rate of ATP hydrolysis by myosin in the presence and absence of this compound. The release of inorganic phosphate (Pi) is monitored colorimetrically.
Materials:
-
Purified myosin-II (or other myosin of interest)
-
Actin
-
This compound (BDM) stock solution (e.g., 500 mM in assay buffer)
-
Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM DTT)
-
ATP stock solution (e.g., 100 mM)
-
Malachite Green Reagent or Molybdenum Blue Reagent for Pi detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Myosin-Actin Complex: Mix purified myosin and actin in the assay buffer to the desired final concentrations. Incubate on ice for 15-30 minutes to allow for complex formation.
-
Prepare BDM Dilutions: Prepare a serial dilution of BDM in the assay buffer to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 mM).
-
Reaction Setup: In a 96-well plate, add the myosin-actin complex and the different concentrations of BDM. Include a control with no BDM. Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at the reaction temperature for a set period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range of Pi production.
-
Stop Reaction and Detect Pi: Stop the reaction by adding the Malachite Green or Molybdenum Blue reagent according to the manufacturer's instructions. This reagent will react with the liberated Pi to produce a colored product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green, ~820 nm for Molybdenum Blue) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the BDM concentration. Calculate the IC50 value, which is the concentration of BDM that causes 50% inhibition of the myosin ATPase activity.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin, allowing for the direct observation of the effect of BDM on motor function.
Materials:
-
Myosin-II
-
Rhodamine-phalloidin labeled actin filaments
-
This compound (BDM)
-
Motility Buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Antifade agent (e.g., glucose oxidase, catalase, and glucose)
-
Nitrocellulose-coated coverslips
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Prepare Flow Cell: Construct a flow cell using a nitrocellulose-coated coverslip and a glass slide.
-
Myosin Adsorption: Introduce a solution of myosin in a high-salt buffer into the flow cell and allow it to adsorb to the nitrocellulose surface for 2-5 minutes.
-
Blocking: Block the remaining surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Introduce Actin: Introduce the rhodamine-phalloidin labeled actin filaments into the flow cell and allow them to bind to the myosin heads.
-
Initiate Motility: Initiate actin filament movement by adding the motility buffer containing ATP and the desired concentration of BDM. Include a control without BDM.
-
Image Acquisition: Observe and record the movement of the actin filaments using a fluorescence microscope. Capture time-lapse sequences of the moving filaments.
-
Data Analysis: Analyze the recorded videos to determine the velocity of the actin filaments. Compare the velocities in the presence and absence of BDM to quantify the inhibitory effect.
Phosphatase Activity Assay
This protocol assesses the "chemical phosphatase" activity of BDM using the non-specific substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
This compound (BDM)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare BDM Dilutions: Prepare a serial dilution of BDM in the assay buffer to achieve a range of final concentrations.
-
Reaction Setup: In a 96-well plate, add the different concentrations of BDM.
-
Initiate Reaction: Start the reaction by adding pNPP to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period.
-
Stop Reaction: Stop the reaction by adding the stop solution. The addition of NaOH will also enhance the color of the product.
-
Measure Absorbance: Read the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the phosphatase activity.
-
Data Analysis: Plot the absorbance against the BDM concentration to determine if BDM exhibits dose-dependent phosphatase activity.
Visualizations
Signaling and Mechanistic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.
Caption: Myosin ATPase cycle and the inhibitory point of this compound.
Caption: On-target and off-target effects of this compound.
Caption: Workflow for characterizing this compound's inhibitory properties.
Discussion and Conclusion
This compound has historically been a valuable tool for studying muscle contraction and the role of myosin-II. Its ability to reversibly inhibit contraction has allowed for investigations into the dynamics of the actomyosin cross-bridge cycle. However, the significant body of evidence highlighting its lack of specificity and its numerous off-target effects necessitates a cautious approach to its use and the interpretation of experimental results.
The key takeaways for researchers and drug development professionals are:
-
Specificity is Limited: BDM is not a general myosin inhibitor. Its inhibitory action is largely confined to skeletal muscle myosin-II.
-
Low Affinity: The millimolar concentrations required for inhibition can lead to a higher likelihood of off-target effects.
-
Multiple Off-Targets: BDM's effects on calcium channels and its general phosphatase activity can confound experimental results, making it difficult to attribute observed cellular effects solely to myosin inhibition.
-
Careful Experimental Design is Crucial: When using BDM, it is imperative to include appropriate controls to account for its off-target effects. For instance, experiments could be conducted in the presence of agents that modulate calcium signaling to dissect the direct effects on myosin from those on calcium homeostasis.
For drug development professionals, BDM serves as a cautionary example of the challenges in developing specific myosin inhibitors. While the myosin superfamily presents attractive therapeutic targets for a range of diseases, achieving isoform-selectivity is paramount to minimizing side effects. The promiscuous nature of BDM underscores the importance of thorough off-target screening in the early stages of drug discovery.
References
Biacetyl Monoxime Solutions: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of biacetyl monoxime (also known as diacetyl monoxime or DAM), a widely used myosin ATPase inhibitor in research and drug development. Understanding these properties is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document summarizes available data on solubility in common laboratory solvents, provides insights into the stability of its solutions, and outlines experimental protocols for in-house assessment.
Core Properties of this compound
This compound is a white to off-white crystalline solid. It is recognized for its role as a reversible, non-competitive inhibitor of skeletal and cardiac muscle myosin-II ATPase.[1][2] Its mechanism of action also involves phosphatase-like activity and modulation of calcium channels, making it a valuable tool in studying muscle contraction and cellular motility.[1]
Solubility of this compound
The solubility of this compound is a key consideration for the preparation of stock and working solutions. The available data indicates good solubility in several organic solvents and limited but useful solubility in aqueous buffers.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[3][4] | 296.7 mM | --- |
| Dimethylformamide (DMF) | 30 mg/mL[3][4] | 296.7 mM | --- |
| Ethanol | 30 mg/mL[3][4][5] | 296.7 mM | --- |
| Methanol | 100 mg/mL | 989.1 mM | --- |
| Water | 50 mg/mL (5 g/100 mL) at 20°C | 494.6 mM | Soluble in water.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL[3][4][5] | 19.8 mM | Aqueous solutions are not recommended for long-term storage.[5] |
Stability of this compound Solutions
This compound is generally stable under normal laboratory conditions. However, its stability in solution can be influenced by several factors, including the solvent, storage temperature, and exposure to light and air. It is also described as being hygroscopic and incompatible with strong oxidizing agents.
Storage Recommendations for Stock Solutions:
-
In Organic Solvents (e.g., DMSO, Ethanol):
-
For short-term storage, aliquots can be kept at -20°C for up to 3 months.
-
For long-term storage, it is recommended to store aliquots at -80°C.
-
-
In Aqueous Buffers (e.g., PBS):
-
Aqueous solutions are not recommended for storage for more than one day.[5] Freshly prepared solutions should be used for experiments.
-
To date, comprehensive forced degradation studies on this compound solutions under various pH, temperature, and light conditions, as well as the identification of its degradation products, have not been extensively reported in publicly available literature.
Experimental Protocols
The following are generalized protocols for determining the kinetic solubility and assessing the stability of this compound solutions. These should be adapted and validated for specific experimental needs.
Protocol 1: Kinetic Solubility Assay
This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer using the shake-flask method followed by UV spectrophotometry.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and UV-transparent microplates or cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a known volume of PBS (pH 7.4) in a microplate or microcentrifuge tubes. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate or tubes and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a UV-transparent plate or cuvettes and measure the absorbance at the λmax of this compound (~229 nm).
-
Calculation: Determine the concentration of the dissolved compound in the supernatant using a pre-established calibration curve of this compound in the same solvent system. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC-UV Method
This protocol outlines a general approach for assessing the stability of a this compound solution under specific stress conditions. A validated stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products.
Materials and Instrumentation:
-
This compound solution in the desired solvent.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase components (e.g., acetonitrile, water, buffer).
-
Forced degradation equipment (e.g., oven, UV light chamber, pH meter).
Procedure:
-
Method Development (if necessary): Develop an HPLC-UV method capable of resolving this compound from potential degradation products. The UV detector should be set to the λmax of this compound (~229 nm).[5]
-
Preparation of Stability Samples: Prepare multiple aliquots of the this compound solution.
-
Initial Analysis (Time Zero): Analyze an initial aliquot to determine the starting concentration of this compound.
-
Application of Stress Conditions: Subject the remaining aliquots to various stress conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to a controlled source of UV and visible light.
-
Hydrolytic Stress: Adjust the pH of the solution to acidic (e.g., pH 1-2) and basic (e.g., pH 12-13) conditions.
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time to determine the degradation rate.
-
Observe the appearance of any new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Signaling Pathways and Mechanisms of Action
This compound primarily functions as a myosin ATPase inhibitor. Its effects on cellular processes can be visualized through the following simplified signaling pathway and experimental workflows.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for kinetic solubility assay.
Caption: Workflow for stability assessment.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound solutions. While it provides a solid foundation for researchers, the lack of comprehensive, publicly available stability studies highlights an area where further investigation is warranted. For critical applications, it is strongly recommended that researchers perform their own solubility and stability assessments tailored to their specific experimental conditions and formulations. The provided protocols offer a starting point for such in-house validation efforts, ensuring the generation of reliable and reproducible scientific data.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Biacetyl Monoxime with Citrulline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between biacetyl monoxime and citrulline, a cornerstone for the quantitative analysis of citrulline in various biological samples. This document details the underlying chemical principles, experimental protocols, and quantitative data, making it an essential resource for professionals in research and drug development.
Introduction
The determination of citrulline concentrations is crucial in numerous biomedical research areas, including the study of the urea cycle, nitric oxide synthesis, and intestinal function. The reaction of this compound (also known as diacetyl monoxime) with the ureido group of citrulline provides a simple and robust colorimetric method for its quantification. This reaction, often referred to as the Fearon reaction, forms the basis of many widely used assays. In a hot acidic medium, this compound reacts with citrulline to produce a colored chromophore.[1][2][3] The addition of reagents such as thiosemicarbazide and ferric ions enhances the color intensity and stability of the resulting product.[1][2]
Chemical Reaction Mechanism
The reaction between this compound and the ureido group of citrulline proceeds in a hot, acidic environment. The initial step involves the acid-catalyzed hydrolysis of this compound to biacetyl (2,3-butanedione). Subsequently, the α-dicarbonyl group of biacetyl condenses with the terminal ureido group of citrulline. This condensation reaction, under acidic conditions, leads to the formation of a colored diazine derivative.[1][2] To enhance the stability and intensity of the color, a stabilizing agent like thiosemicarbazide and a catalyst such as ferric ions are often included. The thiosemicarbazide is thought to participate in the formation of a more stable and intensely colored complex, while the ferric ions act as a catalyst.[1]
References
An In-depth Technical Guide to the Molecular Structure of 2,3-Butanedione Monoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,3-butanedione monoxime, also known as diacetyl monoxime. The information is compiled to be a key resource for researchers in chemistry, pharmacology, and drug development.
Molecular Identity and Structure
2,3-Butanedione monoxime is a ketoxime that is formally derived from the condensation of butane-2,3-dione with hydroxylamine.[1] Its chemical formula is C₄H₇NO₂ and it has a molecular weight of approximately 101.10 g/mol .[1][2] The IUPAC name for this compound is (3E)-3-(hydroxyimino)butan-2-one, indicating the stereochemistry of the oxime group.[1][3]
Chemical Structure Diagram
The 2D structure of (3E)-2,3-butanedione monoxime is depicted below. The molecule consists of a four-carbon chain with a ketone carbonyl group at the 2-position and an E-configured oxime group at the 3-position.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data regarding the physical and spectroscopic properties of 2,3-butanedione monoxime.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1][4] |
| Molecular Weight | 101.10 g/mol | [1][2] |
| Melting Point | 75-78 °C | |
| Boiling Point | 185-186 °C | |
| Appearance | White to cream-colored crystalline solid or powder | [1][3] |
Spectroscopic Data
2.2.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally determined NMR dataset was not available in the searched literature, analysis of related compounds allows for the following assignments for the key proton and carbon signals.[5][6]
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.0 | s, 3H, CH₃-C=N |
| ~2.4 | s, 3H, CH₃-C=O |
| ~10.0-12.0 | br s, 1H, N-OH |
2.2.2 Infrared (IR) Spectroscopy
The IR spectrum of 2,3-butanedione monoxime exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 (broad) | O-H stretch (oxime) |
| ~2900-3000 | C-H stretch (methyl) |
| ~1680 | C=O stretch (ketone) |
| ~1650 | C=N stretch (oxime) |
| ~998 | N-O stretch (oxime) |
2.2.3 UV-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Solvent |
| 229 | Not specified |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and analysis of 2,3-butanedione monoxime based on established methodologies.
Synthesis Protocol: Oximation of Butane-2,3-dione
This protocol is a generalized procedure based on the reaction of a ketone with hydroxylamine.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve butane-2,3-dione in a suitable solvent such as aqueous ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add an equimolar amount of hydroxylamine hydrochloride.
-
Base Addition: Slowly add an equimolar amount of a base, such as sodium acetate or sodium hydroxide, to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2,3-butanedione monoxime.
Analytical Protocols
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-64 scans. For ¹³C NMR, several hundred to thousands of scans may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
3.2.2 X-ray Crystallography
-
Crystallization: Grow single crystals of 2,3-butanedione monoxime suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.
Conclusion
References
- 1. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,3-Butanedione monoxime, 99% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,3-Butanedione, monooxime [webbook.nist.gov]
- 5. Synthesis, spectral and biological studies of new Mn(II) and Fe(II) complexes of 2,3-Butanedione 3-monoxime – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Biacetyl Monoxime in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biacetyl monoxime (BAM), also known as 2,3-butanedione monoxime (BDM), is a versatile small molecule widely utilized in cell biology research. Primarily recognized as a low-affinity, reversible, non-competitive inhibitor of skeletal muscle myosin-II ATPase, its applications extend to the modulation of various cellular processes. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanisms of action, experimental protocols, and its impact on key signaling pathways.
Core Mechanisms of Action
This compound exerts its effects on cellular functions through several key mechanisms:
-
Inhibition of Myosin ATPase: BDM is widely used to inhibit the ATPase activity of certain myosin isoforms, particularly myosin II. This action disrupts the actin-myosin interaction, leading to the inhibition of cell contraction, motility, and cytokinesis.[1] However, it is crucial to note that BDM is not a general inhibitor of all myosin ATPases, with isoforms like myosin-I, -V, and -VI being insensitive to its effects.[1]
-
Modulation of Ion Channels: BDM has been shown to affect the activity of several ion channels. It can inhibit L-type calcium channels, sodium-calcium exchangers, and certain potassium channels.[2][3] This modulation of ion flux can have significant downstream effects on cellular processes such as excitation-contraction coupling and intracellular signaling.
-
"Chemical Phosphatase" Activity: While the term is debated and its direct enzymatic activity on ATP has been questioned, BDM has been described as a "chemical phosphatase".[3][4] This suggests it may influence the phosphorylation state of various proteins, contributing to its broad range of cellular effects. It is important to note that BDM does not appear to dephosphorylate ATP directly.[4]
-
Cytoskeletal Alterations: Beyond its direct effects on myosin, BDM can lead to the disorganization of both F-actin and microtubule structures within cells.[3] This can impact cell polarity, vesicular transport, and cell division.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the specific process being investigated. The following tables summarize key quantitative data from various studies.
| Application | Cell Type | Parameter | Value | Reference |
| Inhibition of Na+/Ca2+ Exchange Current | Guinea-pig cardiac ventricular myocytes | IC50 | 2.4 mM | [3] |
| Inhibition of Contractile Force | Guinea-pig papillary muscles | Concentration Range | 0.2 - 20 mM | [5] |
| Inhibition of Myofibrillar Contraction | Chemically skinned pig ventricular muscles | Effective Concentration | Similar to 0.2-20 mM | [5] |
| Reduction of L-type Ca2+ Channel Current | Guinea-pig ventricular myocytes | Concentration | 20 mM | [2] |
| Cytoprotection during Cardiomyocyte Isolation | Adult rat cardiomyocytes | Concentration | 15 mM | |
| Inhibition of Tip Growth and Cytokinesis | Schizosaccharomyces pombe | Concentration | 20 mM | [1] |
| Effect on Cardiac Parameters | Tissue/Cell Type | Concentration | Effect | Reference |
| Left Ventricular Systolic Pressure (LVSP) | Isolated perfused guinea pig hearts | 0.2 - 5 mM | Dose-dependent decrease (up to 51%) | [4] |
| LVSP | Isolated perfused guinea pig hearts | 10 mM | 76% decrease | [4] |
| Contractile Force | Isolated paced papillary muscles | 2 mM | 27% decrease | [4] |
| Contractile Force | Isolated paced papillary muscles | 10 mM | 58% decrease | [4] |
| Contractile Force | Isolated paced papillary muscles | 30 mM | 87% decrease | [4] |
| Intracellular Calcium Transients | Isolated paced papillary muscles | 10 mM | 38% increase | [4] |
| Intracellular Calcium Transients | Isolated paced papillary muscles | 30 mM | 225% increase | [4] |
Key Signaling Pathways Affected
This compound influences several critical signaling pathways, primarily revolving around cytoskeletal dynamics and calcium homeostasis.
Myosin-Based Contraction and the Rho-ROCK Pathway
BDM's primary role as a myosin II inhibitor directly impacts the final execution step of smooth muscle contraction and non-muscle cell motility, which is often regulated by the RhoA/ROCK pathway. While BDM does not directly inhibit RhoA or ROCK, it acts downstream by preventing the myosin-driven contraction that is a hallmark of this pathway's activation.
References
- 1. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. researchgate.net [researchgate.net]
- 4. cellproduce.co.jp [cellproduce.co.jp]
- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling Precautions for Biacetyl Monoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for biacetyl monoxime (also known as diacetyl monoxime), a compound frequently used in laboratory research, including as a reversible myosin ATPase inhibitor. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1][2][3][4] |
| Molecular Weight | 101.10 g/mol | [3][4] |
| Appearance | White to cream-colored solid/powder | [2][3][5] |
| Melting Point | 75 - 78 °C (167 - 172.4 °F) | [2][3] |
| Boiling Point | 185 - 186 °C (365 - 366.8 °F) at 760 mmHg | [2][3] |
| Solubility in Water | 5 g/100 mL (20 °C) | |
| Flash Point | 66.0 ± 18.7 °C | |
| Vapor Pressure | 0.3 ± 0.7 mmHg at 25°C |
Hazard Identification and Toxicology
While not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard, this compound is not without potential risks, and its toxicological properties have not been fully investigated.[2] When heated to decomposition, it may emit toxic fumes.[6]
Potential Health Effects: Symptoms of exposure may include headache, dizziness, blurred vision, diplopia, nausea, tachycardia, and mild weakness.[5][6][7]
Toxicology Data:
| Test | Route of Exposure | Species | Dose | Reference |
| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 51 mg/kg | |
| TDLo (Lowest Published Toxic Dose) | Intraperitoneal | Rat | 6850 mg/kg/23D-I |
Handling and Storage Precautions
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][8]
-
Wash hands thoroughly after handling.[8]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][8]
-
Store in a refrigerator.[7] For long-term storage of solutions, aliquoting and storing at -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from freeze-thaw cycles.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Accidental Release and First Aid Measures
A systematic approach is essential in the event of an accidental release. The following workflow outlines the key steps for managing a this compound spill.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][6]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[2][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance.[1][6]
Fire-Fighting Measures
While not highly flammable, this compound is likely combustible.[6]
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[1][6]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation. Under normal laboratory use, specific engineering controls may not be necessary, but good general ventilation should be maintained.[1][8]
-
Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166 or NIOSH standards.[1][2][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal conditions with adequate ventilation, no respiratory protection is typically needed.[1][2] For large-scale use or in emergencies where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][6]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[8]
-
Conditions to Avoid: Incompatible products, direct sunlight, moisture, and contact with air.[2][8]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[2]
Experimental Protocols
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
- 7. 2-OXIME 2,3-BUTANEDIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. medchemexpress.com [medchemexpress.com]
Biacetyl Monoxime's Effect on Actin and Microtubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biacetyl monoxime (BDM), a widely utilized myosin ATPase inhibitor, exerts significant, albeit primarily indirect, effects on the actin and microtubule cytoskeletons. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies used to study these interactions. While not a direct binder of actin or tubulin, BDM's inhibition of myosin II initiates a cascade of events leading to the disorganization of F-actin structures and a secondary disruption of the microtubule network. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathway diagrams to elucidate the complex interplay between BDM, myosin, and the cellular cytoskeleton.
Core Mechanism of Action: Indirect Effects on the Cytoskeleton
This compound's primary molecular target is myosin ATPase, particularly non-muscle myosin II. It acts as a low-affinity, non-competitive inhibitor that traps the myosin-ADP-Pi intermediate state, thereby hindering the power stroke and subsequent force generation[1]. This inhibition of actomyosin contractility is the principal driver of the observed downstream effects on both the actin and microtubule networks. It is crucial to note that BDM is not considered a general myosin inhibitor, as its efficacy against other myosin isoforms is limited[2][3]. Furthermore, reports suggest BDM can have off-target effects on other cellular components, necessitating careful interpretation of experimental results[1].
Impact on the Actin Cytoskeleton
The disruption of the actin cytoskeleton by BDM is largely attributed to its effect on the localization and function of key actin-nucleating factors, most notably the Arp2/3 complex. By inhibiting myosin II-dependent forces, BDM leads to the delocalization of the Arp2/3 complex and other leading-edge proteins from the cell periphery. This displacement of the core actin polymerization machinery results in a failure to form branched actin networks, leading to the collapse of lamellipodia and a disorganized actin cytoskeleton.
Impact on the Microtubule Network
The disorganization of microtubules following BDM treatment is considered a secondary consequence of the disruption of the actomyosin system. A functional actin cytoskeleton and the tensional forces generated by myosin II are essential for the proper organization and maintenance of the microtubule network. The loss of this structural support and tension leads to a generalized disorganization of microtubule structures.
Quantitative Data on Cytoskeletal Disruption
Quantitative data on the direct kinetic effects of BDM on in vitro actin and microtubule polymerization is limited, reinforcing the understanding of its indirect mechanism of action. However, studies on cellular systems provide quantifiable observations of cytoskeletal disruption.
| Cell Type | BDM Concentration | Observed Effect on Actin | Observed Effect on Microtubules | Reference |
| Saccharomyces cerevisiae | 20 mmol/L | Polarized distribution of F-actin was lost in >80% of cells. | Orientation of mitotic spindles was random in 57% of cells. | [4] |
| Saccharomyces cerevisiae | 50 mmol/L | - | Microtubule structures were completely disorganized in most cells. | [4] |
| Fission Yeast | 20 mM | Organization of actin at cell poles was somewhat disorganized. | - | |
| MDCK Cells | Not Specified | Striking re-arrangements of actin filaments at the microvilli and at the basal level of the cells. | Not Specified | [5] |
Signaling Pathways
The signaling cascade initiated by BDM that leads to cytoskeletal disruption is primarily linear, stemming from the inhibition of myosin II ATPase activity. This initial event has downstream consequences for actin nucleation and the overall structural integrity of the cell.
The disorganization of the microtubule network is a secondary effect resulting from the disruption of the actomyosin system, which provides structural support and tension necessary for microtubule organization.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 5. 2,3-butanedione monoxime (BDM), a potent inhibitor of actin-myosin interaction, induces ion and fluid transport in MDCK monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diacetyl Monoxime Urea Assay in Seawater
Introduction
Urea is a significant nitrogen source in marine environments, originating from both biological processes and terrestrial inputs such as agricultural runoff and wastewater discharge.[1] Its accurate quantification in seawater is crucial for understanding marine nitrogen cycles and assessing water quality. The diacetyl monoxime method is a widely used colorimetric assay for the determination of urea in various samples, including seawater.[2] This method is valued for its sensitivity, accuracy, and amenability to automation.[3]
The principle of the assay is based on the reaction of urea with diacetyl monoxime in a hot, acidic medium.[4] In the presence of a strong acid, diacetyl monoxime hydrolyzes to diacetyl.[5][6] Diacetyl then condenses with urea to form a yellow-colored diazine product.[5][6] The addition of an oxidizing agent, such as ferric chloride, and a stabilizer, like thiosemicarbazide or semicarbazide, enhances the reaction, leading to the formation of a more stable and intensely colored pink or red complex.[4][5][6] The intensity of the color, which is directly proportional to the urea concentration, is measured spectrophotometrically at a wavelength between 520 nm and 530 nm.[4][5]
This document provides a detailed protocol for the determination of urea in seawater using the diacetyl monoxime method, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
1. Reagent Preparation
Prepare all reagents using urea-free deionized water or Milli-Q water. Purity of reagents should be analytical grade or higher.
-
Reagent 1: Diacetyl Monoxime (DAM) Solution (0.34 M)
-
Dissolve 3.4 g of diacetyl monoxime (2,3-butanedione monoxime) in 100 mL of deionized water.
-
Store this solution in a dark bottle at 4°C. It is stable for at least one month.[7]
-
-
Reagent 2: Thiosemicarbazide (TSC) Solution (0.10 M)
-
Dissolve 0.19 g of thiosemicarbazide in 20 mL of deionized water.
-
Store this solution in a dark bottle at 4°C. It is stable for at least one month.[7]
-
-
Reagent 3: Acid Reagent
-
Carefully add 44 mL of concentrated sulfuric acid (H₂SO₄) to 66 mL of 85% orthophosphoric acid (H₃PO₄).
-
This reagent is stable at room temperature.
-
-
Reagent 4: Color Reagent (Mixed Reagent)
-
Prepare fresh before each use.
-
Mix 50 mL of the Acid Reagent (Reagent 3) with 50 mL of the Diacetyl Monoxime Solution (Reagent 1).
-
-
Reagent 5: Urea Stock Standard Solution (1000 µM)
-
Dissolve 0.06006 g of urea in 1 L of deionized water.
-
Store at 4°C.
-
-
Reagent 6: Urea Working Standard Solutions
-
Prepare a series of working standards by diluting the Urea Stock Standard Solution (Reagent 5) with deionized water to achieve concentrations ranging from 0.5 µM to 10 µM (e.g., 0, 0.5, 1.25, 2.5, 5, 7.5, 10 µM).[7]
-
2. Sample Collection and Preparation
-
Collect seawater samples in clean, acid-washed bottles.
-
To prevent urea hydrolysis by microorganisms, samples can be preserved by adding a phenylmercuric acetate (PMA) solution to a final concentration of 50 mg/L.[8]
-
Filter the samples through a 0.45 µm membrane filter to remove particulate matter.
-
Store samples at 4°C if not analyzed immediately.
3. Assay Procedure
-
Pipetting:
-
Label three sets of test tubes: "Blank," "Standard," and "Test."
-
Pipette 0.1 mL of deionized water into the "Blank" tube.
-
Pipette 0.1 mL of each Urea Working Standard Solution into the respective "Standard" tubes.
-
Pipette 0.1 mL of the filtered seawater sample into the "Test" tubes.
-
-
Reagent Addition:
-
Incubation:
-
Cooling:
-
After incubation, immediately transfer the tubes to a beaker of cold water and cool for 5 minutes.[4]
-
-
Spectrophotometric Measurement:
4. Data Analysis
-
Calibration Curve:
-
Plot the absorbance values of the "Standard" samples against their corresponding urea concentrations to generate a standard curve.
-
The relationship between absorbance and concentration should be linear within the tested range.[5]
-
-
Urea Concentration in Samples:
-
Determine the urea concentration in the "Test" samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
Table 1: Reagent Composition and Preparation
| Reagent Name | Chemical(s) | Concentration/Amount | Preparation Instructions | Storage Conditions |
| Diacetyl Monoxime (DAM) Solution | Diacetyl monoxime | 3.4 g in 100 mL water | Dissolve completely. | 4°C in the dark |
| Thiosemicarbazide (TSC) Solution | Thiosemicarbazide | 0.19 g in 20 mL water | Dissolve completely. | 4°C in the dark |
| Acid Reagent | Sulfuric acid, Orthophosphoric acid | 44 mL H₂SO₄, 66 mL H₃PO₄ | Add acid to acid carefully. | Room Temperature |
| Color Reagent | DAM Solution, Acid Reagent | 1:1 ratio (v/v) | Mix fresh before use. | N/A |
| Urea Stock Standard | Urea | 0.06006 g in 1 L water | Dissolve completely. | 4°C |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Sample Volume | 0.1 mL | |
| Color Reagent Volume | 3 mL | |
| TSC Solution Volume | 50 µL | |
| Incubation Temperature | 100°C | A boiling water bath is recommended.[4] |
| Incubation Time | 15 minutes | Time is critical for reproducible results.[4] |
| Cooling Time | 5 minutes | |
| Wavelength of Measurement | 520 nm | Can range from 520-530 nm.[4][5] |
| Linear Range | 0.4 to 5.0 mM | This can vary based on the specific protocol.[5] For seawater, lower detection limits are often required. |
| Detection Limit in Seawater | ~1.5 ppm | Can be as low as 0.14 µg-at urea-N/L.[2] |
Mandatory Visualization
Caption: Experimental workflow for the diacetyl monoxime urea assay in seawater.
References
- 1. worldsresearchassociation.com [worldsresearchassociation.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. laboratorytests.org [laboratorytests.org]
- 5. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Measuring urea concentrations in water samples [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Serum Urea Estimation using the Diacetyl Monoxime Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea is the primary nitrogenous waste product in mammals, synthesized in the liver from ammonia and excreted by the kidneys.[1][2] The concentration of urea in blood serum is a crucial indicator of renal function and metabolic health.[3][4] The diacetyl monoxime (DAM) method is a well-established colorimetric assay for the quantitative determination of urea in biological fluids, including serum.[3] This method relies on the reaction of urea with diacetyl monoxime in a hot, acidic environment to produce a colored chromophore, the intensity of which is directly proportional to the urea concentration.[1][3]
Principle of the Method
The diacetyl monoxime method involves a multi-step chemical reaction. Initially, in the presence of strong acids and heat, diacetyl monoxime is hydrolyzed to diacetyl.[1][5] The resulting diacetyl then condenses with urea to form a yellow-colored diazine product.[1][5] To enhance the sensitivity and stability of the assay, thiosemicarbazide is added, which stabilizes the diazine and, in the presence of ferric ions (Fe³⁺), converts it into a more intensely colored pink complex.[1][3][5] The absorbance of this final colored product is measured spectrophotometrically, typically at a wavelength between 520 nm and 540 nm.[1][3][6]
Reaction Pathway
Caption: Chemical reaction pathway for urea estimation by the diacetyl monoxime method.
Experimental Protocol
This protocol details the steps for the estimation of urea in serum samples.
1. Materials and Reagents
-
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring absorbance at 520-540 nm.
-
Water bath (100°C).
-
Centrifuge.
-
Vortex mixer.
-
Micropipettes and tips.
-
Test tubes.
-
Cuvettes.
-
-
Reagents: A comprehensive list of reagents required for the assay is provided in the table below.
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Trichloroacetic Acid (TCA), 10% (w/v) | Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 mL. | 4°C |
| Diacetyl Monoxime (DAM) Solution, 0.5% (w/v) | Dissolve 0.5 g of diacetyl monoxime in 100 mL of distilled water. | 4°C, protected from light |
| Thiosemicarbazide (TSC) Solution, 0.25% (w/v) | Dissolve 0.25 g of thiosemicarbazide in 100 mL of distilled water. | Room Temperature |
| Acid Reagent | Cautiously add 150 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to 845 mL of distilled water containing 0.2 g of ferric chloride (FeCl₃). Mix well and allow to cool.[1][3] | Room Temperature |
| Color Reagent | Mix equal volumes of DAM solution and TSC solution just before use. | Prepare fresh |
| Urea Stock Standard (100 mg/dL) | Dissolve 100 mg of urea in 100 mL of distilled water. | 4°C |
| Urea Working Standards | Prepare a series of working standards by diluting the stock standard with distilled water to achieve concentrations of 10, 20, 40, 60, and 80 mg/dL. | Prepare fresh |
2. Sample Preparation (Protein Precipitation)
-
To 0.1 mL of serum in a centrifuge tube, add 1.9 mL of 10% TCA.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Centrifuge at 3000 rpm for 10 minutes.[3]
-
Carefully collect the clear supernatant, which is the protein-free filtrate (PFF).
3. Assay Procedure
-
Label a set of test tubes for Blank, Standards, and Samples.
-
Pipette the reagents into the respective tubes as described in Table 2.
Table 2: Assay Pipetting Scheme
| Reagent | Blank (mL) | Standard (mL) | Sample (mL) |
| Distilled Water | 1.0 | - | - |
| Urea Working Standard | - | 1.0 | - |
| Protein-Free Filtrate (PFF) | - | - | 1.0 |
| Color Reagent | 1.0 | 1.0 | 1.0 |
| Acid Reagent | 3.0 | 3.0 | 3.0 |
-
Mix the contents of each tube thoroughly by vortexing.
-
Incubate all tubes in a boiling water bath (100°C) for 15 minutes.[3]
-
After incubation, cool the tubes to room temperature under running tap water.[3]
-
Measure the absorbance of the standards and samples against the blank at 520 nm.[1]
Experimental Workflow
Caption: Step-by-step workflow for serum urea estimation.
Data Presentation and Calculation
-
Standard Curve: Plot a standard curve of absorbance (Y-axis) versus the concentration of the urea working standards (X-axis).
-
Calculation: Determine the concentration of urea in the serum sample using the following formula:
Urea (mg/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard * Dilution Factor
The dilution factor in this protocol is 20 (0.1 mL serum in a total volume of 2.0 mL for PFF preparation).
Table 3: Example Data and Calculation
| Sample | Absorbance at 520 nm |
| Blank | 0.000 |
| Standard (40 mg/dL) | 0.500 |
| Serum Sample | 0.450 |
Calculation for the example serum sample:
Urea (mg/dL) = (0.450 / 0.500) * 40 mg/dL * 20 = 72 mg/dL
Interferences
Substances like citrulline can potentially interfere with the assay as they also possess a carbamido group that can react with diacetyl monoxime.[1] However, in most clinical scenarios, the concentration of such interfering substances in serum is negligible compared to urea.
Conclusion
The diacetyl monoxime method provides a reliable and reproducible means for the determination of urea in serum. Adherence to the detailed protocol, including precise pipetting, accurate timing of incubation, and proper preparation of reagents, is critical for obtaining accurate results. This method is well-suited for research and clinical laboratories equipped with basic spectrophotometric capabilities.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laboratorytests.org [laboratorytests.org]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. journals.plos.org [journals.plos.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Urea Determination in Cell Culture Media using Biacetyl Monoxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of urea in cell culture media using the biacetyl monoxime (also known as diacetyl monoxime or DAM) colorimetric assay. This method is a robust and reliable alternative to enzyme-based assays, particularly in environments where ammonia is present.
Introduction
Urea is a critical metabolite in cellular nitrogen metabolism. Its concentration in cell culture media can provide valuable insights into cellular health, metabolic activity, and the efficacy of therapeutic compounds. The this compound assay is a direct chemical method for urea determination. It is based on the principle that under acidic conditions and high temperatures, this compound is hydrolyzed to diacetyl. Diacetyl then reacts with urea to form a pink-colored diazine derivative. The intensity of the color, measured spectrophotometrically at approximately 520-530 nm, is directly proportional to the urea concentration in the sample.[1][2]
Assay Performance and Characteristics
The this compound assay for urea offers several advantages, including stability of reagents and good color stability of the final product.[2] Key quantitative parameters of the assay are summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 0.4 - 5.0 mM | [2][3][4] |
| Absorbance Maximum (λmax) | 520 - 530 nm | [1][2] |
| Lower Limit of Detection (LOD) | Approximately 440 µM | [2] |
| Incubation Time | 15 minutes at 100°C | [1] |
| Incubation Temperature | 100°C (boiling water bath) | [1] |
Potential Interferences in Cell Culture Media
While the this compound assay is robust, certain components in cell culture media can potentially interfere with the accuracy of the results.
-
Amino Acids: Citrulline, a monosubstituted urea derivative, can give a positive result in this assay.[2] However, its concentration in standard cell culture media is typically several orders of magnitude lower than that of urea and is therefore unlikely to cause significant interference.[2]
-
Nitrite (NO₂⁻): Nitrite is a known interfering substance in the traditional this compound assay. For cell culture systems where nitrite is produced or added (e.g., studies on nitric oxide metabolism), a modified protocol should be employed.
-
Phenol Red: This common pH indicator in cell culture media can interfere with colorimetric assays. It is advisable to use a phenol red-free medium as a blank and for preparing urea standards to correct for any background absorbance.
-
Ureido Compounds: Some compounds with a ureido group may react with this compound, potentially leading to an overestimation of urea concentration.[2]
Ammonia, which is often present in cell culture, does not interfere with this chemical assay, providing a distinct advantage over urease-based methods.
Experimental Protocols
Reagent Preparation
Reagent 1: Acid Reagent
-
In a 500 mL volumetric flask, combine:
-
44 mL Concentrated Sulfuric Acid (H₂SO₄)
-
66 mL Orthophosphoric Acid (H₃PO₄, 85%)
-
1.6 g Cadmium Sulfate (CdSO₄) (optional, enhances stability)[1]
-
50 mg Thiosemicarbazide
-
-
Carefully add distilled water to bring the final volume to 500 mL. Mix well. This reagent is stable for at least a month at room temperature.
Reagent 2: this compound Stock Solution (2% w/v)
-
Dissolve 2 g of this compound (2,3-butanedione monoxime) in 100 mL of distilled water.
Reagent 3: Color Reagent
-
Mix equal volumes of the Acid Reagent (Reagent 1) and the this compound Stock Solution (Reagent 2). Prepare this reagent fresh daily or store at 4°C in the dark for up to a week.[2]
Reagent 4: Urea Stock Standard (e.g., 100 mM)
-
Dissolve 0.6006 g of urea in 100 mL of phenol red-free cell culture medium (or the same medium as your samples).
Reagent 5: Urea Working Standards
-
Prepare a series of working standards by diluting the Urea Stock Standard (Reagent 4) in the same phenol red-free medium used for the blank and samples. A typical concentration range would be 0, 0.5, 1, 2, 4, and 5 mM.
Standard Assay Protocol
-
Sample Preparation: Centrifuge cell culture samples at a high speed (e.g., 3000 x g) for 5 minutes to pellet any cells or debris.[1] Collect the supernatant for analysis. If high protein content is expected, deproteinization with trichloroacetic acid (TCA) may be necessary.[1]
-
Assay Setup:
-
Label microcentrifuge tubes or a 96-well plate for blanks, standards, and samples.
-
Add 100 µL of blank (phenol red-free medium), urea working standards, and cell culture supernatant to their respective tubes/wells.
-
-
Reaction:
-
Add 3 mL of the Color Reagent (Reagent 3) to each tube (or an appropriate volume for the plate format, maintaining the sample to reagent ratio).
-
Mix the contents thoroughly.
-
-
Incubation:
-
Place the tubes/plate in a boiling water bath (100°C) for exactly 15 minutes.[1]
-
-
Cooling:
-
Immediately transfer the tubes/plate to a cold water bath for 5 minutes to stop the reaction and stabilize the color.[1]
-
-
Measurement:
-
Measure the absorbance of each sample at 520-530 nm using a spectrophotometer or a microplate reader.
-
Modified Protocol for Samples Containing Nitrite
For samples where nitrite interference is a concern, a pre-treatment step is required. A modified protocol consumes nitrite through a nitrogen release reaction without affecting the urea measurement.
-
Nitrite Removal: Before adding the Color Reagent, add a solution of sulfamic acid to the samples and standards. The exact concentration and incubation time will depend on the expected nitrite concentration and should be optimized.
-
Proceed with the Standard Assay Protocol from step 3.
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot a standard curve of the corrected absorbance values of the urea working standards versus their known concentrations.
-
Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for the Preparation of Diacetyl Monoxime Reagent for Urea Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of urea is a critical process in various fields, including clinical diagnostics, agricultural science, and drug development. One of the most established and reliable methods for urea determination is the colorimetric assay using diacetyl monoxime. This method is based on the reaction of diacetyl monoxime with urea in a hot acidic medium, which produces a colored chromophore. The intensity of the color, measured spectrophotometrically, is directly proportional to the urea concentration in the sample. This application note provides a detailed protocol for the preparation of the diacetyl monoxime reagent and its application in urea analysis.
Principle of the Assay
In a strongly acidic environment and in the presence of heat, diacetyl monoxime is hydrolyzed to diacetyl. The resulting diacetyl then condenses with urea to form a yellow diazine derivative.[1][2][3] The addition of thiosemicarbazide and ferric ions (from ferric chloride) enhances the color intensity and stability of the final product, shifting the color to a pink or red complex with a maximum absorbance typically between 520 and 530 nm.[1][2][4][5] Phosphoric acid is often included in the acid reagent to help eliminate light sensitivity.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters of the diacetyl monoxime-urea assay.
| Parameter | Value | Reference |
| Peak Absorbance (λmax) | 520 - 530 nm | [1][5] |
| Linear Range | 0.4 to 5.0 mM urea | [1][2][4][6] |
| Molar Attenuation Coefficient | ~202 µM⁻¹ cm⁻¹ (at 25 °C) | [2] |
| Stability of Mixed Acid Reagent | At least one month at room temperature | [1][2] |
| Stability of Mixed Color Reagent | At least one week | [1][2] |
| Limit of Detection | Approximately 0.44 mM urea | [3] |
Experimental Protocols
Reagent Preparation
1. Acid Reagent
This reagent provides the acidic environment necessary for the reaction and contains ferric ions to enhance color development.
-
Components:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
85% Orthophosphoric Acid (H₃PO₄)
-
Ferric Chloride (FeCl₃) or Ferric Ammonium Sulfate
-
-
Preparation:
-
Carefully add 44 mL of concentrated sulfuric acid to 66 mL of 85% orthophosphoric acid while stirring in a fume hood. Caution: This reaction is highly exothermic.
-
Allow the mixture to cool to room temperature.
-
Dissolve a small amount of ferric chloride (e.g., 50 mg) in the acid mixture. The exact amount can be optimized for desired sensitivity.
-
Store the acid reagent in a tightly capped glass bottle at room temperature.
-
2. Diacetyl Monoxime Stock Solution (e.g., 2% w/v)
-
Components:
-
Diacetyl Monoxime (2,3-Butanedione monoxime)
-
Distilled or Deionized Water
-
-
Preparation:
-
Dissolve 2 g of diacetyl monoxime in 100 mL of distilled water. Gentle warming may be required to fully dissolve the solid.
-
Store the solution in a dark bottle at 4°C.
-
3. Thiosemicarbazide Stock Solution (e.g., 0.5% w/v)
-
Components:
-
Thiosemicarbazide
-
Distilled or Deionized Water
-
-
Preparation:
-
Dissolve 0.5 g of thiosemicarbazide in 100 mL of distilled water.
-
Store the solution at room temperature.
-
4. Working Color Reagent
This reagent is prepared fresh daily or as needed by mixing the stock solutions.
-
Preparation:
-
Mix the Acid Reagent, Diacetyl Monoxime Stock Solution, and Thiosemicarbazide Stock Solution. A common ratio is 50 parts Acid Reagent to 50 parts Diacetyl Monoxime solution, with a smaller volume of Thiosemicarbazide solution added (e.g., 1 part).
-
The final concentrations in the working reagent can be optimized based on the desired sensitivity and linear range. A typical preparation involves mixing equal volumes of the acid reagent and the diacetyl monoxime solution.[5][7]
-
Urea Standard Preparation
1. Urea Stock Standard (e.g., 100 mM)
-
Preparation:
-
Dissolve 0.6006 g of high-purity urea in distilled water to a final volume of 100 mL.
-
2. Urea Working Standards
-
Preparation:
-
Prepare a series of dilutions from the Urea Stock Standard to create a standard curve. For a linear range of 0.4 to 5.0 mM, prepare standards with concentrations of 0, 0.5, 1.0, 2.0, 4.0, and 5.0 mM.
-
Sample Preparation
For biological samples such as serum or plasma, protein precipitation is necessary to avoid interference.
-
Add 1 mL of 5% Trichloroacetic Acid (TCA) to 50 µL of the sample.[5][7]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 3000 x g) for 5 minutes.[5][7]
-
Collect the clear supernatant for the urea assay.
Assay Procedure
-
Pipette 0.1 mL of each standard, prepared sample supernatant, and a blank (distilled water) into separate, labeled test tubes.[5][7]
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath (100°C) for exactly 15 minutes.[5][7]
-
Immediately cool the tubes in a cold water bath for 5 minutes to stop the reaction.[5][7]
-
Measure the absorbance of each sample and standard at 520-530 nm against the blank using a spectrophotometer.
-
Plot a standard curve of absorbance versus urea concentration for the standards.
-
Determine the urea concentration in the samples from the standard curve.
Diagrams
Caption: Experimental workflow for urea analysis.
Caption: Chemical reaction pathway for urea detection.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. laboratorytests.org [laboratorytests.org]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Application Notes & Protocols: Biacetyl Monoxime Method for Urea Determination in Wastewater Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Urea is a significant component of wastewater and a key indicator of water quality.[1][2][3][4] Accurate and reliable quantification of urea is crucial for environmental monitoring, wastewater treatment process control, and various research applications. The biacetyl monoxime (also known as diacetyl monoxime) method is a widely used colorimetric assay for the direct determination of urea.[1][2][3][4] This method is valued for its simplicity, repeatability, and the stability of its reagents and colored product.[1][2][3][4]
Principle of the Method:
The this compound method is based on the reaction of urea with this compound in a hot, acidic medium.[5] In the presence of strong acids and heat, this compound is hydrolyzed to biacetyl.[1][3][6] Biacetyl then condenses with urea to form a yellow-colored diazine product.[1][3][6] The addition of thiosemicarbazide and ferric ions (from ferric chloride) stabilizes the diazine and converts it into a pink-colored complex, which exhibits a strong absorbance at a specific wavelength.[1][3][6] The intensity of the pink color is directly proportional to the urea concentration in the sample.[1][2][3][5] The peak absorbance of the final colored product is typically measured at 520 nm.[1][2][3][4][6][7]
Quantitative Data Summary:
The performance of the this compound method for urea quantification is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | [1][2][3][4][6][7] |
| Linearity Range | 0.4 - 5.0 mM | [1][2][3][4][6] |
| Limit of Detection (LOD) | ~0.4 mM | [3][6] |
| Molar Attenuation Coefficient | 199 µM⁻¹ cm⁻¹ | [1] |
| Potential Interferences | Citrulline, Uredio compounds | [1][3][6] |
Note: The interference from citrulline is generally not significant in wastewater analysis due to its low concentration compared to urea.[1][3][6]
Experimental Protocols
1. Reagent Preparation:
-
Acid Reagent:
-
Carefully add concentrated sulfuric acid and phosphoric acid to distilled water. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
-
Color Reagent (Mixed Color Reagent - MCR):
-
Dissolve diacetyl monoxime and thiosemicarbazide in distilled water. This solution should be stored protected from light and can be kept at 4°C for improved stability.[2]
-
-
Ferric Chloride Solution:
-
Dissolve ferric chloride hexahydrate in distilled water.
-
-
Urea Standard Solutions:
-
Prepare a stock solution of urea in distilled water.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known urea concentrations (e.g., 0, 0.5, 1.0, 2.5, and 5.0 mM) for generating a calibration curve.
-
2. Sample Preparation:
-
Collect wastewater samples in clean containers.
-
If the samples contain suspended solids, centrifuge or filter them through a 0.45 µm filter to obtain a clear supernatant for analysis.
-
If the expected urea concentration is high, dilute the samples with distilled water to fall within the linear range of the assay.
3. Assay Procedure:
-
Pipette a known volume of the sample (or standard) into a clean test tube.
-
Add the Acid Reagent to the test tube.
-
Add the Color Reagent (MCR) to the test tube.
-
Add the Ferric Chloride Solution.
-
Mix the contents of the test tube thoroughly.
-
Incubate the test tubes in a boiling water bath for a specified time (e.g., 20 minutes) to allow for color development.[7]
-
After incubation, cool the test tubes to room temperature.
-
Measure the absorbance of each sample and standard at 520 nm using a spectrophotometer. Use a blank solution (containing all reagents except urea) to zero the spectrophotometer.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the urea standards against their corresponding concentrations.
-
Determine the concentration of urea in the unknown wastewater samples by interpolating their absorbance values on the calibration curve.
Visualizations
Caption: Chemical reaction pathway of the this compound method.
Caption: Experimental workflow for urea analysis in wastewater.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laboratorytests.org [laboratorytests.org]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application of 2,3-Butanedione Monoxime (BDM) in Studying Skeletal Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanedione monoxime (BDM) is a widely utilized chemical compound in muscle physiology research. It is primarily known as a low-affinity, non-competitive inhibitor of skeletal muscle myosin-II ATPase.[1][2][3] BDM's ability to reversibly inhibit muscle contraction has made it a valuable tool for investigating the molecular mechanisms underlying muscle function, specifically the cross-bridge cycle of actin and myosin.[4] This document provides detailed application notes and protocols for the use of BDM in studying skeletal muscle contraction.
BDM is thought to exert its inhibitory effect by interfering with the phosphate release step in the myosin ATPase cycle, thereby stabilizing the myosin-ADP-Pi intermediate state.[2] This leads to a decrease in the number of strongly bound, force-producing cross-bridges.[5] While it is a potent tool, it is crucial to note that BDM is not a general myosin inhibitor and can have off-target effects, including on calcium handling and other cellular proteins.[1][3][6] Therefore, careful experimental design and interpretation of results are essential when using BDM.
Mechanism of Action in Skeletal Muscle
BDM's primary mechanism of action in skeletal muscle is the inhibition of the actin-myosin ATPase cycle. This leads to a reduction in force generation and other contractile parameters. The key effects of BDM include:
-
Inhibition of Myosin ATPase Activity: BDM acts as a non-competitive inhibitor of skeletal muscle myosin-II, hindering the release of inorganic phosphate (Pi) from the myosin active site.[2]
-
Reduction in Cross-Bridge Attachment: By stabilizing the weakly bound myosin-ADP-Pi state, BDM reduces the number of myosin heads that can strongly bind to actin and generate force.[5]
-
Decreased Force and Stiffness: Consequently, the application of BDM leads to a dose-dependent decrease in isometric tension and stiffness in muscle fibers.[4][5]
-
Altered Cross-Bridge Kinetics: BDM has been shown to slow the rate of tension generation.[7]
It is important to consider that at higher concentrations, BDM may also affect calcium release from the sarcoplasmic reticulum, although its primary effect is considered to be on the contractile machinery itself.[6][8]
Experimental Applications
BDM is a versatile tool that can be used in a variety of experimental preparations to study different aspects of skeletal muscle contraction:
-
Skinned Muscle Fibers: This preparation allows for direct access to the contractile machinery, bypassing the complexities of excitation-contraction coupling. BDM can be used to investigate the direct effects on cross-bridge function.
-
Intact Muscle Fibers: In this preparation, BDM can be used to study its effects on overall muscle contraction, including the interplay between excitation-contraction coupling and cross-bridge cycling.
-
Myofibrils and Myosin Subfragments: Isolated protein preparations are used to study the biochemical and kinetic effects of BDM on the actin-myosin interaction in a simplified system.
-
Myofibrillogenesis Studies: BDM has been used to investigate the role of actin-myosin interaction in the formation of myofibrils during muscle development.[9]
Data Presentation
The following tables summarize the quantitative effects of BDM on various parameters of skeletal muscle contraction as reported in the literature.
Table 1: Effect of BDM on Isometric Tension and Stiffness in Skinned Rabbit Psoas Muscle Fibers
| BDM Concentration (mM) | Isometric Tension (% of Control) | Isometric Stiffness (% of Control) |
| 0 | 100 | 100 |
| 5 | ~60 | ~75 |
| 10 | ~30 | ~55 |
| 18 | 16 | ~60 |
Data synthesized from information suggesting an 84% decrease in isometric tension at 18 mM BDM and a corresponding ~40% decrease in the number of attached cross-bridges (stiffness).[5]
Table 2: Effect of BDM on Nucleotide Binding Constants in Skinned Rabbit Psoas Muscle Fibers
| BDM Concentration (mM) | MgATP Binding Constant (Relative Increase) | MgADP Binding Constant (Relative Increase) | Phosphate Binding Constant |
| 0 to 18 | 27-fold | 6-fold | No significant change |
Data from a study on skinned rabbit psoas muscle fibers.[5]
Table 3: General Effects of BDM on Skeletal Muscle Contraction Parameters
| Parameter | Effect of BDM |
| Maximum Tetanic Force (P0) | Decrease[10] |
| Maximum Shortening Velocity (Vmax) | Decrease[10] |
| Rate of Tension Rise | Decrease[7] |
| Myofibrillar ATPase Activity | Inhibition[4] |
Experimental Protocols
The following are generalized protocols for the application of BDM in experiments with skinned and intact skeletal muscle fibers. Researchers should adapt these protocols to their specific experimental setup and muscle preparation.
Protocol 1: Investigating the Effect of BDM on Force Production in Skinned Muscle Fibers
Objective: To determine the dose-response relationship of BDM on the isometric force production of chemically skinned skeletal muscle fibers.
Materials:
-
Single skeletal muscle fibers (e.g., from rabbit psoas or frog tibialis anterior)
-
Skinning solution (e.g., containing glycerol)
-
Relaxing solution (low Ca2+)
-
Activating solution (high Ca2+)
-
BDM stock solution (e.g., 500 mM in distilled water or appropriate solvent)
-
Force transducer and data acquisition system
-
Microscope for sarcomere length measurement
Procedure:
-
Fiber Preparation: Isolate a single muscle fiber and chemically skin it to remove the sarcolemma and sarcoplasmic reticulum. Mount the fiber between a force transducer and a length controller.
-
Sarcomere Length Adjustment: Adjust the length of the fiber to a desired sarcomere length (e.g., 2.4 µm) in relaxing solution.
-
Pre-activation: Equilibrate the fiber in a pre-activating solution with a low concentration of EGTA.
-
Maximal Activation (Control): Transfer the fiber to the activating solution (high Ca2+) and record the maximal isometric force (P0).
-
Relaxation: Return the fiber to the relaxing solution until the force returns to baseline.
-
BDM Incubation: Incubate the fiber in a relaxing solution containing the desired concentration of BDM (e.g., 1, 2, 5, 10, 20 mM) for a sufficient period (e.g., 2-5 minutes) to allow for diffusion.[6]
-
Activation in the Presence of BDM: Transfer the BDM-incubated fiber to an activating solution containing the same concentration of BDM and record the steady-state isometric force.
-
Washout: To test for reversibility, wash the fiber extensively in relaxing solution without BDM and then re-activate in the activating solution to observe force recovery.
-
Data Analysis: Normalize the force produced in the presence of BDM to the control maximal force (P0) and plot the dose-response curve.
Protocol 2: Studying the Effect of BDM on Contraction of Intact Muscle Fibers
Objective: To examine the effect of BDM on twitch and tetanic contractions in intact skeletal muscle fibers.
Materials:
-
Intact single muscle fiber or small muscle bundle
-
Ringer's solution or appropriate physiological saline
-
BDM stock solution
-
Field stimulation electrodes
-
Force transducer and data acquisition system
-
Electrical stimulator
Procedure:
-
Muscle Preparation: Isolate an intact single muscle fiber or a small muscle bundle and mount it in a chamber with physiological saline, connected to a force transducer.
-
Control Contractions: Elicit single twitches and a maximal tetanic contraction using electrical field stimulation and record the force responses.
-
BDM Application: Add BDM to the bathing solution to achieve the desired final concentration (e.g., 2-20 mM).[6] Allow for equilibration (e.g., 10-15 minutes).
-
Contractions in the Presence of BDM: Elicit twitch and tetanic contractions again in the presence of BDM and record the force responses.
-
Washout: Replace the BDM-containing solution with fresh physiological saline to observe the reversibility of the effects.
-
Data Analysis: Compare the peak twitch force, time-to-peak twitch, twitch duration, and maximal tetanic force before, during, and after BDM application.
Visualizations
Signaling Pathway: Excitation-Contraction Coupling and the Effect of BDM
Caption: BDM's primary inhibitory effect on the cross-bridge cycle.
Experimental Workflow: Using BDM in Skinned Muscle Fiber Experiments
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDM affects nucleotide binding and force generation steps of the cross-bridge cycle in rabbit psoas muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BDM (2,3-butanedione monoxime), an inhibitor of myosin-actin interaction, suppresses myofibrillogenesis in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of 2,3-butanedione monoxime (BDM) on the force-velocity relation in single muscle fibres of the frog [uhra.herts.ac.uk]
Application Notes & Protocols: Direct Diacetyl Monoxime Assay for Urea Determination without Deproteinization
These application notes provide a detailed protocol for the determination of urea concentration in biological samples using the diacetyl monoxime (DAM) assay without the need for a deproteinization step. This direct method offers a streamlined workflow, making it suitable for high-throughput screening and routine analysis in research, clinical, and drug development settings.
Principle
The diacetyl monoxime assay for urea is a colorimetric method based on the reaction of diacetyl monoxime with urea in a strong acidic medium. In the presence of heat, diacetyl monoxime is hydrolyzed to diacetyl. Diacetyl then condenses with urea to form a yellow diazine derivative. The addition of thiosemicarbazide and ferric ions stabilizes the chromogen and intensifies the color, resulting in a pink-colored complex. The intensity of the color, measured spectrophotometrically at approximately 520 nm, is directly proportional to the urea concentration in the sample.[1][2][3][4] The inclusion of phosphoric acid helps to eliminate the light sensitivity of the diazine product.[1][3][4]
Key Reagents and Equipment
Reagents:
-
Diacetyl monoxime (2,3-Butanedione monoxime)
-
Thiosemicarbazide
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
Urea (for standard curve)
-
Distilled or deionized water
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm
-
Water bath or heating block capable of maintaining 100°C
-
Vortex mixer
-
Micropipettes and tips
-
Glass or polypropylene test tubes or microplates
Reagent Preparation
3.1. Acid Reagent (AR)
-
Carefully add 44 mL of concentrated sulfuric acid to 66 mL of 85% orthophosphoric acid.
-
To this mixture, add a solution of 0.15 g of ferric chloride hexahydrate dissolved in 10 mL of distilled water.
-
Mix well and store in a glass bottle at room temperature.
3.2. Color Reagent (CR)
-
Stock Diacetyl Monoxime Solution (2% w/v): Dissolve 2 g of diacetyl monoxime in 100 mL of distilled water. Store at 4°C in a dark bottle.
-
Stock Thiosemicarbazide Solution (0.2% w/v): Dissolve 0.2 g of thiosemicarbazide in 100 mL of distilled water. Store at 4°C in a dark bottle.
-
Working Color Reagent: On the day of the assay, mix equal volumes of the Stock Diacetyl Monoxime Solution and Stock Thiosemicarbazide Solution.
3.3. Urea Standard Solutions
-
Stock Urea Standard (100 mM): Dissolve 0.6006 g of urea in distilled water and make up the volume to 100 mL.
-
Working Urea Standards: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.5, 1.0, 2.0, 4.0, 5.0 mM).
Experimental Protocol
-
Sample Preparation: If using serum or plasma, it can often be used directly without deproteinization.[5] For other biological fluids, a simple dilution with distilled water may be necessary to bring the urea concentration within the linear range of the assay.
-
Assay Setup:
-
Pipette 50 µL of each standard, sample, and blank (distilled water) into appropriately labeled test tubes.
-
Add 1.5 mL of the Acid Reagent (AR) to each tube.
-
Add 1.5 mL of the Working Color Reagent (CR) to each tube.
-
-
Incubation:
-
Mix the contents of the tubes thoroughly using a vortex mixer.
-
Place the tubes in a boiling water bath (100°C) for 15 minutes.
-
-
Cooling:
-
Remove the tubes from the water bath and cool them to room temperature in a cold water bath for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each sample and standard at 520 nm against the reagent blank.
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the urea standards against their corresponding concentrations.
-
Urea Concentration: Determine the urea concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 520 nm | [1][2][3] |
| Linear Range | 0.4 - 5.0 mM | [1][2][3] |
| Lower Limit of Detection (LOD) | Approximately 0.44 mM | [3] |
| Incubation Time | 15 minutes | |
| Incubation Temperature | 100°C | [1][3][4] |
Diagrams
Caption: Experimental workflow for the direct diacetyl monoxime assay.
Caption: Simplified chemical reaction pathway of the diacetyl monoxime assay.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Absorbance Readings | Reagent degradation | Prepare fresh reagents, especially the Working Color Reagent. |
| Insufficient incubation time or temperature | Ensure the water bath is at 100°C and the incubation time is precisely 15 minutes. | |
| Low urea concentration in the sample | Concentrate the sample or use a more sensitive method if concentrations are below the detection limit. | |
| High Background/Blank Reading | Contaminated reagents or water | Use high-purity water and clean glassware. |
| Reagents not at room temperature before use | Allow all reagents to equilibrate to room temperature before starting the assay. | |
| Poor Reproducibility | Inaccurate pipetting | Calibrate micropipettes and use proper pipetting techniques. |
| Inconsistent incubation timing | Start timing for all tubes simultaneously. | |
| Temperature fluctuations in the water bath | Ensure the water bath maintains a stable temperature. | |
| Precipitate Formation | High protein concentration in the sample | While the method is designed to be deproteinization-free, very high protein levels may still interfere. Consider a 1:2 dilution of the sample with saline. |
Conclusion
The direct diacetyl monoxime assay is a reliable and convenient method for the quantification of urea in various biological samples. By eliminating the deproteinization step, this protocol reduces sample handling and assay time, making it an attractive option for researchers and professionals in drug development and clinical diagnostics. The provided protocol and data offer a solid foundation for the successful implementation of this assay.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Urea in Hydroponic Solutions Using the Biacetyl Monoxime Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urea is an important source of nitrogen for plants in hydroponic systems.[1][2][3][4] Monitoring and controlling urea concentration is crucial for optimizing plant growth and nutrient utilization. The biacetyl monoxime method provides a reliable and straightforward colorimetric assay for the direct determination of urea in aqueous solutions.[1][2][3][4] This application note details a comprehensive protocol for quantifying urea in hydroponic solutions using this method, which is noted for its stable reagents and repeatable results.[1][2][3]
The principle of this assay is based on the reaction of urea with this compound in a hot, acidic medium, catalyzed by ferric ions, to produce a pink-colored chromophore.[1][2][5][6] The intensity of the color, measured spectrophotometrically at a peak absorbance of 520 nm, is directly proportional to the urea concentration in the sample.[1][2][3] This method is advantageous as it is a direct measurement, unlike enzymatic assays which can be susceptible to pH and ionic interference.[1][4]
Experimental Protocols
This section provides a detailed methodology for the determination of urea in hydroponic solutions.
Reagent Preparation
Proper preparation of reagents is critical for accurate and reproducible results.
Table 1: Reagent Composition and Preparation
| Reagent Name | Composition | Preparation Instructions | Storage |
| Acid Reagent | Concentrated Sulfuric Acid (H₂SO₄)Orthophosphoric Acid (H₃PO₄, 85%)Ferric Chloride (FeCl₃) | In a fume hood, slowly add concentrated sulfuric acid and orthophosphoric acid to distilled water. Dissolve ferric chloride in this acidic solution. The final concentrations should be adjusted based on specific protocol requirements. For example, one protocol suggests dissolving 2.5 mg of ferric chloride in 45 mL of deionized water, adding 80 µL of phosphoric acid, and then bringing the volume up to 250 mL with deionized water after adding the sulfuric acid.[7] | Store at room temperature in a clearly labeled, acid-resistant bottle. |
| Color Reagent | This compound (2,3-Butanedione monoxime)Thiosemicarbazide | Dissolve this compound and thiosemicarbazide in distilled water. A common concentration for the this compound stock solution is 2g in 500mL of distilled water.[5] The color reagent can be prepared as a mixed reagent with the acid reagent or added separately. | Store in a dark bottle at 4°C for enhanced stability.[2] |
| Urea Stock Solution (1000 mg/L) | Urea (analytical grade)Distilled Water | Accurately weigh 1.000 g of urea and dissolve it in a 1 L volumetric flask with distilled water. | Store at 4°C. |
| Urea Working Standards | Urea Stock SolutionDistilled Water or Hydroponic Base Solution | Prepare a series of dilutions from the urea stock solution to create standards with concentrations ranging from 0.4 mM to 5.0 mM. It is recommended to use the same matrix as the samples (hydroponic base solution without added urea) for preparing the standards to account for any matrix effects. | Prepare fresh daily. |
Assay Procedure
-
Sample Preparation: Collect hydroponic solution samples. If the samples contain particulate matter, centrifuge or filter them to obtain a clear supernatant.
-
Reaction Setup:
-
Color Development:
-
Spectrophotometric Measurement:
Data Presentation
Quantitative data from the assay should be systematically recorded and analyzed.
Table 2: Typical Calibration Curve Data
| Urea Concentration (mM) | Absorbance at 520 nm (AU) |
| 0.0 (Blank) | 0.000 |
| 0.4 | [Insert experimental data] |
| 1.0 | [Insert experimental data] |
| 2.0 | [Insert experimental data] |
| 3.0 | [Insert experimental data] |
| 4.0 | [Insert experimental data] |
| 5.0 | [Insert experimental data] |
Table 3: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | 0.4 - 5.0 mM | [1][2][3] |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | [1][2][3] |
| Limit of Detection (LoD) | Approximately 0.44 mM | [1] |
| Interferences | No significant interferences were observed from a typical hydroponic nutrient solution.[1] However, at micromolar urea concentrations, some ureido compounds may cause overestimation.[1][4] |
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the key steps in the colorimetric reaction of urea with this compound.
Caption: Chemical reaction pathway for the this compound assay.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol for determining urea concentration.
Caption: Experimental workflow for urea determination.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 5. laboratorytests.org [laboratorytests.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ca2+ Transients with 2,3-Butanedione Monoxime (BDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca2+) transients are fundamental to numerous cellular processes, most notably excitation-contraction coupling in muscle cells. The study of these transients provides critical insights into both physiological function and pathological states. 2,3-Butanedione monoxime (BDM) is a widely utilized chemical phosphatase and uncoupler of excitation-contraction coupling, primarily through its inhibitory effect on myosin ATPase. While BDM is often employed to reduce motion artifacts during imaging or to investigate the direct effects of Ca2+ on cellular processes independent of contraction, its use can have complex effects on intracellular Ca2+ handling. These application notes provide detailed protocols for the experimental setup to measure Ca2+ transients in the presence of BDM, along with a summary of its known effects on calcium signaling pathways.
Key Considerations for Using BDM
It is crucial to recognize that BDM is not a perfectly specific myosin inhibitor and can influence several components of the Ca2+ signaling cascade. Its effects can include:
-
Inhibition of L-type Ca2+ channels: BDM has been shown to reduce Ca2+ current through L-type channels, which can diminish the trigger for sarcoplasmic reticulum (SR) Ca2+ release.[1]
-
Direct effects on the sarcoplasmic reticulum: BDM can induce Ca2+ release from the SR, potentially altering SR Ca2+ load and the characteristics of subsequent Ca2+ transients.[2][3]
-
Modulation of the Na+/Ca2+ exchanger: BDM can inhibit the Na+/Ca2+ exchange current, affecting Ca2+ extrusion from the cell.
Therefore, experiments utilizing BDM must be carefully designed and the results interpreted with these off-target effects in mind.
Data Presentation: Quantitative Effects of BDM on Ca2+ Transients
The following tables summarize the reported quantitative effects of BDM on various parameters of Ca2+ transients and related ion currents. These values can serve as a reference for expected outcomes and for designing experimental concentrations.
Table 1: Effects of BDM on L-type Ca2+ Current (ICaL)
| Cell Type | BDM Concentration | Effect on Peak ICaL | Reference |
| Rat Ventricular Myocytes | 5 mM | ~45% decrease | [4] |
| SHR Ventricular Myocytes | 17 mM (IC50) | 50% inhibition | [1] |
| WKY Ventricular Myocytes | 29 mM (IC50) | 50% inhibition | [1] |
| Human Cardiac Ca2+ Channel (expressed in oocytes) | 10 mM | 36.1 ± 2.2% inhibition | [5] |
| Human Cardiac Ca2+ Channel (expressed in oocytes) | 16 mM (IC50) | 50% inhibition | [5] |
Table 2: Effects of BDM on Sarcoplasmic Reticulum (SR) Ca2+ Release
| Preparation | BDM Concentration | Effect on SR Ca2+ Content/Release | Reference |
| Isolated Rat Ventricular Myocytes | 10 mM | ~50% reduction in SR Ca2+ content | [2] |
| Digitonin-lysed Canine Cardiac Myocytes | 5 mM | 45% reduction in accumulated SR Ca2+ | [3] |
| Digitonin-lysed Canine Cardiac Myocytes | 30 mM | 72% reduction in accumulated SR Ca2+ | [3] |
Table 3: General Parameters for BDM Application in Ca2+ Transient Measurement
| Parameter | Recommended Range | Notes |
| Working Concentration | 5 - 20 mM | The optimal concentration should be determined empirically for each cell type and experimental question. Start with a low concentration and titrate upwards. |
| Stock Solution | 1 M in dH2O or buffer | Prepare fresh or store in aliquots at -20°C. |
| Incubation Time | 15 - 30 minutes | Allow sufficient time for equilibration before recording. |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol describes a standard enzymatic digestion method for isolating Ca2+-tolerant adult ventricular myocytes suitable for single-cell Ca2+ imaging.
Materials:
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4 with NaOH.
-
Enzyme Solution: Perfusion Buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
-
Stop Solution: Perfusion Buffer containing 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl2.
-
Increasing concentrations of CaCl2 solutions for gradual reintroduction of calcium.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Perfusion Buffer for 5 minutes to clear the blood.
-
Switch to the oxygenated Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes pale and flaccid.
-
Cut down the heart and mince the ventricular tissue in Stop Solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and gently resuspend the cells in Perfusion Buffer with a low Ca2+ concentration (e.g., 0.1 mM).
-
Gradually increase the extracellular Ca2+ concentration by sequential settling and resuspension in buffers with increasing Ca2+ concentrations (e.g., 0.25 mM, 0.5 mM, 1.0 mM, and finally 1.8 mM).
Protocol 2: Loading Cells with a Ca2+ Indicator (Fura-2 AM)
This protocol details the loading of isolated myocytes with the ratiometric Ca2+ indicator Fura-2 AM.
Materials:
-
Isolated cardiomyocytes in Tyrode's solution with 1.8 mM CaCl2.
-
Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution.
Procedure:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock solution in HBSS. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.
-
Incubate the isolated myocytes in the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.
-
After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark before imaging. This allows intracellular esterases to cleave the AM ester group, trapping the Fura-2 in the cytoplasm.
Protocol 3: Measuring Ca2+ Transients with BDM Application
This protocol outlines the procedure for recording Ca2+ transients in Fura-2 loaded myocytes before and after the application of BDM.
Materials:
-
Fura-2 loaded cardiomyocytes.
-
Fluorescence imaging setup equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Field stimulation electrodes.
-
Perfusion system for solution exchange.
-
BDM stock solution (1 M in dH2O).
Procedure:
-
Plate the Fura-2 loaded myocytes on laminin-coated coverslips in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with Tyrode's solution (1.8 mM CaCl2).
-
Select a quiescent, rod-shaped myocyte for recording.
-
Initiate field stimulation at a desired frequency (e.g., 1 Hz) to elicit steady-state Ca2+ transients.
-
Record baseline Ca2+ transients for a stable period (e.g., 1-2 minutes).
-
Prepare the BDM-containing Tyrode's solution by diluting the 1 M BDM stock to the desired final concentration (e.g., 10 mM).
-
Switch the perfusion to the BDM-containing solution.
-
Allow the cells to equilibrate with the BDM solution for 15-30 minutes while continuing stimulation.
-
Record Ca2+ transients in the presence of BDM.
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Measure key parameters of the Ca2+ transient:
-
Amplitude: The peak of the ratio change from baseline.
-
Time to Peak: The time from the stimulus to the peak of the transient.
-
Decay Kinetics: Often quantified by fitting the decay phase to an exponential function to determine the time constant (Tau) or by measuring the time to 50% or 90% decay.
-
-
Compare the parameters of the Ca2+ transients recorded before and after BDM application.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways affected by BDM in cardiomyocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for measuring Ca2+ transients with BDM.
References
- 1. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Biacetyl Monoxime: A Tool for Probing Cytokinesis in Yeast
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinesis, the final stage of cell division, is a fundamental process that ensures the faithful partitioning of cellular contents into two daughter cells. In the budding yeast Saccharomyces cerevisiae, this process is orchestrated by the coordinated action of an actomyosin-based contractile ring and the synthesis of a primary septum.[1] Due to the high degree of conservation in the machinery and mechanisms of cytokinesis from yeast to humans, S. cerevisiae serves as a powerful model organism for studying this essential cellular event. Biacetyl monoxime (BMO), also known as 2,3-butanedione monoxime (BDM), is a small molecule inhibitor that has proven to be a valuable tool for dissecting the molecular events of cytokinesis. BMO is a general inhibitor of myosin ATPase activity, and its application to yeast allows for the temporal and reversible inhibition of myosin-dependent processes, including the contraction of the actomyosin ring.[2][3] These application notes provide detailed protocols for utilizing BMO to study cytokinesis in yeast, including methods for assessing its effects on cell viability, cell cycle progression, and the organization of the cytoskeleton.
Mechanism of Action
This compound primarily functions as a low-affinity, reversible, non-competitive inhibitor of myosin ATPase activity.[2] In yeast, the primary target relevant to cytokinesis is the type II myosin, Myo1p, which is a key component of the contractile actomyosin ring.[4][5] By inhibiting the ATPase activity of Myo1p, BMO prevents the generation of force required for the constriction of the actomyosin ring, thereby arresting cytokinesis.[5] It is important to note that BMO can also affect other myosin isoforms and may have off-target effects, particularly at higher concentrations, including the disorganization of microtubules.[2] Therefore, careful dose-response experiments and the use of appropriate controls are essential for interpreting experimental results.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on yeast cells as reported in the literature.
| Parameter | Saccharomyces cerevisiae | Schizosaccharomyces pombe | Reference(s) |
| Growth Inhibition | Complete inhibition at 20 mM | Reversible inhibition, lethal at ≥15 mM | [2][6] |
| Actin Cytoskeleton | Loss of polarized F-actin distribution in >80% of cells at 20 mM | Disorganization of actin at cell poles at 20 mM | [2][3] |
| Cell Cycle Arrest | Arrest in G1 phase when released from α-factor block in the presence of BMO | Delay in initiation of mitosis and cytokinesis in cdc25.22 mutants | [2][3] |
| Nuclear Migration | Defects in nuclear migration to the bud neck in >10% of cells | Not reported | [2] |
| Microtubule Effects | Complete disorganization at 50 mM | Not reported | [2] |
| Septation Index | Not reported | Approximately doubled in the presence of 20 mM BMO | [3] |
Table 1: Effects of this compound on Yeast
| Strain | BMO Concentration | Observed Effect | Reference |
| Wild-type | 2 mM | Increased sensitivity to Nikkomycin Z, indicating cell wall stress | [7] |
| myo1Δ | N/A | Viable, but may show defects in cytokinesis and septum formation | [5] |
| chs3Δ | N/A | Chitin synthase III mutant, relevant for studies on septum formation synergy with BMO | [7] |
| myo1Δchs3Δ | 2 mM | Additive growth inhibition when combined with Nikkomycin Z, suggesting parallel pathways in cell wall integrity | [7] |
Table 2: Strain-Specific Effects and Synergies with this compound
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (BMO)
Materials:
-
This compound (BMO) powder (e.g., Sigma-Aldrich, Cat. No. B0753)
-
Sterile distilled water or appropriate yeast growth medium (e.g., YPD)
-
Sterile filters (0.22 µm)
-
Yeast culture in logarithmic growth phase
Procedure:
-
Prepare a stock solution of BMO:
-
Weigh out the desired amount of BMO powder in a sterile container.
-
Dissolve the BMO powder in sterile distilled water or yeast growth medium to create a concentrated stock solution (e.g., 1 M).
-
Note: BMO is soluble in water. Gentle warming may be required for complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
-
-
Treat yeast cells with BMO:
-
Grow a yeast culture in the appropriate liquid medium to the mid-logarithmic phase (OD600 of 0.4-0.6).
-
Add the BMO stock solution directly to the yeast culture to achieve the desired final concentration (e.g., 10-50 mM).
-
Ensure thorough mixing by gently swirling the flask.
-
Incubate the treated culture under the same conditions as the untreated control culture for the desired duration of the experiment.
-
Protocol 2: Yeast Cell Viability Assay (Spot Assay)
Materials:
-
Yeast extract Peptone Dextrose (YPD) agar plates
-
YPD agar plates containing various concentrations of BMO
-
Yeast culture
-
Sterile water or saline
-
96-well microtiter plate
Procedure:
-
Grow a yeast culture to the mid-logarithmic phase.
-
Adjust the cell density to an OD600 of 1.0 in sterile water.
-
Perform a 10-fold serial dilution of the cell suspension in sterile water (from 100 to 10-4) in a 96-well plate.
-
Spot 5 µL of each dilution onto the surface of the YPD agar plates and the YPD plates containing different concentrations of BMO.
-
Allow the spots to dry completely.
-
Incubate the plates at 30°C for 2-3 days.
-
Document the results by photographing the plates. Compare the growth of the yeast on the BMO-containing plates to the control plate to assess cell viability.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Yeast culture treated with BMO and an untreated control
-
70% ethanol (ice-cold)
-
50 mM sodium citrate buffer, pH 7.2
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in 50 mM sodium citrate) or Sytox Green
-
Flow cytometer
Procedure:
-
Harvest approximately 1x107 cells from both the BMO-treated and control cultures by centrifugation.
-
Wash the cells once with sterile water.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at 4°C for at least 1 hour.
-
Wash the fixed cells twice with 50 mM sodium citrate buffer.
-
Resuspend the cells in 0.5 mL of 50 mM sodium citrate buffer containing 0.1 mg/mL RNase A.
-
Incubate at 37°C for 2 hours.
-
Add 0.5 mL of PI staining solution to the cell suspension.
-
Incubate in the dark at 4°C overnight.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol 4: Visualization of Actin Cytoskeleton and Septum
Materials:
-
Yeast cultures (BMO-treated and control)
-
Formaldehyde (37% solution)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Calcofluor White solution (1 mg/mL)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
To 1 mL of yeast culture, add formaldehyde to a final concentration of 3.7%.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Pellet the cells by centrifugation and wash twice with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 0.1% Triton X-100 in PBS.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Actin Staining: Resuspend the cell pellet in a solution of fluorescently labeled phalloidin in PBS (concentration as recommended by the manufacturer). Incubate in the dark for 30-60 minutes at room temperature.
-
Septum Staining: After actin staining, pellet the cells and resuspend in PBS containing Calcofluor White at a final concentration of 50 µg/mL. Incubate in the dark for 5 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with a drop of mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI for Calcofluor White).
-
Visualizations
Caption: Signaling pathway of cytokinesis in S. cerevisiae and the point of inhibition by this compound (BMO).
Caption: General experimental workflow for studying the effects of BMO on yeast cytokinesis.
References
- 1. embopress.org [embopress.org]
- 2. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procedure for mutagenizing spores of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Genetics and Probiotic Mechanisms of Saccharomyces cerevisiae var. boulardii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PERIODIC CHANGES IN RATE OF AMINO ACID UPTAKE DURING YEAST CELL CYCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saccharomyces cerevisiae var. boulardii fungemia following probiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 2,3-Butanedione Monoxime (BDM) in Cardiac Muscle Mechanics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Butanedione monoxime (BDM) is a widely utilized chemical compound in cardiac muscle research, primarily known for its role as a reversible inhibitor of myosin ATPase. This property allows it to uncouple excitation-contraction coupling, effectively reducing or eliminating muscle contraction, which is advantageous for a variety of experimental applications.[1][2][3] BDM is frequently employed during the isolation of cardiomyocytes to improve yield and viability, in studies of skinned muscle fibers to probe myofilament properties, and in optical mapping experiments to reduce motion artifacts.[4][5][6]
However, it is crucial for researchers to recognize that BDM is not a highly specific myosin inhibitor. It exerts numerous "off-target" effects on various cellular components, including ion channels, calcium handling proteins, and mitochondrial respiration.[1][7][8] These secondary effects can confound data interpretation, and their potential impact must be carefully considered when designing experiments and analyzing results. This document provides an overview of BDM's mechanisms, applications, and detailed protocols for its use, alongside a summary of its quantitative effects and known limitations.
Mechanism of Action
BDM's primary mechanism is the inhibition of the actin-myosin ATPase, which interferes with cross-bridge cycling and force generation.[9][10] It is thought to inhibit cross-bridge formation in both the weak-binding and actively cycling states.[11] Historically, BDM was referred to as a "chemical phosphatase" due to its ability to reactivate phosphorylated acetylcholinesterase.[8] While some studies suggest it may activate protein phosphatases, leading to dephosphorylation of regulatory proteins like troponin I (TnI) and phospholamban (PLB), other research indicates its primary effects on ion channels and transporters are not mediated by phosphatase activity.[8][12][13]
Beyond its effect on myofilaments, BDM has significant impacts on:
-
Ion Channels: It inhibits L-type Ca2+ currents and the Na+/Ca2+ exchange current (INCX), and can alter the cardiac action potential, often shortening its duration.[7][8][14][15]
-
Sarcoplasmic Reticulum (SR): At higher concentrations (5-30 mM), BDM can decrease the Ca2+ content of the SR and induce Ca2+ release, potentially by affecting the Ca2+-uptake pump.[16]
-
Myofilament Calcium Sensitivity: BDM generally decreases the sensitivity of the myofilaments to Ca2+, shifting the force-pCa relationship to the right.[5][17]
-
Mitochondrial Respiration: BDM has been shown to directly inhibit the mitochondrial electron transport chain, which can impact cell viability in long-term culture.[1]
References
- 1. Mitochondrial respiratory inhibition by 2,3‐butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of cytochalasin D and 2,3 butanedione monoxime on isometric twitch force and transmembrane action potential in isolated ventricular muscle: implications for optical measurements of cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocyte contractility can be maintained by storing cells with the myosin ATPase inhibitor 2,3 butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Skinned cardiac fibres of diabetic rats: contractile activation and effects of 2,3-butanedione monoxime (BDM) and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contractile deactivation and uncoupling of crossbridges. Effects of 2,3-butanedione monoxime on mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of 2,3-butanedione monoxime (BDM) on smooth muscle mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BDM affects nucleotide binding and force generation steps of the cross-bridge cycle in rabbit psoas muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 2,3-butanedione 2-monoxime (BDM) on ventricular trabeculae from the avian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inotropic effect of the cardioprotective agent 2,3-butanedione monoxime in failing and nonfailing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Diacetyl Monoxime Method for High-Throughput Urea Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea is a critical metabolite in various biological processes and its concentration is a key indicator in numerous diagnostics and research areas. In the realm of drug discovery, particularly for therapeutic areas like oncology, inflammation, and infectious diseases, urea-based compounds are of significant interest due to their capacity to form stable hydrogen bonds with biological targets.[1] High-throughput screening (HTS) of compound libraries for their effect on urea metabolism or for the identification of novel urea-based inhibitors requires robust, rapid, and automatable assay methods.[2][3]
The diacetyl monoxime method offers a reliable colorimetric approach for the direct determination of urea.[4][5] This method is particularly amenable to high-throughput formats due to its simplicity and the stability of the resulting chromophore.[6][7] In the presence of strong acid and heat, diacetyl monoxime reacts with urea to form a colored diazine product.[4][8] The addition of thiosemicarbazide and ferric ions enhances and stabilizes the color, which can be quantified by measuring the absorbance at approximately 520-530 nm.[4][9]
These application notes provide a detailed protocol for an automated diacetyl monoxime-based urea assay suitable for high-throughput screening campaigns.
Principle of the Method
The automated diacetyl monoxime method is based on the chemical reaction where urea reacts with diacetyl monoxime in a hot acidic medium. Diacetyl monoxime is first hydrolyzed to diacetyl, which then condenses with urea to form a yellow diazine product.[4][10] The reaction is stabilized and the color is intensified to a pink or red complex in the presence of thiosemicarbazide and ferric ions.[4][9] The intensity of the color, measured by absorbance, is directly proportional to the urea concentration in the sample.[5][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the diacetyl monoxime method for urea screening, compiled from various sources.
| Parameter | Value | Sample Types | Notes |
| Linear Detection Range | 13 µM to 17 mM | Serum, plasma, urine, milk, cell/tissue culture, bronchoalveolar lavage (BAL), food, beverage, and environmental samples.[6][11] | Wide dynamic range suitable for diverse applications. |
| Limit of Detection (LOD) | 0.08 mg/dL (13 µM) | As above | High sensitivity allows for the detection of low urea concentrations.[6] |
| Absorbance Maximum (λmax) | 520 - 530 nm | Not Applicable | The final colored product exhibits a clear absorbance peak.[4][9] |
| Assay Time (Automated) | ~20-30 minutes | Not Applicable | Rapid turnaround time is a key advantage for HTS.[11][12] |
| Sample Volume | 5 - 20 µL | As above | Low sample consumption is critical for screening large compound libraries.[11][12] |
Experimental Protocols
Materials and Reagents
-
Diacetyl Monoxime (DAM) Solution: Prepare a 2% (w/v) solution of diacetyl monoxime in distilled water.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid. A common formulation involves a 1:3 ratio of concentrated sulfuric acid to 85% phosphoric acid.[9]
-
Color Reagent: A solution containing thiosemicarbazide and ferric chloride. For example, 0.5 g/L thiosemicarbazide and 1.5 g/L ferric chloride hexahydrate in the acid reagent.[4]
-
Urea Standard Stock Solution: 100 mM Urea in distilled water.
-
Assay Plates: 96-well or 384-well clear, flat-bottom microplates.
-
Automated Liquid Handler: A robotic system capable of dispensing reagents and samples into microplates.
-
Plate Heater/Incubator: Capable of maintaining a temperature of 100°C.
-
Microplate Reader: Capable of measuring absorbance at 520 nm.
Automated Assay Protocol for 96-Well Plates
-
Plate Preparation:
-
Using an automated liquid handler, dispense 5 µL of each test compound (from a compound library) into the wells of a 96-well plate.
-
Include wells for a negative control (vehicle) and a positive control.
-
-
Sample/Standard Addition:
-
Add 5 µL of the sample containing urea (e.g., cell lysate, enzyme reaction mixture) to the wells containing the test compounds.
-
For the standard curve, prepare serial dilutions of the urea stock solution (e.g., from 0 to 10 mM) and add 5 µL to designated wells.
-
-
Reagent Addition:
-
Program the liquid handler to add 100 µL of the combined Diacetyl Monoxime/Acid/Color Reagent to all wells. It is recommended to prepare a fresh working solution of all three reagents combined just before the assay.
-
-
Incubation:
-
Seal the plate with an adhesive seal to prevent evaporation.
-
Transfer the plate to a pre-heated incubator and incubate at 100°C for 15-20 minutes.[9]
-
-
Cooling:
-
After incubation, remove the plate and allow it to cool to room temperature for 5-10 minutes.
-
-
Absorbance Reading:
-
Remove the plate seal.
-
Place the plate in a microplate reader and measure the absorbance at 520 nm.
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the urea standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Urea Concentration in Samples: Use the standard curve equation to calculate the urea concentration in the unknown samples.
-
Screening Data Analysis: For high-throughput screening, the effect of each compound can be expressed as a percentage of the control (e.g., % inhibition or % activity). Hits are typically identified based on a predefined threshold (e.g., >50% inhibition).
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of the diacetyl monoxime method for urea detection.
Automated High-Throughput Screening Workflow
Caption: Workflow for automated high-throughput urea screening.
Applications in Drug Discovery
The automated diacetyl monoxime method is a valuable tool in various stages of drug discovery.[2][7]
-
Primary Screening: Rapidly screen large compound libraries to identify "hits" that modulate the activity of urea-producing or -metabolizing enzymes.[3][13]
-
Lead Optimization: Evaluate the structure-activity relationship (SAR) of hit compounds by testing analogs for their potency and efficacy.
-
Mechanism of Action Studies: Investigate how lead compounds affect specific pathways involving urea metabolism.
Conclusion
The automated diacetyl monoxime method provides a robust, sensitive, and high-throughput-compatible solution for urea quantification. Its adaptability to robotic liquid handling systems makes it an ideal choice for large-scale screening campaigns in academic and industrial drug discovery settings. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers and scientists to implement this powerful assay in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 9. laboratorytests.org [laboratorytests.org]
- 10. journals.plos.org [journals.plos.org]
- 11. assaygenie.com [assaygenie.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Application of High-throughput Drug Screening in New Drug Development - DocCheck [doccheck.com]
Application Notes and Protocols for the Synthesis and Purification of Biacetyl Monoxime
These application notes provide detailed protocols for the synthesis and purification of Biacetyl monoxime (also known as Diacetyl monoxime or DAM), a compound commonly used in research, particularly as a non-competitive inhibitor of myosin ATPase.[1][2] The following sections detail the chemical synthesis from butanone and an alkyl nitrite, a robust purification method via recrystallization, and characterization data for the final product.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of butanone (methyl ethyl ketone) with an alkyl nitrite, such as ethyl nitrite, in the presence of a catalyst.[3][4] This method provides a reliable route to the desired product for research applications.
Experimental Protocol: Synthesis from Butanone and Ethyl Nitrite
This protocol is adapted from established methods for the synthesis of this compound.[3][4]
Materials:
-
Butanone (Methyl Ethyl Ketone, MEK)
-
Ethyl nitrite
-
Catalyst (e.g., a mixture of concentrated hydrochloric acid, phosphorus pentachloride, and concentrated phosphoric acid)[3]
-
Micro-tube reactor or suitable reaction vessel
-
Metering pumps
Procedure:
-
Prepare a premixed solution of the catalyst and butanone. The mass ratio of catalyst to butanone should be in the range of 0.1:1 to 0.2:1.[3]
-
Preheat the premixed solution of catalyst and butanone to 30-50 °C.[3]
-
Preheat the ethyl nitrite to 30-50 °C.[3]
-
Using metering pumps, introduce the premixed catalyst/butanone solution and the ethyl nitrite into a micro-tube reactor. The molar ratio of ethyl nitrite to butanone should be between 1.01:1 and 1.1:1.[3]
-
Maintain the reaction pressure in the micro-tube reactor between 0.1 and 0.5 MPa.[3]
-
The reaction time is typically between 30 and 60 seconds.[3]
-
After the reaction, the crude product is collected for purification.
Table 1: Reaction Parameters for this compound Synthesis [3]
| Parameter | Value Range |
| Catalyst to Butanone Mass Ratio | 0.1:1 - 0.2:1 |
| Ethyl Nitrite to Butanone Molar Ratio | 1.01:1 - 1.1:1 |
| Reaction Temperature | 30 - 50 °C |
| Reaction Pressure | 0.1 - 0.5 MPa |
| Reaction Time | 30 - 60 seconds |
| Reported Product Content | 82.47% - 85.32% |
Purification of this compound
The crude this compound can be purified by recrystallization to obtain a product of high purity suitable for research purposes.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water or ethanol)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., water or ethanol) to the flask.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization. The cooling can be further aided by placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Characterization of this compound
The purified this compound should be a white solid.[4] Its identity and purity can be confirmed by various analytical techniques.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [5] |
| Molecular Weight | 101.10 g/mol | [4][5] |
| Appearance | White solid | [4] |
| Melting Point | 75-78 °C | [4] |
| Boiling Point | 185-186 °C | [4] |
| ¹H NMR (CDCl₃) | ||
| δ (ppm) | Assignment | |
| 9.14-9.23 | =N-OH | [6] |
| 2.402 | -C(=O)CH₃ | [6] |
| 2.002 | -C(=NOH)CH₃ | [6] |
| Purity (Commercial) | ≥97% | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. CN110981751A - Production method of diacetyl monoxime - Google Patents [patents.google.com]
- 4. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 2,3-Butanedione monoxime(57-71-6) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Diacetyl Monoxime Urea Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime method for urea determination.
Troubleshooting Guide
This guide addresses common issues encountered during the diacetyl monoxime urea assay.
Issue 1: High Absorbance Readings in Blanks or All Samples
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh reagents, particularly the diacetyl monoxime and acid mixture. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
| Contaminated Glassware | Use dedicated glassware for the urea assay. Clean glassware with a suitable laboratory detergent, followed by acid washing and rinsing with deionized water to remove any nitrogen-containing residues. |
| Presence of Ammonia | Ensure the laboratory environment is free from ammonia fumes. Use ammonia-free water for all reagent and sample preparations. |
| Improper Reagent Storage | Store reagents as recommended. The mixed color reagent (diacetyl monoxime and thiosemicarbazide) is stable for at least a week when stored at 4°C in the dark.[1] The mixed acid reagent is stable for at least a month at room temperature.[1] |
Issue 2: Low or No Color Development
| Possible Cause | Recommended Solution |
| Incorrect Reagent pH | The reaction requires a strong acidic environment. Verify the correct preparation of the acid reagent. |
| Degraded Diacetyl Monoxime | Diacetyl monoxime can degrade over time. Use a fresh bottle or test the reagent with a known urea standard. |
| Insufficient Incubation Time or Temperature | Ensure the reaction is incubated at the specified temperature (typically a boiling water bath) for the correct duration (usually 10-15 minutes).[2] |
| Low Urea Concentration in Sample | The sample's urea concentration may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive method if necessary. The lower limit of detection for a standard protocol is around 440 µM urea.[1][3] |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and use pipettes correctly. Ensure consistent pipetting technique for all samples, standards, and blanks. |
| Fluctuations in Incubation Temperature | Use a water bath with a stable temperature. Ensure all tubes are submerged to the same level for uniform heating. |
| Variable Incubation Times | Time the incubation period for each set of tubes accurately. |
| Light Sensitivity of the Chromophore | The colored product (diazine) can be light-sensitive, especially when only sulfuric acid is used.[1][3] The addition of phosphoric acid helps to minimize this sensitivity.[1][3] Perform the final absorbance reading promptly after color development and cooling. |
Issue 4: Precipitate Formation in the Reaction Mixture
| Possible Cause | Recommended Solution |
| High Protein Concentration in Sample | For samples with high protein content, such as serum or plasma, deproteinization is necessary before the assay.[3][4] This is commonly done by adding trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.[3][4] |
| Reagent Incompatibility | Ensure all reagents are fully dissolved and compatible. If using a modified protocol, check for any potential incompatibilities between the added components. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diacetyl monoxime urea method?
A1: The diacetyl monoxime method is a direct colorimetric assay for urea determination. In a hot, acidic environment, diacetyl monoxime is hydrolyzed to diacetyl. Diacetyl then reacts with urea to form a yellow diazine derivative. In the presence of thiosemicarbazide and ferric ions, this complex is stabilized and converted to a pink-colored chromophore, whose absorbance is measured spectrophotometrically at approximately 520-540 nm.[1][3][5] The intensity of the color is directly proportional to the urea concentration in the sample.
Q2: What are the common interferences in the diacetyl monoxime urea method?
A2: The primary interferences are compounds that contain a ureido group (-NH-CO-NH-). These compounds can also react with diacetyl monoxime to produce a colored product, leading to an overestimation of the urea concentration.[3] This is particularly problematic in complex matrices like soil extracts.[3]
Q3: How can I minimize interferences?
A3: For biological fluids like serum, deproteinization using trichloroacetic acid is a crucial step to remove interfering proteins.[3][4] For environmental samples with various ureido compounds, the diacetyl monoxime method may not be suitable, and a more specific method like HPLC-MS might be necessary for accurate quantification.
Q4: What is the role of each reagent in the assay?
A4:
-
Diacetyl Monoxime: The primary reagent that, after hydrolysis to diacetyl, reacts with urea.
-
Acid (Sulfuric Acid and/or Phosphoric Acid): Provides the necessary acidic environment for the reaction and for the hydrolysis of diacetyl monoxime. Phosphoric acid also helps to stabilize the colored product and reduce light sensitivity.[1][3]
-
Thiosemicarbazide: Stabilizes the diazine product and enhances the color intensity.[1][3]
-
Ferric Ions (e.g., from Ferric Chloride): Act as a color-intensifying agent, leading to the formation of the final pink chromophore.[1][3]
Q5: Is it necessary to run a standard curve for every experiment?
A5: Yes, it is highly recommended to run a standard curve with known urea concentrations for each experiment. This accounts for any minor variations in reagent preparation, incubation conditions, or instrument performance, ensuring accurate quantification of urea in your samples.
Interfering Substances
The diacetyl monoxime method is susceptible to interference from various compounds, primarily those containing a ureido functional group. The extent of interference can vary depending on the specific compound and its concentration.
| Interfering Substance | Chemical Class | Effect on Urea Measurement | Notes |
| Citrulline | Amino Acid (Ureido Compound) | Positive Interference (Overestimation) | Can be a significant interferent in biological samples where the urea cycle is active. However, in samples like wastewater, its concentration is often negligible compared to urea.[1][3] |
| Allantoin | Ureido Compound | Positive Interference (Overestimation) | Found in biological fluids and plant tissues. |
| Hydantoin | Ureido Compound | Positive Interference (Overestimation) | A heterocyclic organic compound. |
| Other Ureido Compounds | Various | Positive Interference (Overestimation) | General class of compounds with the R1NHCONHR2 structure can react and lead to falsely elevated urea readings, a significant issue in soil samples.[3] |
| Proteins | Macromolecules | Can cause turbidity and interfere with colorimetric reading. | Removed by deproteinization, typically with trichloroacetic acid (TCA).[3][4] |
Experimental Protocol: Diacetyl Monoxime Urea Assay
This protocol is a general guideline and may require optimization based on the specific sample type and expected urea concentration.
1. Reagent Preparation:
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid. The exact concentrations can vary, but a common preparation involves a combination of concentrated sulfuric acid and 85% phosphoric acid.
-
Diacetyl Monoxime Reagent: A solution of diacetyl monoxime in deionized water.
-
Thiosemicarbazide/Ferric Chloride Reagent: A solution containing both thiosemicarbazide and a source of ferric ions (e.g., ferric chloride).
-
Urea Standard Stock Solution: A concentrated solution of urea in deionized water (e.g., 100 mg/dL).
-
Urea Working Standards: A series of dilutions of the stock solution to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 mg/dL).
2. Sample Preparation (Deproteinization for Serum/Plasma):
-
To 0.1 mL of serum or plasma, add 0.9 mL of 10% trichloroacetic acid (TCA).
-
Vortex thoroughly to mix.
-
Allow the mixture to stand for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the clear supernatant. This is the protein-free filtrate (PFF) to be used in the assay.
3. Assay Procedure:
-
Label a set of test tubes for blanks, standards, and samples.
-
Pipette 1.0 mL of deionized water into the blank tube.
-
Pipette 1.0 mL of each urea working standard into the corresponding standard tubes.
-
Pipette 1.0 mL of the protein-free filtrate (or appropriately diluted sample) into the sample tubes.
-
Add 2.0 mL of the Acid Reagent to all tubes.
-
Add 0.5 mL of the Diacetyl Monoxime Reagent to all tubes.
-
Add 0.5 mL of the Thiosemicarbazide/Ferric Chloride Reagent to all tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature under running tap water.
-
Measure the absorbance of the standards and samples against the blank at 520 nm using a spectrophotometer.
4. Calculation:
-
Plot a standard curve of absorbance versus urea concentration for the working standards.
-
Determine the urea concentration of the samples from the standard curve.
-
Remember to account for any dilution factors used during sample preparation.
Diagrams
Caption: Experimental workflow for the diacetyl monoxime urea method.
References
- 1. Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation. | Semantic Scholar [semanticscholar.org]
- 5. assaygenie.com [assaygenie.com]
how to improve the stability of the diacetyl monoxime color reaction
Welcome to the technical support center for the diacetyl monoxime colorimetric assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the stability of this widely used colorimetric reaction for urea and other guanidino compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diacetyl monoxime color reaction?
The diacetyl monoxime (DAM) method is a colorimetric assay used for the quantitative determination of urea and other compounds containing a ureido group. In a hot acidic medium, diacetyl monoxime is hydrolyzed to diacetyl. Diacetyl then reacts with urea in the presence of an acid catalyst to form a yellow diazine derivative. This product is then stabilized and intensified by reagents such as thiosemicarbazide and ferric ions, resulting in a pink or red colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of urea in the sample.[1][2]
Q2: What are the key reagents in this assay and what are their functions?
-
Diacetyl Monoxime (DAM): The primary reagent that, after hydrolysis to diacetyl, reacts with the ureido group.
-
Strong Acid (e.g., Sulfuric Acid and Phosphoric Acid): Provides the acidic environment necessary for the hydrolysis of DAM and the subsequent condensation reaction with urea. Phosphoric acid also helps to eliminate light sensitivity of the colored product.[3][4][5]
-
Thiosemicarbazide: Acts as a stabilizing agent for the colored complex and intensifies the color, shifting it from yellow to a more stable pink/red.[3][4][5]
-
Ferric Ions (e.g., from Ferric Chloride): Catalyze the reaction and contribute to the formation of the final colored complex, enhancing its absorbance.[3][4][6]
Q3: My colored product is fading quickly. What are the common causes?
Rapid fading of the color can be due to several factors:
-
Light Sensitivity: The initial yellow diazine product is known to be light-sensitive, especially when only sulfuric acid is used.[3][4][5]
-
Reagent Instability: The mixed color reagent (containing diacetyl monoxime and thiosemicarbazide) can degrade over time, especially when exposed to light and higher temperatures.[3]
-
Incorrect Reagent Concentrations: Suboptimal concentrations of stabilizing agents like thiosemicarbazide can lead to a less stable chromophore.
-
Sample Matrix Effects: The presence of certain interfering substances in the sample can quench the color.
Q4: How can I improve the stability of the colored product?
To enhance the stability of the colored product, consider the following:
-
Addition of Phosphoric Acid: Including phosphoric acid in the acid reagent mixture helps to minimize the light sensitivity of the chromophore.[3][4][5]
-
Use of Thiosemicarbazide: This reagent is crucial for stabilizing the colored complex and increasing its intensity.[3][4][5]
-
Proper Reagent Storage: Store the mixed color reagent at 4°C in the dark to maintain its stability for at least a week.[3][4] The mixed acid reagent is generally stable for at least a month at room temperature.[3]
-
Control of Temperature: Perform the heating step in a boiling water bath for a precise and consistent duration to ensure complete color development.[2] Cool the reaction tubes promptly in cold water to stop the reaction and stabilize the color.[2]
-
Consideration of Alternative Stabilizers: Some literature suggests that cadmium sulfate can also be used to stabilize the color.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Color Development | 1. Degraded diacetyl monoxime or color reagent. 2. Incorrect pH of the reaction mixture. 3. Insufficient heating time or temperature. 4. Presence of strong reducing agents in the sample. | 1. Prepare fresh color reagent. Store the mixed color reagent at 4°C in the dark for no longer than one week.[3][4] 2. Ensure the use of a strong acid reagent as specified in the protocol. The reaction requires a highly acidic environment. 3. Ensure the water bath is boiling (100°C) and the incubation time is precisely followed (e.g., 15 minutes).[2] 4. Consider sample pretreatment to remove interfering substances. |
| High Background/Blank Reading | 1. Contaminated reagents or glassware. 2. Turbidity in the sample. 3. High reagent blank readings can be minimized by replacing ferric ions with ceric ions.[8] | 1. Use high-purity reagents and thoroughly clean glassware. 2. Centrifuge samples to remove any particulate matter. If the sample is from a biological fluid, deproteinization using trichloroacetic acid may be necessary.[2] 3. If feasible, test a protocol variation using a ceric salt instead of a ferric salt. |
| Poor Reproducibility | 1. Inconsistent heating time or temperature. 2. Variable timing of absorbance readings after color development. 3. Pipetting errors. | 1. Use a precisely controlled water bath and a timer for the heating step. 2. Read the absorbance of all samples and standards at a consistent time point after cooling. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Precipitate Formation | 1. High concentration of certain ions in the sample. 2. Reagent incompatibility with the sample matrix. | 1. Dilute the sample or consider a sample clean-up step. 2. Investigate the sample composition for potential incompatibilities and consult literature for specific matrix effects. |
| Non-linear Standard Curve | 1. Urea concentration is outside the linear range of the assay. 2. The relationship between urea concentration and absorbance can be non-linear at higher optical densities. The addition of 4-aminoantipyrine has been shown to improve linearity.[8] | 1. Dilute samples to fall within the linear range of your standard curve (e.g., 0.4 to 5.0 mM urea).[3][6] 2. If high concentrations are expected, consider a protocol that includes 4-aminoantipyrine to extend the linear range. |
| Interference from Sample Matrix | 1. Presence of other ureido compounds (e.g., citrulline, allantoin, hydantoin).[3][9] 2. Presence of nitrite in the sample.[10] | 1. Be aware that the assay is not entirely specific to urea. If significant concentrations of other ureido compounds are expected, the results may be an overestimation of the actual urea concentration.[3][9] 2. For samples containing nitrite, a modified protocol that includes a step to consume nitrite through a nitrogen release reaction can be employed to minimize interference.[10] |
Quantitative Data Summary
Table 1: Stability of Mixed Color Reagent (MCR)
| Storage Condition | Duration | Observation |
| 25 °C in Light | 7 days | A calibration curve can still be generated, but with a slightly lower limit of detection compared to storage at 4°C in the dark.[4][5] |
| 4 °C in Dark | 7 days | The reagent remains stable, providing consistent and reliable calibration curves.[3][4][5] |
Experimental Protocols
Detailed Protocol for Stable Diacetyl Monoxime Assay
This protocol is adapted from a method demonstrated to have good color stability.[3][4][6]
Reagent Preparation:
-
Mixed Acid Reagent:
-
In a fume hood, slowly add 300 mL of concentrated sulfuric acid to 600 mL of deionized water in a flask, while cooling the flask in an ice bath.
-
To this solution, add 100 mL of concentrated phosphoric acid.
-
Dissolve 100 mg of ferric chloride (FeCl₃) in the acid mixture.
-
This reagent is stable for at least one month at room temperature.[3]
-
-
Mixed Color Reagent (MCR):
Assay Procedure:
-
Pipette 1.0 mL of the sample (or standard) into a glass test tube.
-
Add 2.5 mL of the Mixed Acid Reagent to each tube and mix well.
-
Add 1.5 mL of the Mixed Color Reagent to each tube and mix well.
-
Incubate the tubes in a boiling water bath (100°C) for exactly 15 minutes.
-
Immediately transfer the tubes to a cold water bath and cool for 5 minutes.
-
Measure the absorbance at 520 nm using a spectrophotometer. The color is stable for a considerable time after cooling.
Visualizations
Caption: Reaction pathway for the diacetyl monoxime colorimetric assay.
Caption: Standard experimental workflow for the diacetyl monoxime assay.
References
- 1. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. laboratorytests.org [laboratorytests.org]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. US3567374A - Urea determination - Google Patents [patents.google.com]
- 8. US4040787A - Urea determination of biological fluids using diacetylmonoxime reaction - Google Patents [patents.google.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. pico.polito.it [pico.polito.it]
- 11. rsc.org [rsc.org]
troubleshooting low sensitivity in the Biacetyl monoxime assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in the Biacetyl monoxime assay for urea determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for urea determination?
The this compound assay is a colorimetric method for the quantitative determination of urea. The underlying principle involves the reaction of urea with diacetyl monoxime in a hot, acidic medium.[1][2] In the presence of strong acids like sulfuric and phosphoric acid, diacetyl monoxime is hydrolyzed to diacetyl.[1] This diacetyl then condenses with urea to form a yellow-colored diazine product.[1][3] The addition of thiosemicarbazide and ferric ions stabilizes this product and intensifies the color, resulting in a pink-colored complex.[1][3][4] The intensity of this color, which is directly proportional to the urea concentration, is measured spectrophotometrically at a maximum absorbance of approximately 520 nm.[1][3][4][5]
Q2: What are the key reagents in the this compound assay?
The essential reagents for this assay are:
-
This compound (or Diacetyl Monoxime): The primary reagent that reacts with urea.[1][3]
-
Strong Acids (e.g., Sulfuric Acid and Phosphoric Acid): Provide the necessary acidic environment for the reaction and help in the hydrolysis of diacetyl monoxime. Phosphoric acid also helps to eliminate light sensitivity of the diazine product.[1][3]
-
Thiosemicarbazide: Stabilizes the colored product and enhances color intensity.[1][3]
-
Ferric Chloride (FeCl₃): Acts as a color-intensifying agent, enhancing the absorbance of the final product.[1][3]
Q3: What is the expected linear range of the this compound assay?
The assay typically demonstrates a linear relationship between absorbance and urea concentration in the range of 0.4 to 5.0 mM.[1][3][5] It is crucial to prepare a standard curve with known urea concentrations to accurately determine the concentration of unknown samples.
Troubleshooting Guide: Low Sensitivity/Low Absorbance
Low sensitivity in the this compound assay, characterized by weak color development and low absorbance readings, can arise from various factors. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Problem: Weak or No Color Development
This is the most common manifestation of low sensitivity. The troubleshooting workflow for this issue is as follows:
Caption: A step-by-step workflow for troubleshooting low absorbance.
| Potential Cause | Recommended Action |
| Incorrect Reagent Preparation | Double-check all calculations and measurements for reagent concentrations. Ensure high-purity water and appropriate grade chemicals are used. |
| Reagent Degradation | Prepare fresh this compound and thiosemicarbazide solutions. The mixed acid reagent is generally stable for at least a month at room temperature, while the mixed color reagent (this compound and thiosemicarbazide) is stable for about a week.[1][3] Storing the mixed color reagent at 4°C in the dark can prolong its stability.[1] |
| Inadequate Incubation Temperature | The reaction requires a hot environment to proceed optimally. Ensure the use of a boiling water bath (100°C) for the incubation step.[1][2][3] |
| Insufficient Incubation Time | The color development is time-dependent. A typical incubation time is 15 minutes.[2] If the signal is low, consider optimizing the incubation time, but be aware that excessively long incubation can lead to the formation of non-specific colored products. |
| Sub-optimal pH | The reaction requires a strongly acidic environment. Ensure the correct volumes and concentrations of sulfuric and phosphoric acids are added to the reaction mixture. |
| Presence of Interfering Substances | Certain substances in the sample matrix can interfere with the colorimetric reaction. For biological samples like blood, deproteinization using trichloroacetic acid (TCA) is a necessary step to remove proteins that can interfere.[2] Other compounds like citrulline can give a positive result, but this is often negligible in samples where urea is present at much higher concentrations.[1][3][4] |
| Incorrect Wavelength Measurement | Ensure the spectrophotometer is set to read the absorbance at the wavelength of maximum absorbance for the colored product, which is approximately 520 nm.[1][3][4][5] |
Experimental Protocols
Key Experimental Protocol: Colorimetric Determination of Urea
This protocol is a generalized procedure and may require optimization for specific sample types and laboratory conditions.
1. Reagent Preparation:
-
Acid Reagent (Mixed Acid):
-
In a volumetric flask, combine concentrated sulfuric acid and 85% phosphoric acid. The addition of acid to water is highly exothermic and should be done slowly and with caution in a fume hood.
-
A common preparation involves adding ferric chloride to a solution of phosphoric acid and then diluting with sulfuric acid.[6]
-
-
Color Reagent (Mixed Color Reagent):
-
Prepare a stock solution of this compound in deionized water (e.g., 2% w/v).
-
Prepare a stock solution of thiosemicarbazide in deionized water (e.g., 0.5% w/v).
-
The working color reagent is often a mixture of these two solutions, prepared fresh before use.[7]
-
-
Urea Standards:
-
Prepare a stock solution of urea of a known high concentration.
-
Perform serial dilutions to create a series of standards with concentrations spanning the expected range of your samples (e.g., 0, 0.5, 1.0, 2.5, and 5.0 mM).
-
2. Sample Preparation (for biological fluids):
-
To obtain a protein-free filtrate, mix the sample (e.g., blood, serum) with a solution of trichloroacetic acid (e.g., 10% TCA).[2]
-
Centrifuge the mixture to pellet the precipitated proteins and collect the clear supernatant for analysis.[2]
3. Assay Procedure:
-
Label test tubes for blank, standards, and unknown samples.
-
To each tube, add a specific volume of the color reagent.
-
Add the corresponding standard, sample, or deionized water (for the blank) to the tubes.
-
Add the acid reagent to each tube and mix thoroughly.
-
Incubate all tubes in a boiling water bath for a set time (e.g., 15 minutes).[2]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 520 nm using a spectrophotometer, using the blank to zero the instrument.[1][3][4][5]
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Workflows
Reaction Pathway of the this compound Assay
Caption: The reaction pathway of the this compound assay for urea.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 520 nm | [1][3][4][5] |
| Linear Concentration Range | 0.4 - 5.0 mM Urea | [1][3][5] |
| Incubation Temperature | 100°C (Boiling Water Bath) | [1][2][3] |
| Typical Incubation Time | 15 minutes | [2] |
| Stability of Mixed Acid Reagent | At least 1 month at room temperature | [1][3] |
| Stability of Mixed Color Reagent | At least 1 week at room temperature | [1][3] |
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorytests.org [laboratorytests.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric determination of urea [protocols.io]
- 7. benchchem.com [benchchem.com]
optimizing heating time and temperature for diacetyl monoxime reaction
Technical Support Center: Diacetyl Monoxime Reaction
Welcome to the technical support center for the diacetyl monoxime reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of this assay, particularly concerning heating time and temperature for colorimetric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal heating temperature for the diacetyl monoxime reaction?
A1: The optimal heating temperature can vary depending on the specific protocol and desired reaction time. Generally, temperatures ranging from 85°C to 115°C are effective.[1] Heating is crucial as it facilitates the breakdown of diacetyl monoxime into diacetyl, which then condenses with urea.[2][3] A common method is to use a boiling water bath.[2][3] For more precise control, a heating block set within the 85-115°C range is recommended. It is important to note that substantial overheating can lead to the partial destruction of the colored product, which can impair quantitative accuracy.[1]
Q2: What is the recommended heating time for the reaction?
A2: The ideal heating time is interconnected with the reaction temperature. Protocols vary, with incubation times ranging from approximately 15 minutes to 60 minutes.[1][4][5] For instance, one protocol suggests heating in a boiling water bath for exactly 15 minutes.[5] Another study optimized the reaction time to 60 minutes at 70°C.[4] It is critical to maintain a consistent heating time for all samples within an experiment to ensure reproducibility.
Q3: My color development is poor or inconsistent. What are the possible causes?
A3: Poor color development can stem from several factors:
-
Inadequate Heating: Ensure the temperature of your water bath or heating block is stable and within the optimal range for your protocol. Inconsistent or insufficient heating will lead to incomplete reaction and thus, weaker color.
-
Reagent Instability: The mixed color reagent (containing diacetyl monoxime and thiosemicarbazide) has a limited stability. While the mixed acid reagent is stable for at least a month at room temperature, the color reagent is stable for about a week.[2][3] For best results, prepare the color reagent fresh or store it appropriately (e.g., at 4°C in the dark) and validate its performance with standards.[2][3]
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, including diacetyl monoxime, thiosemicarbazide, ferric chloride, and the acid solution. The sensitivity of the reaction is highly dependent on these components.[1]
-
Presence of Interfering Substances: Compounds with a ureido group (R1NHCONHR2) can cross-react with diacetyl monoxime under acidic conditions, leading to an overestimation of the target molecule's concentration.[6]
Q4: The color of my samples fades quickly after development. How can I improve color stability?
A4: Color stability is a known challenge in the diacetyl monoxime reaction. Here are some ways to address it:
-
Addition of Phosphoric Acid: The initial product of the reaction, diazine, can be light-sensitive when only sulfuric acid is used. The inclusion of phosphoric acid in the acid reagent helps to mitigate this sensitivity.[2][3]
-
Role of Thiosemicarbazide and Ferric Ions: Thiosemicarbazide stabilizes the diazine product, and in the presence of ferric ions (from ferric chloride), it is converted to a more stable and intensely colored pink complex.[2][3][7] Ensure these reagents are included in your reaction mixture.
-
Controlled Cooling: After heating, cool the reaction tubes uniformly and quickly to room temperature before measuring the absorbance. This helps to stabilize the chromophore.
-
Timely Measurement: Read the absorbance of your samples within a consistent and reasonable timeframe after color development, as the color can still degrade over extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance/Sensitivity | Insufficient heating time or temperature. | Optimize heating by systematically testing temperatures between 85-115°C and times between 15-60 minutes. Ensure your heating source is calibrated. |
| Degraded color reagent. | Prepare fresh mixed color reagent (diacetyl monoxime and thiosemicarbazide). Store the reagent at 4°C in the dark and test its performance with known standards.[2][3] | |
| Incorrect reagent concentrations. | Double-check the preparation and concentrations of all stock solutions. | |
| High Background/Blank Reading | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Run a reagent blank to check for contamination. |
| Presence of ammonia in the lab environment. | Ensure good laboratory ventilation as ammonia can interfere with some urea assays. | |
| Poor Reproducibility | Inconsistent heating/cooling of samples. | Use a heating block for uniform temperature control. Place all tubes in the heating block and cooling bath simultaneously. |
| Variable timing of absorbance readings. | Measure the absorbance of all samples at a consistent time point after the reaction is stopped. | |
| Pipetting errors. | Calibrate your pipettes and use proper pipetting techniques to ensure accurate reagent and sample volumes. | |
| Non-linear Standard Curve | Concentration of standards is too high. | The diacetyl monoxime assay is linear up to a certain concentration (e.g., 5 mM urea).[4][8] If your curve is flattening, dilute your standards and samples. |
| Interference from the sample matrix. | Prepare your standards in the same matrix as your samples to account for any matrix effects. |
Quantitative Data Summary
The following table summarizes the heating conditions from various protocols for the diacetyl monoxime reaction, primarily for urea determination.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Analyte | Urea | Urea in Seawater | Urine Urea |
| Temperature | Boiling Water Bath (~100°C)[2][3] | 70°C[4] | 85°C - 115°C[1] |
| Heating Time | 15 minutes[5] | 60 minutes[4] | Not to exceed 15 minutes[1] |
| Key Reagents | Diacetyl monoxime, Thiosemicarbazide, Ferric Chloride, Sulfuric Acid, Phosphoric Acid[2][3][4] | Diacetyl monoxime, Sulfuric Acid[4] | Diacetyl monoxime, Thiosemicarbazide, Ferric or Ceric Ions, Strong Acid[1] |
| Absorbance Max (λmax) | 520 nm[2][3][4] | 524 nm[9] | 535 nm (with thiosemicarbazide)[1] |
| Linear Range | 0.4 - 5.0 mM Urea[2][3] | Up to 100 ppm Urea[9] | Up to 450 mmol/L Urea (kinetic method)[10] |
Experimental Protocols
Protocol: Colorimetric Determination of Urea
This protocol is adapted from a method utilizing diacetyl monoxime with strong acids for the determination of urea.[2][3][4]
1. Reagent Preparation:
-
Acid Reagent: In a 250 mL volumetric flask, dissolve 2.5 mg of ferric chloride hexahydrate in approximately 45 mL of deionized water. Carefully add 80 µL of concentrated (85%) phosphoric acid. Slowly and with caution, add 65.25 mL of concentrated (~18 M) sulfuric acid to 100 mL of deionized water in a separate beaker, then combine with the ferric chloride solution. Bring the final volume to 250 mL with the diluted sulfuric acid. Caution: Acid preparation is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.[11]
-
Color Reagent: Prepare a stock solution of diacetyl monoxime and thiosemicarbazide. The stability of this mixed reagent is about one week when stored at 4°C in the dark.[2][3]
2. Assay Procedure:
-
Label test tubes for blanks, standards, and samples.
-
To each tube, add 1 mL of the respective solution (distilled water for blank, urea standard solutions, or sample).
-
Add 1 mL of the color reagent to each tube.
-
Add 3 mL of the acid reagent to each tube and mix thoroughly.
-
Place all tubes in a boiling water bath for a precisely controlled time, typically 15 minutes.[5]
-
After heating, immediately transfer the tubes to a cold water bath to cool to room temperature.
-
Measure the absorbance of the standards and samples against the blank at 520 nm using a spectrophotometer.[2][3][4]
Visualizations
Reaction Pathway and Workflow
The following diagram illustrates the key steps in the diacetyl monoxime reaction for urea quantification.
Caption: Experimental workflow for the diacetyl monoxime assay.
Logical Troubleshooting Flow
This diagram provides a logical flow for troubleshooting common issues with the assay.
Caption: Troubleshooting logic for the diacetyl monoxime reaction.
References
- 1. US4040787A - Urea determination of biological fluids using diacetylmonoxime reaction - Google Patents [patents.google.com]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. JaypeeDigital | Estimation of Blood Urea by Diacetyl Monoxime (DAM) Method [jaypeedigital.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Solved BS25 Method 1: Diacetyl monoxime reaction for | Chegg.com [chegg.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and evaluation of a kinetic diacetyl monoxime method for urine urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colorimetric determination of urea [protocols.io]
overcoming matrix effects in seawater urea analysis with diacetyl monoxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects during the colorimetric determination of urea in seawater using the diacetyl monoxime method.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diacetyl monoxime method for urea analysis?
A1: The method is based on the reaction of urea with diacetyl monoxime in a hot, strong acidic medium. Diacetyl monoxime first hydrolyzes to diacetyl, which then condenses with urea to form a yellow-colored diazine product.[1][2][3] The color is intensified and stabilized by adding a catalyst like ferric chloride and a stabilizer such as thiosemicarbazide, which shifts the final product to a more intensely colored pink-red chromophore with a maximum absorbance typically around 520-524 nm.[1][3][4][5] The absorbance of this colored complex is directly proportional to the urea concentration in the sample.
Q2: What are the primary "matrix effects" when applying this method to seawater?
A2: Seawater matrix effects primarily refer to interferences from the high concentration of dissolved salts and other ions that are not present in freshwater or simple buffers.[4] These can cause several issues:
-
Optical Interferences: High salt content can alter the refractive index of the sample compared to the deionized water used for blanks and standards, potentially causing baseline shifts.
-
Ionic Strength Effects: The high ionic strength can affect the reaction kinetics and the stability of the colored product.
-
Chemical Interferences: Although the method is robust, high concentrations of certain ions or organic compounds in seawater could potentially interfere with the color-forming reaction.
Q3: Why is a strong acid and heat necessary for the reaction?
A3: A strong acid environment (typically using sulfuric and phosphoric acids) and heat (from a boiling water bath) are critical for the initial step of the reaction: the breakdown of diacetyl monoxime into its reactive form, diacetyl.[1][2][3] These harsh conditions also facilitate the subsequent condensation reaction between diacetyl and urea to form the chromophore.[1][2][3]
Q4: Can other compounds in seawater interfere with the assay?
A4: Yes, compounds with a similar chemical structure to urea can potentially interfere. The diacetyl monoxime method is known to react with citrulline and other ureido compounds.[1][2][3] However, in typical seawater, the concentration of these interfering compounds is several orders of magnitude lower than urea, making their contribution negligible for most applications.[1][2] Nitrite has also been reported as a potential interferent.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Color Development | 1. Reagent Degradation: The mixed color reagent (diacetyl monoxime and thiosemicarbazide) has a limited shelf life.[1][2] 2. Insufficient Heating: The reaction temperature was not high enough or the incubation time was too short. 3. Incorrect pH/Acidity: The acid reagent was improperly prepared or is too dilute. | 1. Prepare fresh color reagents. Store stock solutions at 4°C in the dark.[7] 2. Ensure the water bath is at a rolling boil (95-100°C) and that samples are incubated for the full, specified time. 3. Verify the concentration and preparation of the acid reagent. |
| High Background / High Blank Reading | 1. Contaminated Reagents: Reagents, especially the water used for standards and reagent prep, may be contaminated with ammonia or urea. 2. Optical Interference: Difference in refractive index between seawater sample and deionized water blank. | 1. Use high-purity, urea-free water (e.g., deionized, Milli-Q, or LC-MS grade) for all standards and reagent preparations. 2. Prepare your calibration standards and blank using a urea-free artificial seawater that matches the salinity of your samples. This will correct for salt-induced optical effects. |
| Poor Reproducibility / High Variability | 1. Inconsistent Heating/Cooling: Variable temperatures between samples during incubation or inconsistent cooling times before measurement can affect reaction rates and final absorbance.[4] 2. Sample Pre-treatment: Inconsistent filtration or handling of samples can introduce variability. 3. Pipetting Errors: Inaccurate dispensing of samples or reagents. | 1. Use a water bath with a stable temperature. Ensure all samples are placed in the bath and removed simultaneously. Cool all samples uniformly (e.g., in an ice bath) for a consistent period before reading.[4] 2. Follow a standardized protocol for sample pre-filtration and storage.[4] 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Precipitate Formation in Samples | 1. Reagent Concentration: High concentrations of salts in the sample may react with the acidic reagents, causing precipitation. 2. Surfactant Issues: Some automated methods use surfactants like Brij-35, which can form aggregates in strongly acidic media. | 1. While the method is generally robust for seawater, if precipitation occurs, consider a slight dilution of the sample with urea-free artificial seawater. 2. If using an autoanalyzer, consider switching to a different wetting agent like hexadecyl-trimethyl-ammonium bromide, which is more stable in the reaction conditions.[8] |
Quantitative Data Summary
The performance of the diacetyl monoxime method can be affected by the sample matrix. The following table summarizes key performance metrics in freshwater versus seawater.
| Parameter | Freshwater / Low Salinity | Seawater (3.5% Salinity) | Reference(s) |
| Limit of Detection (LOD) | 0.5 ppm | 1.5 ppm | [4] |
| Linear Range | Up to 100 ppm | Up to 100 ppm | [4] |
| Peak Absorbance Wavelength | ~524 nm | ~524 nm | [4] |
| General Suitability | Well-established | Method is considered accurate, robust, and reproducible.[4][9] | [4][9] |
Detailed Experimental Protocol
This protocol is a generalized manual procedure adapted from standard methods.[1][4][5] Concentrations and volumes may need optimization depending on the expected urea concentration range and available instrumentation.
1. Reagent Preparation
-
Acid Reagent: Prepare a mixture of sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). A common formulation involves adding these strong acids to deionized water. This reagent is stable for at least a month at room temperature.[1][2]
-
Color Reagent Stock A (Diacetyl Monoxime): Dissolve diacetyl monoxime (DAM) in deionized water (e.g., 5 g/L). Store at 4°C in a dark bottle. Stable for at least one month.[7]
-
Color Reagent Stock B (Thiosemicarbazide): Dissolve thiosemicarbazide (TSC) in deionized water (e.g., 0.25 g/L). Store at 4°C in a dark bottle.
-
Catalyst (Ferric Chloride): Prepare a stock solution of ferric chloride (FeCl₃) in the acid reagent.
-
Working Color Reagent: Prepare fresh before each run by combining Stock A, Stock B, and the Catalyst solution in appropriate ratios. This mixed reagent is typically stable for about a week when stored at 4°C.[1][2]
-
Urea Stock Standard (e.g., 1000 µM): Dissolve a precise amount of high-purity urea in urea-free artificial seawater (matching your sample salinity) to create a primary stock solution.
-
Calibration Standards: Prepare a series of dilutions from the Urea Stock Standard using urea-free artificial seawater to create a calibration curve (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 µM). The blank (0 µM) should be the artificial seawater itself.
2. Sample Preparation
-
Collect seawater samples in clean bottles.
-
Filter the samples immediately through a pre-rinsed filter (e.g., 0.45 µm pore size) to remove particulate matter.
-
Samples should be analyzed promptly or stored frozen at -20°C until analysis.
3. Assay Procedure
-
Pipette a specific volume of each standard, blank, and unknown sample into separate, acid-washed glass test tubes (e.g., 2 mL).
-
Add a precise volume of the Acid Reagent to each tube and mix well.
-
Add a precise volume of the Working Color Reagent to each tube. Mix thoroughly.
-
Cap the tubes loosely to prevent evaporation and place them in a boiling water bath (95-100°C) for a fixed time (e.g., 25-30 minutes).
-
After incubation, immediately transfer the tubes to an ice-water bath and cool for 5-10 minutes to stop the reaction and stabilize the color.
-
Allow the tubes to return to room temperature.
-
Measure the absorbance of each sample against the blank at the wavelength of maximum absorbance (~520-524 nm) using a spectrophotometer.
4. Data Analysis
-
Plot the absorbance of the calibration standards against their known concentrations.
-
Perform a linear regression to generate a standard curve and determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the urea concentration in your unknown samples based on their absorbance readings.
Visualizations
Chemical Reaction Pathway
Caption: Simplified reaction pathway for the diacetyl monoxime method.
Experimental Workflow
Caption: Standard experimental workflow for seawater urea analysis.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common assay issues.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring urea concentrations in water samples [protocols.io]
- 8. A new application of diacetyl monoxime method to the automated determination of dissolved urea in seawater. [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
how to prevent precipitation in Biacetyl monoxime stock solutions
Welcome to the technical support center for biacetyl monoxime (also known as diacetyl monoxime) solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation in this compound stock solutions, ensuring the reliability and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
A1: Precipitation in this compound stock solutions is a common issue that can arise from several factors:
-
Concentration Exceeding Solubility: The concentration of your solution may be too high for the chosen solvent system. This compound has limited solubility in purely aqueous solutions.
-
Temperature Fluctuations: The solubility of this compound is temperature-dependent. A solution prepared at room temperature or with gentle heating may precipitate upon cooling, especially during refrigerated storage.
-
pH of the Solution: The stability of oximes like this compound can be pH-sensitive. While often used in acidic conditions for reactions, the pH of the stock solution itself can influence its stability.
-
Chemical Degradation: this compound can degrade in aqueous solutions over time.[1] The degradation products may be less soluble than the parent compound, leading to precipitation. Hydrolysis is a common degradation pathway for oximes.
-
Solvent Choice: Using only water as a solvent may not be sufficient to maintain a stable solution, especially at higher concentrations.
Q2: What is the solubility of this compound?
A2: The solubility of this compound varies depending on the solvent. It is significantly more soluble in organic solvents than in aqueous buffers. The table below summarizes the approximate solubility in common laboratory solvents.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL |
| Water | 5 g/100 mL (50 mg/mL) at 20°C |
Q3: How long can I store my this compound stock solution?
A3: For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. Some sources suggest that aqueous solutions should not be stored for more than one day. If you are using a co-solvent system, such as DMSO or ethanol, the stability may be improved. For long-term storage, it is best to store the compound as a dry solid at -20°C. Stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C for longer periods, though it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Q4: Can I heat the solution to redissolve the precipitate?
A4: Gentle heating and sonication can be used to redissolve precipitated this compound. However, be aware that prolonged or excessive heating, especially in acidic conditions, can cause the degradation of this compound into diacetyl.[1]
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation in your this compound stock solution, follow this troubleshooting guide.
Step 1: Review Your Stock Solution Concentration
-
Issue: The concentration of this compound may be too high for the solvent.
-
Solution:
-
Compare your current concentration to the solubility data in the table above.
-
If your concentration is close to or exceeds the solubility limit, prepare a new, more dilute stock solution.
-
Alternatively, consider using a different solvent system with higher solubilizing capacity.
-
Step 2: Optimize Your Solvent System
-
Issue: A purely aqueous solvent may not be sufficient to maintain solubility, especially during storage.
-
Solution:
-
Introduce a Co-solvent: Prepare your stock solution in a mixture of an organic solvent and water or your aqueous buffer. Common co-solvents include DMSO and ethanol. A 10% to 50% concentration of the organic solvent can significantly improve solubility.
-
High Concentration Stocks: For very high concentrations, consider preparing the primary stock in 100% DMSO or ethanol and then diluting it into your aqueous experimental medium just before use.
-
Step 3: Control Storage Conditions
-
Issue: Precipitation occurs during refrigerated storage due to decreased solubility at lower temperatures.
-
Solution:
-
Room Temperature Storage: If using a co-solvent, it may be possible to store the solution at room temperature. However, the trade-off could be a faster rate of chemical degradation. It is advisable to prepare smaller batches more frequently.
-
Aliquot and Freeze: For longer-term storage, prepare aliquots of your stock solution (especially if in an organic solvent) and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles.
-
Pre-warm Before Use: If you must store a solution in the refrigerator, allow it to fully equilibrate to room temperature and ensure any precipitate has redissolved (with gentle warming or sonication if necessary) before use.
-
Step 4: Adjust the pH of the Stock Solution
-
Issue: The pH of your aqueous solution may be promoting hydrolysis and degradation.
-
Solution:
-
While this compound is often used in acidic reaction conditions, for stock solution stability, a slightly acidic to neutral pH may be optimal. Based on studies of similar oxime compounds, a slightly acidic pH (e.g., pH 6.0) might enhance stability in aqueous solutions. However, the optimal pH for this compound stock stability is not extensively documented, so empirical testing may be required for your specific application.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Co-Solvent System
This protocol is suitable for preparing a stock solution for routine use where a purely organic solvent is not desirable.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)
-
Sterile distilled water or buffer of choice
-
Sterile conical tube or vial
-
-
Procedure: a. Weigh the desired amount of this compound powder. b. Add a volume of DMSO or ethanol to the powder to create a concentrated initial solution (e.g., dissolve 100 mg in 1 mL of DMSO). c. Vortex or sonicate until the powder is completely dissolved. d. Slowly add the aqueous buffer to the concentrated organic solution while vortexing to reach the final desired concentration and solvent ratio. e. For example, to make a 10 mg/mL solution in 10% DMSO, add 9 mL of aqueous buffer to the 1 mL of 100 mg/mL DMSO stock. f. Store at 4°C for short-term use (days) or aliquot and freeze at -20°C for longer-term storage.
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in 100% Organic Solvent
This protocol is ideal for preparing a concentrated stock for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol (reagent grade)
-
Sterile conical tube or vial with a screw cap
-
-
Procedure: a. Weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 30 mg/mL). c. Vortex or sonicate until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation in this compound solutions.
Caption: Key factors influencing the stability and solubility of this compound in stock solutions.
References
dealing with light sensitivity of the diacetyl monoxime-urea product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime-urea assay. The information provided directly addresses common issues, with a special focus on the light sensitivity of the reaction product.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diacetyl monoxime-urea assay?
A1: The diacetyl monoxime (DAM) method is a colorimetric assay used for the quantitative determination of urea. In a hot acidic medium, diacetyl monoxime is hydrolyzed to diacetyl. Diacetyl then reacts with urea in the presence of an acid catalyst (typically a mixture of sulfuric and phosphoric acids) and a stabilizing agent like thiosemicarbazide to form a pink-colored diazine chromophore.[1][2] The intensity of the color, measured spectrophotometrically around 520 nm, is directly proportional to the urea concentration in the sample.[3]
Q2: Why is my final colored product fading or showing inconsistent absorbance readings?
A2: A common cause for fading or inconsistent absorbance is the light sensitivity of the final diazine product.[1][2] Exposure to light, especially when using only sulfuric acid, can lead to the degradation of the chromophore.[1][2]
Q3: How can I minimize the light sensitivity of the reaction?
A3: The primary method to reduce light sensitivity is the inclusion of phosphoric acid in the acid reagent mixture.[1][2] Phosphoric acid helps to stabilize the diazine product and minimize photodegradation.[1][2] Additionally, it is good practice to protect the samples from direct light exposure during and after the color development step by using amber-colored tubes or by covering the tubes with aluminum foil.
Q4: What is the role of thiosemicarbazide in the reaction?
A4: Thiosemicarbazide acts as a stabilizing agent for the colored product.[1][2] It intensifies the color and enhances the stability of the chromophore, leading to more robust and reproducible results.[1]
Q5: What are some common interfering substances in this assay?
A5: Substances with a ureido group (R1NHCONHR2) can cross-react and lead to an overestimation of urea concentration.[4] For example, citrulline, an intermediate in the urea cycle, can give a positive result.[1][4] However, in many biological samples like wastewater, the concentration of such interfering substances is significantly lower than that of urea.[1][4] It is crucial to consider the sample matrix and potential interfering compounds when interpreting the results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no color development | 1. Reagent degradation: The mixed color reagent (diacetyl monoxime and thiosemicarbazide) has a limited stability. | 1. Prepare fresh mixed color reagent. A study has shown that the mixed color reagent is stable for at least a week.[1] |
| 2. Inadequate heating: The reaction requires heat to proceed efficiently. | 2. Ensure the water bath is at the specified temperature (typically 100°C) and that the incubation time is sufficient. | |
| 3. Incorrect pH: The reaction is pH-sensitive and requires a strong acidic environment. | 3. Verify the correct preparation and concentration of the acid reagent. | |
| High background absorbance | 1. Contaminated reagents or glassware: Impurities can lead to a high blank reading. | 1. Use high-purity reagents and thoroughly clean all glassware. |
| 2. Sample matrix interference: Certain compounds in the sample may absorb at the same wavelength. | 2. Prepare a sample blank by substituting the diacetyl monoxime reagent with deionized water to assess matrix effects. | |
| Inconsistent or non-reproducible results | 1. Variable light exposure: As discussed, the product is light-sensitive. | 1. Protect all samples, standards, and blanks from light after the addition of the color reagent. Use a consistent procedure for all samples. |
| 2. Temperature fluctuations: Inconsistent heating can lead to variable reaction rates. | 2. Ensure all tubes are heated uniformly in the water bath for the same duration. | |
| 3. Pipetting errors: Inaccurate pipetting of samples or reagents. | 3. Calibrate pipettes regularly and use proper pipetting techniques. | |
| Precipitate formation | 1. Sample incompatibility: High concentrations of certain salts or proteins in the sample. | 1. Consider sample dilution or deproteinization steps if working with complex biological fluids. |
Quantitative Data
Stability of Mixed Color Reagent (MCR)
A study compared the stability of the mixed color reagent (diacetyl monoxime and thiosemicarbazide) under different storage conditions. Calibration curves were generated over 7 days.
| Storage Condition | Temperature | Light Exposure | Average Limit of Detection (mM Urea) | Reference |
| Condition 1 | 25°C | Ambient Light | 0.455 | [4] |
| Condition 2 | 4°C | Dark | 0.425 | [4] |
These results indicate that storing the mixed color reagent at 4°C in the dark provides slightly better sensitivity and is recommended for optimal performance.
Experimental Protocols
Key Experiment: Colorimetric Determination of Urea
This protocol is adapted from a published method for the determination of urea in solution.[3]
1. Reagent Preparation:
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid. The addition of phosphoric acid is crucial for reducing the light sensitivity of the final product.[1][2]
-
Mixed Color Reagent (MCR): A solution containing diacetyl monoxime and thiosemicarbazide. It is recommended to store this reagent at 4°C in the dark.[4]
-
Urea Standards: A series of known urea concentrations for generating a standard curve.
2. Assay Procedure:
-
Pipette samples, standards, and a blank (deionized water) into respective test tubes.
-
Add the Acid Reagent to each tube and mix.
-
Add the Mixed Color Reagent to each tube and mix well.
-
Incubate all tubes in a boiling water bath (100°C) for a specified time (e.g., 15-30 minutes).
-
Cool the tubes to room temperature. It is critical to protect the tubes from light during and after this step.
-
Measure the absorbance of each sample at 520 nm using a spectrophotometer.
-
Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for the diacetyl monoxime-urea assay.
Caption: AMPK signaling pathway regulating urea cycle enzyme expression.
References
Technical Support Center: Diacetyl Monoxime (DAM) Urea Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and resolve other common issues encountered during the diacetyl monoxime (DAM) urea assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DAM urea assay?
The diacetyl monoxime (DAM) urea assay is a colorimetric method used to determine the concentration of urea in a sample. The principle of the assay is based on the reaction of urea with diacetyl monoxime in a hot, acidic medium.[1][2] In the presence of heat and strong acids, diacetyl monoxime is hydrolyzed to diacetyl.[3][4] The diacetyl then condenses with urea to form a colored diazine product.[3][4] To enhance the color intensity and stability of the chromophore, reagents such as thiosemicarbazide and ferric or cadmium ions are often included in the reaction mixture.[1] The resulting pink or red colored complex has a maximum absorbance typically between 520 nm and 530 nm, which is directly proportional to the urea concentration in the sample.[1][3][5]
Q2: What is considered a high background absorbance for the reagent blank?
While the ideal reagent blank absorbance should be as low as possible, an acceptable range can be between 0.02 and 0.2 AU.[6] Blanks consistently exceeding 0.2 AU may indicate issues with reagent quality, water purity, or contamination, and can compromise the accuracy and sensitivity of the assay.
Q3: How long are the DAM reagents stable?
The stability of the DAM reagents can vary depending on the specific formulation and storage conditions. Generally, the mixed acid reagent is stable for at least a month at room temperature.[3] However, the mixed color reagent, which contains diacetyl monoxime and thiosemicarbazide, is less stable and its response can decrease over time.[3] It is recommended to prepare the color reagent fresh daily to ensure optimal performance and minimize background absorbance.[5] Stock solutions of diacetyl monoxime should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[7]
Q4: Can components in cell culture media interfere with the DAM assay?
Yes, components in cell culture media can interfere with the DAM assay. Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays that measure absorbance around 505 nm, which is close to the absorbance maximum of the DAM assay product.[8] Additionally, other compounds present in complex media formulations may cross-react with the DAM reagent. It is always recommended to include a media-only blank to assess the level of background absorbance contributed by the culture medium.
Troubleshooting Guides
High background absorbance is a common issue in the DAM urea assay. The following troubleshooting guide provides potential causes and solutions to help minimize your blank readings.
| Observation | Potential Cause | Troubleshooting Action | Expected Outcome |
| High and variable blank absorbance (>0.2 AU) | Reagent contamination or degradation. | 1. Prepare fresh color reagent daily. 2. Ensure all reagents are prepared with high-purity, ammonia-free water. 3. Store stock solutions appropriately and do not use them past their recommended shelf life. | Reduction in blank absorbance to within the acceptable range (0.02-0.2 AU). |
| Consistently high blank absorbance across all wells | Poor quality of reagents or water. | 1. Use analytical grade or higher purity chemicals for reagent preparation. 2. Use freshly deionized or distilled water with low conductivity. 3. Consider filtering reagents through a 0.22 µm filter before use. | Lower and more consistent blank readings. |
| Turbidity or precipitation in the wells | Presence of interfering substances or improper reagent mixing. | 1. For samples with high protein content, such as serum or plasma, perform a deproteinization step using trichloroacetic acid.[1] 2. Ensure thorough mixing of reagents and samples. 3. Consider replacing ferric ions with ceric ions in the acid reagent to minimize turbidity.[9] | Clear solutions in the wells and reduced light scattering, leading to lower absorbance readings. |
| Color development in the absence of urea | Cross-reactivity with other compounds in the sample. | 1. Identify and minimize the concentration of interfering substances in your sample matrix. Compounds with a ureido group (R1NHCONHR2) can cross-react.[10] 2. For complex samples like soil extracts, be aware that the DAM assay may overestimate urea concentration.[10] 3. Run appropriate sample blanks (sample without the color reagent) to correct for intrinsic sample color. | More accurate measurement of urea-specific color development. |
Experimental Protocols
Detailed Protocol for DAM Urea Assay in a 96-Well Microplate
This protocol is a synthesized procedure for the determination of urea concentration in a 96-well microplate format.
1. Reagent Preparation:
-
Acid Reagent: In a fume hood, slowly add 44 mL of concentrated sulfuric acid and 66 mL of 85% orthophosphoric acid to a beaker containing approximately 300 mL of deionized water, while stirring in an ice bath. Add 1.6 g of cadmium sulfate and 50 mg of thiosemicarbazide. Once dissolved, bring the final volume to 500 mL with deionized water.[1] Caution: The addition of concentrated acids to water is highly exothermic and should be done with extreme care.
-
Diacetyl Monoxime (DAM) Solution (2% w/v): Dissolve 2 g of diacetyl monoxime in 100 mL of 2% acetic acid.[11] Store protected from light at 4°C.
-
Color Reagent: Prepare fresh before each use by mixing equal volumes of the Acid Reagent and the DAM Solution.[1]
-
Urea Stock Standard (100 mg/dL): Dissolve 100 mg of urea in 100 mL of deionized water.
-
Working Urea Standards: Prepare a series of working standards by diluting the Urea Stock Standard with the same diluent as the samples (e.g., deionized water, saline, or cell culture medium without urea).
2. Sample Preparation:
-
For serum or plasma samples, a deproteinization step is recommended. Add 50 µL of sample to 1 mL of 5% trichloroacetic acid, vortex, and centrifuge at high speed for 5 minutes. Use the clear supernatant for the assay.[1]
-
Cell culture supernatants can often be used directly, but should be centrifuged to remove any cells or debris.
-
Urine samples should be diluted (e.g., 1:50) with deionized water before the assay.[6]
3. Assay Procedure:
-
Pipette 50 µL of each standard, sample, and blank (the same diluent as the samples) into separate wells of a 96-well microplate.
-
Add 150 µL of the freshly prepared Color Reagent to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Seal the plate with an adhesive plate sealer and incubate at 100°C in a water bath or oven for 15 minutes.
-
After incubation, cool the plate to room temperature in a cold water bath for 5 minutes.
-
Remove the plate sealer and read the absorbance at 530 nm using a microplate reader.
4. Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Plot a standard curve of the blank-corrected absorbance values of the standards versus their known concentrations.
-
Determine the concentration of urea in the samples by interpolating their blank-corrected absorbance values on the standard curve.
Visualizations
Chemical Reaction Pathway of the DAM Urea Assay
Caption: Chemical reaction pathway of the DAM urea assay.
Experimental Workflow for the DAM Urea Assay
Caption: Experimental workflow for the DAM urea assay.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. laboratorytests.org [laboratorytests.org]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]
- 6. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4040787A - Urea determination of biological fluids using diacetylmonoxime reaction - Google Patents [patents.google.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]
Technical Support Center: Diacetyl Monoxime-Urea Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the diacetyl monoxime reaction for urea quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
| Issue | Possible Cause | Recommended Solution |
| Low or No Color Development | Incorrect pH: The reaction requires a strong acidic environment for the hydrolysis of diacetyl monoxime and the subsequent condensation reaction with urea. An insufficiently acidic medium will result in poor color development. | Ensure the acid reagent (typically a mixture of sulfuric and phosphoric acid) is prepared correctly and added in the specified volume. Verify the concentration of the acid stock solutions. |
| Reagent Degradation: The mixed color reagent can be unstable over time, especially when exposed to light and room temperature. | Prepare fresh color reagent regularly. Store the mixed color reagent at 4°C in the dark to prolong its stability.[1] | |
| Insufficient Heating: The reaction requires heating to proceed at an optimal rate. | Ensure the water bath is at the specified temperature (typically 100°C) and that the samples are incubated for the exact duration mentioned in the protocol. | |
| High Background Absorbance | Contaminated Reagents or Glassware: Impurities in the reagents or on the glassware can lead to a high blank reading. | Use high-purity reagents and deionized water. Thoroughly clean all glassware with a suitable laboratory detergent and rinse extensively with deionized water. |
| Presence of Interfering Substances: The sample matrix may contain compounds that interfere with the colorimetric reading. | If the sample is biological (e.g., serum, plasma), deproteinization using an agent like trichloroacetic acid is crucial to remove interfering proteins.[2] | |
| Inconsistent or Non-Reproducible Results | Variable Reaction Times or Temperatures: Inconsistent incubation times or temperature fluctuations between samples can lead to variability in color development. | Use a reliable water bath with stable temperature control. Ensure all samples are incubated for the same amount of time. |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents will lead to erroneous results. | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. | |
| Light Sensitivity of the Chromophore: The colored product (diazine) can be sensitive to light, especially when only sulfuric acid is used.[1][3] | The addition of phosphoric acid to the acid reagent helps to minimize this light sensitivity.[1][3] It is also good practice to keep the samples protected from direct light after color development. | |
| Non-linear Standard Curve | High Urea Concentration: The linear relationship between absorbance and concentration holds true only within a certain range. At very high urea concentrations, the curve may become non-linear. | Dilute samples with high urea concentrations to bring them within the linear range of the assay. The linear range is typically up to 5.0 mM urea.[1][3][4] |
| Incorrect Wavelength: Measuring the absorbance at a wavelength other than the peak absorbance of the chromophore will result in a non-linear response. | Set the spectrophotometer to the correct wavelength, which is typically between 520 nm and 530 nm for the pink-colored complex.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the diacetyl monoxime-urea reaction?
The diacetyl monoxime reaction with urea requires a strong acidic medium to proceed efficiently.[1][3] While specific optimal pH values are not extensively documented in the literature in terms of a narrow range, protocols consistently utilize a mixture of strong acids, such as sulfuric acid and phosphoric acid, to create the necessary low pH environment.[1][2] This highly acidic condition is crucial for the initial hydrolysis of diacetyl monoxime to diacetyl, which then reacts with urea. The reaction is not typically buffered to a specific pH but rather driven by the high concentration of strong acids in the reaction mixture.
Q2: How does pH affect the reaction?
The low pH is critical for two main steps in the reaction pathway:
-
Hydrolysis of Diacetyl Monoxime: The strong acid catalyzes the breakdown of diacetyl monoxime into diacetyl.
-
Condensation Reaction: The diacetyl then condenses with urea to form a yellow-colored diazine product.[1][3]
An insufficiently acidic environment (higher pH) will slow down or inhibit these reactions, leading to significantly reduced or no color formation.
Q3: What are the main chemical reactions involved?
The reaction proceeds in several steps under hot acidic conditions:
-
Diacetyl monoxime is hydrolyzed to diacetyl.
-
Diacetyl condenses with urea to form a yellow diazine derivative.
-
In the presence of thiosemicarbazide and ferric ions, the diazine is stabilized and converted to a more intensely colored pink complex, which is quantified spectrophotometrically.[1][3]
Q4: What are the common interfering substances in this assay?
Several substances can interfere with the diacetyl monoxime-urea reaction:
-
Citrulline: This monosubstituted urea derivative can give a positive result.[1]
-
Other Ureido Compounds: Compounds containing a ureido group (R1NHCONHR2) may also react and lead to an overestimation of the urea concentration.[5]
-
Proteins: In biological samples, proteins can interfere with the reaction. Therefore, a deproteinization step is often necessary.[2]
Q5: How can I minimize interference?
To minimize interference:
-
For biological fluids like serum or plasma, perform a deproteinization step using trichloroacetic acid (TCA) to precipitate and remove proteins before the assay.[2]
-
Be aware of the potential for interference from other ureido compounds in your sample matrix and consider sample cleanup or alternative methods if high accuracy is required for samples containing these compounds.
Experimental Protocol: Diacetyl Monoxime-Urea Assay
This protocol is a generalized procedure based on common methodologies.[1][2] Researchers should optimize the protocol for their specific experimental conditions.
1. Reagent Preparation
-
Acid Reagent: A mixture of concentrated sulfuric acid and orthophosphoric acid. For example, a mixture of 44 mL of concentrated sulfuric acid and 66 mL of 85% orthophosphoric acid, diluted with distilled water.[2]
-
Diacetyl Monoxime Solution: A solution of diacetyl monoxime in distilled water (e.g., 2% w/v).[2]
-
Color Reagent: A mixture of the acid reagent and the diacetyl monoxime solution, often with the addition of thiosemicarbazide and a source of ferric ions (e.g., ferric chloride).[1][2]
-
Urea Standard Solutions: Prepare a series of urea standards of known concentrations to generate a standard curve.
2. Sample Preparation
-
If using biological fluids containing proteins, perform a deproteinization step. For example, add trichloroacetic acid solution to the sample, vortex, and centrifuge to pellet the precipitated proteins. Use the clear supernatant for the assay.[2]
3. Assay Procedure
-
Pipette the deproteinized sample supernatant, urea standards, and a blank (distilled water) into labeled test tubes.
-
Add the color reagent to each tube.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes in a boiling water bath (100°C) for a specified time (e.g., 15 minutes).[2]
-
After incubation, cool the tubes to room temperature.
-
Measure the absorbance of each sample and standard against the blank at the appropriate wavelength (typically 520-530 nm) using a spectrophotometer.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the urea concentration in the samples from the standard curve.
Visualizations
Experimental Workflow for Diacetyl Monoxime-Urea Assay
Caption: A flowchart of the diacetyl monoxime-urea assay.
Logical Relationship of pH and Reaction Efficiency
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorytests.org [laboratorytests.org]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
how to remove interfering compounds before Biacetyl monoxime assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when performing the Biacetyl Monoxime (also known as Diacetyl Monoxime) assay for urea determination. Our focus is on the effective removal of interfering compounds from various biological samples to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for urea?
The this compound assay is a colorimetric method for the quantitative determination of urea. The principle of the assay is based on the reaction of diacetyl monoxime with urea in a hot, acidic environment. This reaction is often catalyzed by ferric ions and stabilized by an agent like thiosemicarbazide. The condensation of diacetyl monoxime and urea forms a colored diazine derivative, typically pink or red, which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of urea in the sample.[1][2][3]
Q2: What are the most common interfering compounds in the this compound assay?
The most significant interfering compounds in biological samples are proteins.[1][3] High concentrations of proteins in samples such as serum, plasma, and tissue homogenates can precipitate in the acidic assay conditions, causing turbidity and leading to inaccurate absorbance readings. Other substances commonly found in complex biological matrices like urine and plasma can also interfere with the color development.[4] Additionally, lipids and carbohydrates may also affect the assay's accuracy.[5]
Q3: Why is it crucial to remove interfering compounds before the assay?
Removing interfering compounds is a critical step for several reasons:
-
To prevent inaccurate results: Precipitated proteins can scatter light, leading to falsely elevated absorbance readings.
-
To ensure assay specificity: Other compounds in the sample might react with the assay reagents, producing a color that can interfere with the urea-specific signal.
-
To maintain instrument integrity: Particulate matter can clog spectrophotometer cuvettes or automated liquid handling systems.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or turbid samples after adding assay reagents. | Presence of proteins in the sample. | Implement a protein precipitation step before the assay. Trichloroacetic acid (TCA) or acetone precipitation are common and effective methods.[5][6] |
| Inconsistent or non-reproducible results. | Incomplete removal of interfering substances or variable sample cleanup. | Standardize your sample preparation protocol. Ensure consistent timing, temperatures, and reagent volumes for precipitation and centrifugation steps. Consider using a robust method like a combination of TCA and acetone precipitation. |
| Low urea recovery. | The analyte of interest (urea) is co-precipitating or being adsorbed during the cleanup process. | Optimize the precipitation method. If using activated charcoal, be aware that it can adsorb the analyte; this requires careful validation with standards treated in the same way.[7][8] For protein precipitation, ensure the pellet is washed correctly to remove residual supernatant without losing the analyte. |
| Color development is inhibited or unexpected. | Presence of reducing or oxidizing agents, or other small molecules in the sample. | Consider using dialysis, ultrafiltration, or size-exclusion chromatography to remove small molecule interferents.[9][10] Activated charcoal treatment can also be effective for removing organic interferents.[7][8][11] |
Experimental Protocols and Methodologies
Here we provide detailed protocols for common methods to remove interfering compounds.
Method 1: Trichloroacetic Acid (TCA) Protein Precipitation
TCA is a highly effective agent for precipitating proteins from biological samples.[5][12]
Protocol:
-
To 1.0 mL of your sample (e.g., serum, plasma), add 250 µL of 100% (w/v) TCA to achieve a final concentration of 20%.[13]
-
Vortex the mixture thoroughly.
-
Incubate the sample on ice for 10-30 minutes to allow for complete protein precipitation.[13]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-15 minutes at 4°C.[6][13]
-
Carefully decant the supernatant, which contains the urea, into a clean tube. This supernatant is now ready for the this compound assay.
-
(Optional but recommended) To remove residual TCA, wash the protein pellet with 200 µL of cold acetone, centrifuge again, and discard the acetone. The pellet can be used for other analyses if needed.[13]
Method 2: Acetone Precipitation
Acetone precipitation is another widely used method for removing proteins.[6]
Protocol:
-
Add four volumes of ice-cold acetone to one volume of your sample in an acetone-compatible tube.
-
Vortex the mixture and incubate at -20°C for at least 60 minutes.[6]
-
Centrifuge at 13,000-15,000 x g for 10 minutes.[6]
-
Carefully transfer the supernatant to a new tube for the assay.
Method 3: Activated Charcoal Treatment for Removal of Organic Interferences
Activated charcoal can be used to adsorb various organic molecules that may interfere with the assay.[7][8][11]
Protocol:
-
Prepare a stock suspension of activated charcoal (e.g., 10 mg/mL in deionized water).
-
Add the activated charcoal suspension to your sample. The optimal amount should be determined empirically but a starting point is 100 mg of activated charcoal per mL of sample.[11]
-
Incubate the mixture for a defined period (e.g., 15-120 minutes) with gentle agitation.[11][14]
-
Centrifuge at high speed to pellet the charcoal.
-
Carefully collect the supernatant for the assay.
-
Crucially, prepare your urea standards in the same matrix and treat them with activated charcoal in the same manner as your samples to account for any potential loss of urea due to adsorption. [7][8]
Data Presentation: Comparison of Sample Preparation Methods
| Method | Principle of Interference Removal | Primary Target Interferents | Advantages | Disadvantages |
| TCA Precipitation | Acid denaturation and precipitation of macromolecules. | Proteins.[5] | Highly effective for protein removal, rapid protocol.[12] | TCA is a strong acid and requires careful handling; can denature proteins irreversibly.[6][15] |
| Acetone Precipitation | Reduction of solvent polarity, causing proteins to precipitate. | Proteins, some lipids. | Less harsh than TCA, can be performed at low temperatures to better preserve protein integrity.[15] | May not be as efficient as TCA for all proteins; requires cold temperatures. |
| Acetonitrile Precipitation | Similar to acetone, uses an organic solvent to precipitate proteins. | Proteins.[16][17] | Amenable to high-throughput formats (e.g., 96-well plates).[16] | Potential for co-precipitation of the analyte of interest. |
| Activated Charcoal | Adsorption of organic molecules onto a porous carbon surface. | Organic molecules, pigments, some small molecules.[7][8] | Effective for removing a broad range of organic interferents.[11] | Can adsorb the analyte of interest (urea), requiring careful control and standard preparation.[7][8] |
| Dialysis/Ultrafiltration | Size-based separation across a semi-permeable membrane. | Salts, small molecule inhibitors.[10] | Effective for buffer exchange and removing small molecules without denaturing proteins. | Can be time-consuming; may lead to sample dilution.[10] |
| Ion-Exchange Chromatography | Separation based on the net charge of molecules.[18][19] | Charged molecules (proteins, amino acids, etc.). | Highly specific and can provide a high degree of purification.[19] | More complex and time-consuming than precipitation methods; requires specialized equipment. |
Visualizations
Experimental Workflow for Sample Preparation
Caption: A generalized workflow for preparing biological samples for the this compound assay.
Decision Tree for Choosing a Cleanup Method
Caption: A decision-making guide for selecting an appropriate sample cleanup method.
References
- 1. laboratorytests.org [laboratorytests.org]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Estimation of Blood Urea (By Diacetyl Monoxime Method) [jaypeedigital.com]
- 4. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. bio-rad.com [bio-rad.com]
- 10. interchim.fr [interchim.fr]
- 11. Activated charcoal significantly improved the reliability of methods for quantitative analysis of endogenous substances in biological specimens: Glutathione and cysteine as cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. its.caltech.edu [its.caltech.edu]
- 14. The use of activated charcoal for the removal of PCR inhibitors from oyster samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. filtrous.com [filtrous.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. conductscience.com [conductscience.com]
improving the linearity of the diacetyl monoxime urea calibration curve
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the linearity of the diacetyl monoxime urea calibration curve.
Troubleshooting Guide
This guide addresses common issues encountered during the diacetyl monoxime urea assay that can lead to a non-linear calibration curve.
| Problem | Possible Causes | Recommended Solutions |
| Non-linear calibration curve at higher concentrations | - High Urea Concentration: The assay response can become non-linear at urea concentrations exceeding the optimal range.[1][2][3][4][5] - Reagent Limitation: The concentration of the chromogenic reagents may be insufficient to react with high concentrations of urea. | - Dilute Samples: Dilute samples with high urea concentrations to fall within the linear range of the assay (typically 0.4 to 5.0 mM).[1][2][3][4][5] - Optimize Reagent Concentrations: Consider increasing the concentration of diacetyl monoxime and thiosemicarbazide. For extending the linear range, the addition of 4-aminoantipyrine to the reagent mixture has been shown to be effective. |
| Inconsistent or low absorbance readings | - Reagent Degradation: The mixed color reagent (diacetyl monoxime and thiosemicarbazide) can degrade over time, especially when exposed to light and room temperature.[1] - Incorrect Wavelength: The spectrophotometer is not set to the maximum absorbance wavelength of the colored product (typically around 520 nm).[1][2][3] - Insufficient Incubation Time or Temperature: The color development reaction may be incomplete. | - Freshly Prepare or Properly Store Reagents: Prepare the mixed color reagent fresh daily. If stored, keep it at 4°C in a dark container for no longer than one week.[1] The mixed acid reagent is generally stable for at least a month at room temperature. - Verify Wavelength: Ensure the spectrophotometer is set to the correct wavelength for absorbance measurement. - Optimize Incubation: Ensure the reaction is incubated at a consistent and optimal temperature (e.g., in a boiling water bath) for a sufficient amount of time to allow for complete color development. |
| High background or blank readings | - Contaminated Reagents or Glassware: Impurities in the reagents or glassware can lead to high background absorbance. - Presence of Interfering Substances: Samples, particularly biological fluids, may contain substances that interfere with the assay. | - Use High-Purity Reagents and Clean Glassware: Use analytical grade reagents and ensure all glassware is thoroughly cleaned. - Sample Preparation: For biological samples such as serum or urine, deproteinization is crucial to remove interfering substances. |
| Precipitate formation in the reaction mixture | - Poor Reagent Solubility: One or more of the reagents may not be fully dissolved. - Sample Matrix Effects: Components in the sample may react with the acidic reagents to form a precipitate. | - Ensure Complete Dissolution of Reagents: Make sure all reagent components are fully dissolved during preparation. - Sample Dilution and Deproteinization: Diluting the sample and performing deproteinization can help minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for the diacetyl monoxime urea assay?
A1: The diacetyl monoxime urea assay typically exhibits a linear relationship between absorbance and concentration in the range of 0.4 to 5.0 mM urea.[1][2][3][4][5] It is crucial to prepare a standard curve within this range to ensure accurate quantification.
Q2: How can I improve the stability of my reagents?
A2: The stability of the mixed color reagent (diacetyl monoxime and thiosemicarbazide) is critical for reproducible results. To improve stability, it is recommended to:
-
Store the mixed color reagent at 4°C in a dark, airtight container.[1]
-
Prepare the mixed color reagent fresh daily if possible.
-
The mixed acid reagent is more stable and can be stored at room temperature for at least a month.[1]
Q3: My calibration curve is still non-linear, even after following the troubleshooting guide. What else can I try?
A3: If you continue to experience non-linearity, consider the following:
-
Addition of a Linearizing Agent: The inclusion of 4-aminoantipyrine in the reagent formulation has been reported to improve the linearity of the calibration curve, particularly at higher urea concentrations.
-
Re-evaluation of Standard Preparation: Double-check the preparation of your urea standards for accuracy. Any errors in the standard concentrations will directly impact the linearity of the curve.
-
Instrument Check: Verify the performance of your spectrophotometer, including wavelength accuracy and detector linearity.
Q4: Are there any common substances that interfere with the diacetyl monoxime assay?
A4: Yes, certain substances can interfere with the assay. These include:
-
Citrulline: This compound has a similar structure to urea and can react with diacetyl monoxime to produce a colored product.[1]
-
Nitrite: Nitrite ions can interfere with the colorimetric reaction.
-
Proteins: In biological samples, proteins can cause turbidity and interfere with absorbance readings. Deproteinization is recommended for such samples.
Experimental Protocol for Improved Linearity
This protocol outlines a method for the diacetyl monoxime urea assay optimized for improved linearity.
1. Reagent Preparation:
-
Acid Reagent:
-
Carefully add 150 mL of concentrated sulfuric acid to 150 mL of deionized water.
-
In a separate container, dissolve 0.5 g of ferric chloride hexahydrate in 20 mL of deionized water.
-
Slowly add the ferric chloride solution to the diluted sulfuric acid.
-
Add 50 mL of 85% phosphoric acid to the mixture.
-
Dilute the final solution to 500 mL with deionized water. This reagent is stable for at least one month at room temperature.
-
-
Color Reagent:
-
Solution A (Diacetyl Monoxime): Dissolve 2 g of diacetyl monoxime in 100 mL of deionized water.
-
Solution B (Thiosemicarbazide): Dissolve 0.1 g of thiosemicarbazide in 100 mL of deionized water.
-
Working Color Reagent: Mix equal volumes of Solution A and Solution B on the day of the experiment. Protect this solution from light and store at 4°C when not in use.
-
2. Standard Curve Preparation:
-
Prepare a stock solution of 100 mM urea in deionized water.
-
Prepare a series of urea standards ranging from 0.5 mM to 5.0 mM by diluting the stock solution. A blank (0 mM urea) should also be included.
3. Assay Procedure:
-
Pipette 100 µL of each standard, sample, and blank into separate test tubes.
-
Add 2 mL of the Acid Reagent to each tube and mix well.
-
Add 1 mL of the Working Color Reagent to each tube and mix thoroughly.
-
Incubate the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance of each solution at 520 nm using a spectrophotometer.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a calibration curve.
-
Determine the concentration of urea in the samples by interpolating their absorbance values on the calibration curve.
Visualizations
Below are diagrams illustrating the key processes for improving the linearity of the diacetyl monoxime urea calibration curve.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 5. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Urea Determination in Soil Using the Diacetyl Monoxime (DAM) Method
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Diacetyl Monoxime (DAM) method for urea determination in soil. It specifically addresses the well-documented issue of urea overestimation and offers troubleshooting advice and answers to frequently asked questions to ensure more accurate and reliable experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the DAM method, focusing on problems that contribute to the overestimation of urea concentrations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Consistently high urea readings compared to expected values or other methods. | Interference from other ureido compounds: The DAM reagent is not entirely specific to urea and can react with other molecules containing a ureido group (R1NHCONHR2), which are common in soil organic matter.[1][2][3] This is the primary reason for the overestimation of urea in soil samples when using the DAM method.[1][2][3] | - Acknowledge and report the limitation: When using the DAM method for soil extracts, it is more accurate to report the results as "ureido-N" to reflect the contribution of other reacting compounds.[1][3] - Method validation: Whenever possible, validate your DAM method results against a more specific reference method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3][4] - Consider sample matrix effects: The concentration of interfering compounds can vary significantly between different soil types.[5] |
| Inconsistent or non-reproducible results between batches. | Reagent instability: The color reagent used in the DAM assay can degrade over time, leading to variable responses, especially with interfering compounds like allantoin and hydantoin.[5] Impure reagents: Impurities in reagents, particularly phosphoric acid, can affect the color development and lead to inaccurate results.[6] | - Fresh reagent preparation: Prepare the color reagent fresh daily and use it within 24 hours to ensure consistency.[5] - High-purity reagents: Use high-purity, analytical grade reagents to minimize interference from contaminants. If impurities in phosphoric acid are suspected, consider using a modified protocol that can accommodate such impurities.[6] |
| Low sensitivity or poor color development. | Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent concentrations can lead to incomplete color development.[2] | - Optimize reaction conditions: Ensure the heating step is performed at a consistent and optimal temperature (e.g., in a boiling water bath) for the specified duration.[7] Follow a validated protocol for reagent concentrations and mixing ratios.[2][8] |
| High background noise or turbidity in the blank. | Particulate matter in the soil extract: Incomplete filtration or centrifugation of the soil extract can leave suspended particles that interfere with the spectrophotometric reading. Colored soil extracts: Some soil extracts may have a natural color that absorbs at the same wavelength as the DAM-urea complex. | - Proper sample preparation: Ensure soil extracts are properly clarified by centrifugation and/or filtration (e.g., using a 0.45 µm filter) before analysis. - Use a sample blank: For each soil extract, prepare a sample blank by adding all reagents except the DAM reagent to a separate aliquot of the extract. Subtract the absorbance of the sample blank from the absorbance of the reacted sample. |
Frequently Asked Questions (FAQs)
Q1: Why does the DAM method overestimate urea concentration in soil?
A1: The DAM method is not entirely specific to urea. The diacetyl monoxime reagent reacts with the ureido functional group (R1NHCONHR2), which is present in urea but also in many other organic compounds found in soil, such as allantoin, hydantoin, and citrulline.[1][2][3][9] This cross-reactivity leads to a cumulative signal that is higher than the actual urea concentration, resulting in a significant overestimation, which can be anywhere from 7 to 58 times higher than results from more specific methods like HPLC-MS.[1][3][5]
Q2: Can I still use the DAM method for soil analysis?
A2: While the DAM method has limitations regarding specificity for urea in soil, it can still be a useful tool for estimating the total "ureido-N" pool, which represents a biologically available form of nitrogen.[4] If you choose to use the DAM method, it is crucial to acknowledge its limitations in your reports and, if possible, validate your findings with a more specific method. For precise quantification of urea, the use of HPLC-MS is strongly recommended.[1][3][4]
Q3: What is the principle of the DAM method?
A3: In a hot, acidic environment, diacetyl monoxime is hydrolyzed to diacetyl.[9][10] Diacetyl then reacts with urea in the presence of an oxidizing agent (like ferric ions) and a stabilizer (like thiosemicarbazide) to form a pink or red-colored diazine complex.[7][8] The intensity of the color, measured spectrophotometrically at around 520-530 nm, is proportional to the concentration of urea and other ureido compounds in the sample.[7][11]
Q4: Are there any alternatives to the DAM method for urea determination in soil?
A4: Yes, several alternative methods exist. The gold standard for accurate and specific urea quantification in complex matrices like soil is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][3] Other methods include enzymatic assays using urease, which catalyzes the hydrolysis of urea to ammonia.[8] However, enzymatic methods can be sensitive to inhibitors present in the soil.[12]
Data Presentation
The following table summarizes the significant overestimation of urea concentration in soil when measured by the DAM method compared to the more accurate HPLC-Orbitrap MS method.
Table 1: Comparison of Urea Concentrations in Grassland Soils Determined by the DAM Method and HPLC-Orbitrap MS
| Site | Urea Concentration by DAM Method (µg g⁻¹ soil) | Urea Concentration by HPLC-Orbitrap MS (µg g⁻¹ soil) | Fold Overestimation |
| Site 1 | 1.5 (± 0.08) | 0.067 (± 0.0007) | 22.4 |
| Site 2 | 17.5 (± 0.1) | 0.71 (± 0.01) | 24.6 |
| Range across 11 sites | 1.5 - 17.5 | 0.067 - 0.71 | 7.2 - 58.9 |
Data adapted from Reay et al. (2019).[1][5]
Experimental Protocols
Key Experiment: Colorimetric Determination of Urea in Soil Extracts by the DAM Method
This protocol is a generalized procedure based on common practices.[7][8][10][11] Researchers should optimize parameters based on their specific instrumentation and soil types.
1. Reagents:
-
Soil Extract: Prepared by extracting a known weight of soil with a suitable extractant (e.g., 2M KCl). The extract should be clarified by centrifugation and filtration.
-
Diacetyl Monoxime (DAM) Solution: Dissolve diacetyl monoxime in deionized water.
-
Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid.
-
Color Reagent: A combined solution of DAM and a stabilizer like thiosemicarbazide.
-
Urea Standard Solutions: A series of known urea concentrations for generating a standard curve.
2. Procedure:
-
Sample and Standard Preparation: Pipette aliquots of the soil extracts, urea standards, and a blank (deionized water) into separate test tubes.
-
Reagent Addition: Add the color reagent to each tube and mix thoroughly.
-
Color Development: Place the tubes in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Cooling: After incubation, cool the tubes to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically 520-530 nm) using a spectrophotometer.
-
Calculation: Determine the urea concentration in the soil extracts by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Workflow of the Diacetyl Monoxime (DAM) method for urea determination in soil.
Caption: Interference pathway in the DAM method leading to urea overestimation.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. research.bangor.ac.uk [research.bangor.ac.uk]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. scispace.com [scispace.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. laboratorytests.org [laboratorytests.org]
- 8. researchgate.net [researchgate.net]
- 9. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
off-target effects of BDM in cellular experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of 2,3-butanedione monoxime (BDM) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of BDM in cellular experiments?
A1: BDM was initially designed as an acetylcholinesterase reactivator but was later identified as a reversible, low-affinity, non-competitive inhibitor of skeletal muscle myosin II ATPase activity.[1][2] It has been widely used in cellular biology with the assumption that it acts as a general inhibitor of the myosin superfamily.[2]
Q2: Is BDM a specific inhibitor for all types of myosin?
A2: No, there is significant conflict in the scientific literature regarding the specificity of BDM. While it is agreed to be an inhibitor of skeletal muscle myosin II, its effects on other myosins are debated.[1] Some studies suggest it inhibits nonmuscle myosin II, myosin V, and myosin VI, while more recent kinetic studies contradict these findings, showing no inhibition of myosin Ic, V, VI, or nonmuscle myosin II.[1] It is not considered a general inhibitor of myosin ATPase.[2][3]
Q3: At what concentration does BDM typically inhibit myosin II, and what are the concerns with this concentration?
A3: BDM has a low affinity for myosin and requires high concentrations, typically in the 10-mM range, to achieve inhibition.[1] The use of such high concentrations increases the likelihood of off-target effects on other cellular proteins and processes.[1]
Q4: What are the known major off-target effects of BDM?
A4: BDM has been shown to affect numerous proteins and processes independently of myosin ATPase activity.[1][3] These include:
-
Inhibition of ion channels: BDM is a potent inhibitor of Kv2.1 (DRK1) potassium channels and L-type Ca2+ channels.
-
Alteration of intracellular calcium levels: BDM can cause a transient increase in resting intracellular Ca2+ concentration and stimulate Ca2+ release from the sarcoplasmic reticulum.[4] It also suppresses the Na+/Ca2+ exchange current.[5]
-
Dephosphorylation of proteins: BDM has been described as a "chemical phosphatase" and can affect phosphorylation-dependent cellular processes.[6][7]
-
Disruption of the actin cytoskeleton: BDM treatment can lead to rearrangements of actin filaments.[8][9]
Q5: Should I use BDM in my whole-cell experiments?
A5: Due to its broad range of off-target effects, many researchers advise against using BDM as a myosin inhibitor in whole-cell experiments.[2][3] The observed cellular effects may not be solely due to the inhibition of myosin.
Q6: Are there alternatives to BDM for inhibiting myosin II?
A6: Yes, several more specific myosin II inhibitors are available. Blebbistatin is a widely used, cell-permeable inhibitor of nonmuscle myosin IIA and IIB with higher specificity than BDM.[1] N-benzyl-p-toluene sulphonamide (BTS) is another specific inhibitor of skeletal muscle myosin II.[1][3]
Troubleshooting Guide
Problem 1: I treated my cells with BDM to inhibit cell migration, but I'm observing unexpected changes in cell morphology and adhesion.
-
Possible Cause: BDM is known to cause rearrangements of the actin cytoskeleton, which can significantly impact cell shape and adhesion, independent of its effects on myosin II.[8][9]
-
Troubleshooting Steps:
-
Visualize the Actin Cytoskeleton: Use fluorescence microscopy to stain for F-actin (e.g., with fluorescently labeled phalloidin) in BDM-treated and control cells to observe any changes in actin organization.
-
Control for Myosin II-Independent Effects: If possible, use a more specific myosin II inhibitor like blebbistatin as a positive control to see if it recapitulates the migration phenotype without the morphological side effects.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of BDM required to inhibit migration in your system, which may help to minimize off-target cytoskeletal effects.
-
Problem 2: My BDM-treated cells are showing abnormal calcium signaling (e.g., spontaneous calcium flashes, altered response to stimuli).
-
Possible Cause: BDM directly affects calcium handling in cells. It can inhibit L-type Ca2+ channels, stimulate Ca2+ release from the sarcoplasmic reticulum, and inhibit the Na+/Ca2+ exchanger.[4][5][6]
-
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) to monitor intracellular calcium levels in real-time in the presence and absence of BDM. This will help to quantify the changes in calcium dynamics.
-
Investigate Sarcoplasmic Reticulum Calcium Release: To test if BDM is causing Ca2+ release from the SR, pre-treat cells with an inhibitor of the SR Ca2+-ATPase (SERCA), such as thapsigargin, before adding BDM. If the BDM-induced calcium rise is diminished, it suggests SR involvement.
-
Assess Ion Channel Activity: If you have access to electrophysiology equipment, perform patch-clamp experiments to directly measure the effect of BDM on relevant ion channels (e.g., L-type Ca2+ channels) in your cell type.
-
Problem 3: I am not seeing the expected inhibitory effect of BDM on a process I believe is myosin-dependent.
-
Possible Cause: The specificity of BDM for different myosin isoforms is highly debated.[1] The particular myosin involved in your process may not be sensitive to BDM. Additionally, BDM has a low affinity and its effectiveness can be variable.[1]
-
Troubleshooting Steps:
-
Confirm Myosin Isoform: If possible, use techniques like Western blotting or immunofluorescence to confirm the presence of the target myosin isoform in your cells.
-
Use a More Specific Inhibitor: As a crucial control, test a more specific inhibitor for your target myosin (e.g., blebbistatin for nonmuscle myosin II) to confirm that the process is indeed myosin-dependent.[1]
-
In Vitro Motility Assay: If feasible, perform an in vitro motility assay with purified components (actin, myosin from your system) to directly test the inhibitory effect of BDM on the motor activity of the specific myosin.
-
Quantitative Data on BDM Off-Target Effects
| Parameter | Target/Effect | Organism/Cell Type | Concentration/IC50 | Reference(s) |
| Myosin Inhibition | ||||
| Ki | Skeletal muscle myosin II ATPase | ~5 mM | [3] | |
| Required Concentration | General myosin inhibition | 10-mM range | [1] | |
| Ion Channel Inhibition | ||||
| Ki | Kv2.1 (DRK1) K+ channel | 10.7 nM | ||
| IC50 | L-Type Ca2+ channel | 5.8 mM | ||
| IC50 | L-type Ca2+ channel (human α1C, α2-δa, hβ1b) | Xenopus oocytes | 16 mM | [10] |
| IC50 | Na+/Ca2+ exchange current | Guinea-pig cardiac ventricular myocytes | 2.4 mM | [5] |
| Other Cellular Effects | ||||
| Concentration | Stimulation of Ca2+ release from SR | Rat ventricular myocytes | 10 mM | [4] |
| Concentration | Inhibition of tip growth and cytokinesis | Schizosaccharomyces pombe | 20 mM | [11][12] |
| Concentration | Suppression of myofibrillogenesis | Skeletal muscle cells in culture | 10 mM | [13] |
Experimental Protocols
Protocol 1: Assessing BDM's Effect on the Actin Cytoskeleton via Phalloidin Staining
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
BDM Treatment: Treat the cells with the desired concentration of BDM (and a vehicle control) for the appropriate duration of your experiment.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) at the manufacturer's recommended concentration for 30-60 minutes at room temperature, protected from light.
-
Nuclear Counterstain (Optional): Wash three times with PBS. Incubate with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Measuring Changes in Intracellular Calcium with Fluo-4 AM
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Prepare a working solution of Fluo-4 AM (acetoxymethyl ester) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Remove the culture medium from the cells and incubate them with the Fluo-4 AM working solution for 30-60 minutes at 37°C.
-
De-esterification: Gently wash the cells twice with the buffer to remove excess dye. Incubate the cells in the buffer for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm) for a few minutes.
-
BDM Addition and Measurement: Add BDM (and vehicle control) to the wells and immediately start recording the fluorescence intensity over time to capture any transient or sustained changes in intracellular calcium.
-
Data Analysis: Normalize the fluorescence signal (F/F0, where F0 is the baseline fluorescence) to compare the effects of BDM treatment across different conditions.
Visualizations
Caption: BDM's intended and off-target cellular effects.
Caption: Troubleshooting workflow for BDM experiments.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple effects of 2,3-butanedione monoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-butanedione monoxime (BDM), a potent inhibitor of actin-myosin interaction, induces ion and fluid transport in MDCK monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The myosin ATPase inhibitor 2,3-butanedione-2-monoxime (BDM) inhibits tip growth and cytokinesis in the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. BDM (2,3-butanedione monoxime), an inhibitor of myosin-actin interaction, suppresses myofibrillogenesis in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BDM Concentration for Inhibiting Myosin ATPase Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-butanedione monoxime (BDM) to inhibit myosin ATPase activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for BDM to inhibit myosin ATPase activity?
A1: The effective concentration of BDM can vary depending on the specific myosin isoform and experimental conditions. For skeletal muscle myosin II, concentrations in the millimolar range are typically required due to its low affinity.[1] A common starting point is in the range of 2-20 mM.[2] For instance, a concentration of 10 mmol L⁻¹ has been used to inhibit contractility in rodent myocytes.
Q2: What is the mechanism of action of BDM on myosin ATPase?
A2: BDM is a non-competitive inhibitor of myosin II ATPase.[1] It functions by hindering the release of inorganic phosphate (Pi) from the myosin-ADP-Pi intermediate, which stabilizes this complex and ultimately blocks the myosin ATPase cycle.[1][3]
Q3: Is BDM a general inhibitor for all types of myosin?
A3: No, BDM is not a general myosin inhibitor. It has been shown to be a distinct inhibitor of skeletal muscle myosin II.[1][4][5] However, its effectiveness against other myosin isoforms is a matter of contention. Some studies suggest it may inhibit nonmuscle myosin II, myosin V, and myosin VI, while more recent kinetic studies contradict these findings, showing no inhibition for myosin Ic, V, VI, or nonmuscle myosin II.[1] Therefore, its use as a general myosin inhibitor in whole-cell experiments is discouraged due to its broad effects on many non-myosin proteins.[4][5][6]
Q4: What are the known off-target effects of BDM?
A4: BDM has several known off-target effects that researchers should be aware of. These include:
-
Ion Channel Inhibition: BDM can inhibit L-type Ca2+ channels and transient outward K+ channels in cardiac myocytes and other cell types.[7]
-
Calcium Signaling Alteration: It can affect calcium regulation by reducing the amplitude of calcium transients and decreasing the sarcoplasmic reticulum's calcium content by stimulating calcium release.[2][7][8]
-
Phosphatase Activity: BDM has been described as a "chemical phosphatase," although it does not dephosphorylate ATP directly.[7][9]
-
Other Protein Interactions: BDM has been shown to affect many non-myosin proteins and cellular processes, including inhibiting myosin light chain kinase and facilitating neurotransmitter release.[1]
Q5: Are there alternatives to BDM for inhibiting myosin ATPase activity?
A5: Yes, several other small molecule inhibitors of myosin ATPase are available, which may offer higher specificity and potency. These include:
-
Blebbistatin: A more specific and potent inhibitor of myosin II than BDM.[10]
-
N-benzyl-p-toluene sulphonamide (BTS): An inhibitor that selectively targets fast-twitch skeletal muscle myosin II.[1]
Troubleshooting Guide
Problem 1: BDM is not inhibiting myosin ATPase activity as expected.
| Possible Cause | Troubleshooting Step |
| Incorrect BDM Concentration | The effective concentration of BDM is highly dependent on the specific myosin isoform and experimental conditions.[1][11] A concentration titration (e.g., 1-40 mM) is recommended to determine the optimal concentration for your system.[4] |
| Myosin Isoform Specificity | BDM is most effective against skeletal muscle myosin II and may not inhibit other myosin isoforms.[1][4][5] Verify the myosin isoform in your experiment and consider using a more specific inhibitor if necessary. |
| Experimental Conditions | The inhibitory effect of BDM can be influenced by temperature and ionic strength. High temperature and low ionic strength can weaken BDM's inhibitory effect on contracting myofibrils.[11] Ensure your experimental buffer conditions are consistent and optimal for BDM activity. |
| BDM Degradation | Ensure the BDM solution is freshly prepared, as its stability in solution over time may vary. |
Problem 2: Observing unexpected cellular effects after BDM treatment.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | BDM has numerous off-target effects, including inhibition of ion channels and alteration of calcium signaling.[1][2][7] These effects can lead to changes in cell morphology, contractility, and other cellular processes unrelated to direct myosin ATPase inhibition. |
| - Review the literature for known off-target effects of BDM in your cell type or system. | |
| - Consider using a more specific myosin inhibitor like blebbistatin to confirm that the observed phenotype is due to myosin inhibition.[10] | |
| - Perform control experiments to assess the impact of BDM on calcium transients and ion channel activity in your specific experimental setup. | |
| Cellular Health | High concentrations of BDM or prolonged exposure can be toxic to cells. |
| - Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your cells. | |
| - Assess cell viability using standard assays (e.g., trypan blue exclusion, MTT assay) after BDM treatment. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of BDM and Alternatives
| Inhibitor | Target Myosin | IC50 / Ki | Reference(s) |
| BDM | Skeletal Muscle Myosin II | Ki ≈ 5 mM | [5] |
| Blebbistatin | Myosin II | IC50 ≈ 0.5-5 µM | [1] |
| BTS | Fast-twitch Skeletal Muscle Myosin II | IC50 ≈ 5 µM | [1] |
Experimental Protocols
Protocol: Measuring Myosin ATPase Activity using a Phosphate Release Assay with BDM
This protocol outlines a general procedure for measuring the actin-activated myosin ATPase activity and assessing the inhibitory effect of BDM. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis.
Materials:
-
Purified myosin (e.g., skeletal muscle heavy meromyosin, HMM)
-
F-actin
-
BDM stock solution (e.g., 500 mM in water)
-
Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM DTT)
-
ATP solution (e.g., 100 mM)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare Myosin and Actin:
-
Dilute myosin and F-actin to the desired final concentrations in the assay buffer. Keep on ice.
-
-
Prepare BDM dilutions:
-
Prepare a series of BDM dilutions in the assay buffer to test a range of concentrations (e.g., 0, 1, 5, 10, 20, 40 mM).
-
-
Set up the reaction:
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
BDM solution (or buffer for control)
-
F-actin
-
Myosin
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the reaction:
-
Add ATP to each well to start the reaction. The final ATP concentration should be optimized for the specific myosin isoform (e.g., 1-5 mM).
-
Mix immediately and start a timer.
-
-
Incubate and stop the reaction:
-
Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding a quenching solution (e.g., SDS or perchloric acid), or proceed directly to the detection step if using a continuous assay format.
-
-
Detect Phosphate Release:
-
Add the malachite green reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin).
-
Plot the ATPase activity as a function of BDM concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of BDM inhibition on the myosin ATPase cycle.
Caption: Off-target effects of BDM on cellular calcium signaling pathways.
Caption: General experimental workflow for optimizing BDM concentration.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 2,3-butanedione 2-monoxime (BDM) on the interaction between actin and myosin in solution and in skinned muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor | Semantic Scholar [semanticscholar.org]
- 7. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myocyte contractility can be maintained by storing cells with the myosin ATPase inhibitor 2,3 butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urea Analysis: Biacetyl Monoxime vs. Urease Methods
For researchers, scientists, and drug development professionals requiring accurate quantification of urea, selecting the appropriate analytical method is a critical first step. The two most prevalent colorimetric and enzymatic assays, the biacetyl monoxime (or diacetyl monoxime) method and the urease-based method, offer distinct advantages and disadvantages in terms of their principles, performance, and susceptibility to interferences. This guide provides a comprehensive comparison of these two methods, complete with experimental data, detailed protocols, and visual workflows to aid in your selection process.
Principle of Methods
The This compound method is a direct chemical approach for urea determination. In a hot, acidic environment, diacetyl monoxime reacts with urea to form a colored chromophore. The intensity of the resulting color, typically pink or red, is directly proportional to the urea concentration and is measured spectrophotometrically.[1][2] The reaction is often enhanced by the presence of an oxidizing agent and a stabilizer like thiosemicarbazide to increase sensitivity and color stability.[3][4]
The urease method , on the other hand, is an indirect enzymatic assay. The enzyme urease specifically catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[5][6] The amount of urea is then quantified by measuring the resulting ammonia. This can be achieved through various subsequent reactions, a common one being the Berthelot reaction, where ammonia reacts with a phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol.[7] Another common approach involves coupling the ammonia production to a glutamate dehydrogenase (GLDH) reaction, where the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.[8][9]
Performance Comparison
The choice between the this compound and urease methods often depends on the specific requirements of the experiment, including the sample matrix, required sensitivity, and potential for interfering substances. The following table summarizes the key performance characteristics of each method based on available experimental data.
| Performance Metric | This compound Method | Urease Method |
| Linearity Range | Up to 0.105 mg/mL[7] | Up to 300 mg/dL[8][10] |
| Sensitivity | Slope of calibration curve: 0.52[7] | Slope of calibration curve: 0.06 (Berthelot)[7]; Sensitivity of 0.9 mg/dL (GLDH)[8] |
| Detection Limit | 0.0530 mg/dL[7] | 0.226 mg/dL (Berthelot)[7]; 1 mg/dL (GLDH)[11] |
| Specificity | Can react with other urea derivatives like citrulline.[4] | Highly specific for urea due to the enzymatic nature of urease.[5] |
| Interferences | Plasma and urine can cause interference.[12] | Ammonia present in the sample can lead to false positives.[13] Certain metal ions can also interfere.[14] |
| Accuracy (% Recovery) | Average recovery of 92.75%[7] | Average recovery of 85.47% (Berthelot)[7] |
Experimental Protocols
This compound Method
This protocol is a generalized procedure based on common practices.[1][2]
Reagents:
-
10% Trichloroacetic Acid (TCA)
-
Diacetyl Monoxime/Thiosemicarbazide Reagent: Dissolve 1.56 g diacetyl monoxime and 41 mg thiosemicarbazide in 250 mL distilled water. Store in a brown bottle.
-
Phosphoric Acid–Sulfuric Acid–Ferric Chloride Reagent: Dissolve 324 mg of anhydrous FeCl₃ in 10 mL of 56% phosphoric acid. Add 1 mL of this solution to 1 L of 20% H₂SO₄.
-
Working Reagent: Mix equal volumes of the Diacetyl Monoxime/Thiosemicarbazide Reagent and the Phosphoric Acid–Sulfuric Acid–Ferric Chloride Reagent. Prepare fresh.
-
Urea Standard Solution: 3 mg urea in 100 mL of a preservative diluent.
Procedure:
-
Sample Preparation (for blood/serum):
-
To 0.1 mL of sample, add 3.4 mL of distilled water and 1.5 mL of 10% TCA.
-
Mix well and let it stand for 10 minutes.
-
Centrifuge to obtain a clear protein-free filtrate (PFF).
-
-
Reaction:
-
Set up three test tubes labeled Blank, Standard, and Test.
-
Add 1.0 mL of distilled water to the Blank tube.
-
Add 1.0 mL of Urea Standard Solution to the Standard tube.
-
Add 1.0 mL of PFF to the Test tube.
-
To each tube, add 4.0 mL of the working reagent.
-
-
Incubation and Measurement:
-
Mix the contents of the tubes and place them in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the Standard and Test samples against the Blank at 520 nm.
-
Urease-GLDH Method
This protocol is a generalized procedure for the urease-glutamate dehydrogenase coupled assay.[8][10]
Reagents:
-
Buffer (e.g., TRIS buffer, pH 7.8)
-
α-Ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GLDH)
-
Urease
-
Urea Standard Solution
Procedure:
-
Working Reagent Preparation: Prepare a working solution containing buffer, α-ketoglutarate, NADH, GLDH, and urease in appropriate concentrations.
-
Reaction:
-
Set up cuvettes for Blank, Standard, and Sample.
-
Add a defined volume of the working reagent to each cuvette.
-
Add a small volume of distilled water to the Blank cuvette.
-
Add a small volume of Urea Standard Solution to the Standard cuvette.
-
Add a small volume of the sample to the Sample cuvette.
-
-
Measurement:
-
Mix the contents of the cuvettes.
-
Incubate at a specified temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 340 nm over a fixed time interval. The rate of decrease in absorbance is proportional to the urea concentration.
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying chemistry and procedural steps, the following diagrams have been generated using Graphviz.
Caption: Chemical reaction pathway for the this compound method.
Caption: Enzymatic reaction cascade for the urease-GLDH method.
Caption: Comparative experimental workflow for both urea analysis methods.
Conclusion
Both the this compound and urease methods are valuable tools for urea quantification. The this compound method offers simplicity and is suitable for samples with low ammonia content. However, its requirement for heating and strong acids, along with potential specificity issues, may be limitations. The urease method, particularly when coupled with the GLDH reaction, provides high specificity and sensitivity. Its primary drawback is the potential for interference from endogenous ammonia in the sample.
The selection of the optimal method will ultimately depend on the specific experimental context, including the nature of the samples, the required level of accuracy and precision, and the available laboratory instrumentation. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. laboratorytests.org [laboratorytests.org]
- 2. JaypeeDigital | Estimation of Blood Urea (By Diacetyl Monoxime Method) [jaypeedigital.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. vitroscient.com [vitroscient.com]
- 9. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. reckondiagnostics.com [reckondiagnostics.com]
- 11. archem.com.tr [archem.com.tr]
- 12. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Diacetyl Monoxime and Berthelot Reactions for Urea Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of urea is a critical aspect of various biological and chemical analyses. Two of the most established colorimetric methods for this purpose are the diacetyl monoxime reaction and the Berthelot reaction. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Principles of the Reactions
The diacetyl monoxime (DAM) method is a direct approach where urea reacts with diacetyl monoxime in a hot, acidic medium.[1] In the presence of an oxidizing agent and a stabilizer like thiosemicarbazide, this reaction forms a pink-colored diazine derivative.[1][2][3] The intensity of the color, which is directly proportional to the urea concentration, is measured spectrophotometrically.
The Berthelot reaction , on the other hand, is an indirect method. It involves a two-step enzymatic process.[4][5][6] First, the enzyme urease hydrolyzes urea to produce ammonia and carbon dioxide.[4][6] The resulting ammonium ions then react with a phenol substitute (such as salicylate) and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol dye.[4][5][7][8] The absorbance of this colored product is then measured to determine the initial urea concentration.
Performance Comparison
The choice between the diacetyl monoxime and Berthelot reactions often depends on the specific requirements of the assay, such as sample matrix, required sensitivity, and potential interfering substances. The following table summarizes the key performance characteristics of each method based on published data.
| Feature | Diacetyl Monoxime Method | Berthelot Reaction (Urease-based) |
| Principle | Direct condensation with diacetyl monoxime in an acidic medium to form a colored diazine product.[1][2][3] | Enzymatic hydrolysis of urea by urease to ammonia, followed by the reaction of ammonia with salicylate and hypochlorite to form a colored indophenol.[4][5][6] |
| Wavelength (λmax) | ~520-530 nm[1][2][9] | ~570-630 nm[4][10] |
| Linearity | Up to 5.0 mM (30 mg/dL)[2][9][11] | Up to 300-350 mg/dL (50-58 mmol/L)[4][6][12] |
| Limit of Detection | 0.0530 mg/dL to 0.44 mM (2.64 mg/dL)[2][3] | 2 mg/dL to 4.79 mg/dL[4][13] |
| Sensitivity | Generally considered less sensitive than the Berthelot method.[14] | High sensitivity due to the enzymatic amplification step.[6][15] |
| Interferences | Positive interference from citrulline and other urea derivatives (uredio compounds).[2][16] | Hemoglobin (>2 g/L) can interfere.[4][17] Ammonia contamination from reagents, glassware, or samples is a major source of error.[7][18] Anticoagulants containing ammonium ions or fluoride (inhibits urease) should not be used.[12][18] |
| Advantages | Direct measurement of urea. Stable reagents.[2][9][16] | High specificity for urea due to the urease enzyme.[6] High sensitivity.[6][15] |
| Disadvantages | Requires heating in a boiling water bath.[1] Can be less specific, with potential for cross-reactivity.[2][16] | Susceptible to ammonia contamination.[7][18] Enzyme activity can be affected by pH, temperature, and inhibitors. |
Experimental Protocols
Diacetyl Monoxime Method
This protocol is a generalized procedure and may require optimization for specific applications.
Reagents:
-
Acid Reagent: Concentrated sulfuric acid and orthophosphoric acid.[1]
-
Diacetyl Monoxime Solution: Diacetyl monoxime dissolved in distilled water.[1]
-
Color Reagent: A combined solution of the acid reagent, diacetyl monoxime, and thiosemicarbazide.[1]
-
Urea Standard Solutions: A series of known urea concentrations for generating a standard curve.
Procedure:
-
If necessary, deproteinize the sample (e.g., serum or plasma) using trichloroacetic acid and centrifugation to obtain a protein-free filtrate.[1]
-
Pipette the sample (or protein-free filtrate), urea standards, and a blank (distilled water) into separate test tubes.
-
Add the color reagent to each tube and mix thoroughly.
-
Incubate the tubes in a boiling water bath (100°C) for a specified time (e.g., 15 minutes) to allow for color development.[1]
-
Cool the tubes rapidly in cold water for about 5 minutes.[1]
-
Measure the absorbance of the solutions at approximately 530 nm using a spectrophotometer, zeroed against the blank.[1]
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the urea concentration in the samples from the standard curve.
Berthelot Reaction Method
This protocol outlines the general steps for the urease-based Berthelot reaction.
Reagents:
-
Enzyme Reagent (R1): A buffered solution containing urease.[4]
-
Chromogen Reagent (R2): A solution containing sodium salicylate and sodium nitroprusside.[4]
-
Alkaline Hypochlorite (R3): A solution of sodium hypochlorite in an alkaline buffer.[4]
-
Urea Standard Solutions: A series of known urea concentrations for calibration.
Procedure:
-
Prepare a working reagent by mixing the enzyme and chromogen reagents according to the kit manufacturer's instructions.
-
Pipette the sample, urea standards, and a blank into separate cuvettes or test tubes.
-
Add the working reagent to each tube, mix, and incubate at a controlled temperature (e.g., 37°C or room temperature) for a defined period (e.g., 5-10 minutes) to allow for the enzymatic hydrolysis of urea.[4]
-
Add the alkaline hypochlorite solution to each tube to initiate the color-forming reaction.
-
Incubate for a second period (e.g., 5-10 minutes) at a controlled temperature for color development.[4]
-
Measure the absorbance of the solutions at approximately 600 nm against the reagent blank.[4]
-
Calculate the urea concentration based on the absorbance of the sample and the standard.
Visualized Pathways and Workflows
To further clarify the principles and procedures, the following diagrams illustrate the chemical reactions and a general experimental workflow.
Caption: Chemical principles of the Diacetyl Monoxime and Berthelot reactions for urea detection.
Caption: Generalized experimental workflow for colorimetric urea quantification assays.
Conclusion
Both the diacetyl monoxime and Berthelot reactions are robust and reliable methods for the quantification of urea. The Berthelot reaction is often favored in clinical settings due to its high sensitivity and specificity, making it suitable for analyzing biological fluids where urea concentrations can be low. However, extreme care must be taken to avoid ammonia contamination, which can lead to erroneously high results.
The diacetyl monoxime method , being a direct assay, is simpler in principle and less susceptible to environmental ammonia. This makes it a valuable tool in research settings, particularly for samples where potential urease inhibitors are present or when analyzing non-biological samples like wastewater or hydroponic solutions.[2][9][11] Its primary drawback is the potential for interference from other urea-containing compounds.[2][16]
Ultimately, the selection between these two methods should be based on a careful consideration of the sample type, the required level of sensitivity and specificity, and the laboratory environment.
References
- 1. laboratorytests.org [laboratorytests.org]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. linear.es [linear.es]
- 5. labcarediagnostics.com [labcarediagnostics.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. medichem-me.com [medichem-me.com]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.wiki [static.igem.wiki]
- 11. journals.plos.org [journals.plos.org]
- 12. anamollabs.com [anamollabs.com]
- 13. adveetabiotech.com [adveetabiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 17. [Interference of hemolysis in plasma urea determination. A comparison of 2 methods: classical Berthelot urease and the modified Berthelot urease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlas-medical.com [atlas-medical.com]
Validating Diacetyl Monoxime Assays for Urea Quantification: A Comparative Guide Using Certified Reference Materials
For researchers, scientists, and drug development professionals requiring accurate quantification of urea, the diacetyl monoxime (DAM) assay is a widely utilized colorimetric method. Its validation using Certified Reference Materials (CRMs) is paramount to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of the DAM assay with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological assessment and implementation.
Performance Comparison of Urea Assays
The selection of an appropriate urea assay depends on various factors, including the sample matrix, required sensitivity, and throughput. Below is a comparative summary of the diacetyl monoxime assay and other common methods for urea quantification. Data presented is a synthesis from multiple validation studies.
| Parameter | Diacetyl Monoxime Assay | Urease-GLDH Enzymatic Assay | HPLC-UV |
| Principle | Colorimetric reaction of urea with diacetyl monoxime in an acidic medium. | Enzymatic hydrolysis of urea by urease followed by quantification of a reaction product (e.g., NADH depletion). | Chromatographic separation followed by UV detection. |
| Linear Range | 0.4 - 5.0 mM[1] | Typically up to 500 mg/dL | Dependent on column and detector, often wide range. |
| Limit of Detection (LOD) | Approximately 0.44 mM[1] | Lower than DAM, can be in the µM range. | High sensitivity, often in the µM to nM range. |
| Precision (%CV) | Generally <5% | Typically <3% | <2% |
| Accuracy (Recovery %) | Good, but can be susceptible to interference from ureido compounds.[1] | High, very specific for urea. | Very high, considered a reference method. |
| Throughput | High, suitable for plate-based assays. | High, adaptable to automated analyzers. | Lower, sample-by-sample analysis. |
| Interferences | Can cross-react with other ureido compounds.[1] | Highly specific, but ammonia in samples can interfere. | Minimal, co-eluting peaks can be resolved. |
| CRM Traceability | Can be validated using NIST SRM 912b. | Can be validated using NIST SRM 912b. | Can be validated using NIST SRM 912b. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any assay.
Diacetyl Monoxime Assay Protocol
This protocol is adapted from a validated method for the colorimetric determination of urea.[1]
1. Reagent Preparation:
-
Acid Reagent: A mixture of sulfuric and phosphoric acid.
-
Color Reagent: A solution containing diacetyl monoxime and thiosemicarbazide.
-
Urea Standard Solution: Prepared by dissolving a certified reference material (e.g., NIST SRM 912b) in deionized water to a known concentration.
2. Assay Procedure:
-
Prepare a standard curve by serially diluting the Urea Standard Solution.
-
Pipette standards and unknown samples into a 96-well microplate.
-
Add the Color Reagent to all wells.
-
Add the Acid Reagent to all wells.
-
Incubate the plate at a specified temperature (e.g., 95°C) for a defined period (e.g., 15 minutes).
-
Cool the plate to room temperature.
-
Measure the absorbance at 520 nm using a microplate reader.
-
Calculate the urea concentration in the unknown samples by interpolating from the standard curve.
Validation Using Certified Reference Material (CRM)
To validate the assay, a CRM such as NIST SRM 912b should be used.
-
Accuracy: Prepare a sample with a known concentration of the CRM and measure its concentration using the DAM assay. The accuracy is determined by comparing the measured value to the certified value of the CRM.
-
Precision: Analyze replicates of the CRM sample to determine the coefficient of variation (%CV), which indicates the precision of the assay.
-
Linearity: Prepare a dilution series of the CRM and plot the absorbance versus the known concentrations. The linearity is assessed by the correlation coefficient (R²) of the resulting curve.
Visualizing the Workflow and Reaction
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and chemical reactions.
Caption: Experimental workflow for validating the diacetyl monoxime assay.
The chemical reaction underlying the diacetyl monoxime assay is a multi-step process.
Caption: Reaction mechanism of the diacetyl monoxime assay for urea.
Conclusion
The diacetyl monoxime assay is a robust and high-throughput method for urea quantification. Proper validation using certified reference materials like NIST SRM 912b is essential to ensure the accuracy and reliability of the data. While it may be susceptible to interferences from other ureido compounds, its performance is well-characterized and suitable for many research and development applications. For higher specificity and sensitivity, alternative methods such as enzymatic assays or HPLC may be considered. The choice of assay should be guided by the specific requirements of the study and a thorough validation of the chosen method.
References
A Comparative Guide to the Diacetyl Monoxime Method for Urea Determination in Clinical Samples
For researchers, scientists, and drug development professionals, the accurate and precise quantification of urea in clinical samples is paramount for assessing renal function and overall metabolic status. The diacetyl monoxime (DAM) method, a classic colorimetric assay, has long been utilized for this purpose. This guide provides an objective comparison of the DAM method with a prevalent alternative, the enzymatic urease-glutamate dehydrogenase (urease-GLDH) method, supported by experimental data to inform methodological choices in a clinical research setting.
Performance Comparison of Urea Assay Methods
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the accuracy and precision data for the diacetyl monoxime and urease-GLDH methods for the determination of urea in serum.
| Performance Metric | Diacetyl Monoxime (DAM) Method | Urease-Glutamate Dehydrogenase (Urease-GLDH) Method | Reference |
| Precision (Within-Run) | CV% not explicitly stated, but part of a multi-instrument evaluation. | CV% not explicitly stated, but part of a multi-instrument evaluation. | [1] |
| Precision (Between-Day) | CV% not explicitly stated, but part of a multi-instrument evaluation. | CV% not explicitly stated, but part of a multi-instrument evaluation. | [1] |
| Analytical Sensitivity | Slope of calibration curve: 0.52 | Slope of calibration curve: 0.06 (for Berthelot method) | [2] |
| Detection Limit | 0.0530 mg/dL | 0.226 mg/dL (for Berthelot method) | [2] |
| Linearity | Evaluated as linear | Evaluated as linear | [1] |
| Recovery | Data not available in a comparable format. | Data not available in a comparable format. |
Note: The Urease-Berthelot method is another enzymatic endpoint method, and its analytical sensitivity and detection limit are provided here as a proxy for enzymatic methods. The urease-GLDH method is a kinetic enzymatic assay. A direct comparison study showed the enzymatic method to be more sensitive than the diacetyl monoxime method.[3]
Susceptibility to Interferences
A critical aspect of any clinical assay is its robustness against common interfering substances found in biological samples.
| Interfering Substance | Diacetyl Monoxime (DAM) Method | Urease-Glutamate Dehydrogenase (Urease-GLDH) Method |
| Ureido Compounds | Prone to overestimation due to cross-reactivity with compounds containing a ureido group (e.g., allantoin, biuret, hydantoin).[4] | Generally more specific to urea. |
| Citrulline | Can cross-react, leading to falsely elevated urea levels.[5] | Highly specific to urea. |
| Ammonia | Not a direct interferent. | High endogenous ammonia levels can interfere. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Diacetyl Monoxime (DAM) Method
This method is based on the Fearon reaction, where urea reacts with diacetyl monoxime in a hot, acidic medium to form a colored diazine derivative. The intensity of the pink-colored complex, measured spectrophotometrically, is proportional to the urea concentration.[2]
Principle: Urea + Diacetyl Monoxime ---(Acid, Heat, Ferric Ions)---> Pink Chromogen
Reagents:
-
Diacetyl Monoxime Reagent: Diacetyl monoxime in distilled water.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid.
-
Thiosemicarbazide Solution: To enhance color stability.
-
Ferric Chloride Solution: To catalyze the reaction.
-
Urea Standard Solution: For calibration.
Procedure:
-
Deproteinization (if required): Precipitate proteins in the serum sample using an agent like trichloroacetic acid and centrifuge to obtain a protein-free filtrate.
-
Reaction Mixture: To the protein-free filtrate (or serum sample), add the diacetyl monoxime reagent, thiosemicarbazide solution, and acid reagent.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.
-
Cooling: Cool the reaction tubes to room temperature.
-
Measurement: Read the absorbance of the pink-colored solution at the appropriate wavelength (typically around 520-540 nm) using a spectrophotometer.
-
Calculation: Determine the urea concentration in the sample by comparing its absorbance to that of the urea standard.
Urease-Glutamate Dehydrogenase (Urease-GLDH) Method
This is an enzymatic kinetic assay widely used in modern clinical laboratories.[2] It involves two coupled enzymatic reactions. First, urease hydrolyzes urea to ammonia and carbon dioxide. Then, in the presence of glutamate dehydrogenase (GLDH), the ammonia reacts with α-ketoglutarate, leading to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the urea concentration.
Principle:
-
Urea + H₂O ---(Urease)---> 2NH₃ + CO₂
-
2NH₃ + 2α-Ketoglutarate + 2NADH ---(GLDH)---> 2Glutamate + 2NAD⁺ + 2H₂O
Reagents:
-
Urease/GLDH Reagent: A buffered solution containing urease, GLDH, α-ketoglutarate, and NADH.
-
Urea Standard Solution: For calibration.
Procedure:
-
Sample Preparation: Serum or plasma is used directly.
-
Reaction Initiation: Add the serum sample to the Urease/GLDH reagent.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over a specific time interval using a spectrophotometer capable of kinetic measurements.
-
Calculation: The rate of change in absorbance is used to calculate the urea concentration based on a calibration factor derived from the urea standard.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the Diacetyl Monoxime and Urease-GLDH methods.
Caption: Workflow of the Diacetyl Monoxime (DAM) method.
Caption: Workflow of the Urease-GLDH enzymatic method.
References
- 1. Evaluation of three methods for the measurement of urea nitrogen in serum as used on six instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiac Myosin Inhibitors and 2,3-Butanedione Monoxime (BDM)
In the landscape of cardiac muscle physiology and drug development, the ability to modulate myocardial contractility is of paramount importance. This guide provides a detailed comparative study of two classes of agents that inhibit cardiac muscle contraction: the novel, specific cardiac myosin inhibitors and the classical, non-selective inhibitor, 2,3-Butanedione Monoxime (BDM). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction
Cardiac myosin inhibitors are a new class of drugs designed to directly target the underlying mechanism of cardiac muscle contraction.[1] These small-molecule drugs selectively inhibit cardiac myosin ATPase, the enzyme responsible for the power stroke of muscle contraction.[2] This targeted action leads to a reduction in the formation of actin-myosin cross-bridges and promotes a "super-relaxed state" of the myosin head, ultimately decreasing myocardial hypercontractility.[2][3] The most prominent examples, Mavacamten and Aficamten, are primarily investigated for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle thickening.[1][4]
2,3-Butanedione Monoxime (BDM) is a well-established chemical phosphatase and a non-selective inhibitor of myosin ATPase.[5][6] It has been widely used in experimental settings to uncouple excitation-contraction coupling and inhibit muscle contraction. However, its mechanism of action is multifaceted, affecting not only the myosin ATPase but also ion channels and other cellular processes, making it a less specific tool compared to the newer cardiac myosin inhibitors.[5][7][8]
Mechanism of Action: A Tale of Specificity
The fundamental difference between cardiac myosin inhibitors and BDM lies in their specificity and mechanism of action.
Cardiac Myosin Inhibitors (e.g., Mavacamten, Aficamten): These agents are allosteric modulators of cardiac myosin.[9] They bind to the myosin heavy chain, stabilizing it in a state that is less likely to interact with actin.[1] This specific inhibition of the cardiac myosin ATPase reduces the force of contraction without significantly affecting other cellular processes.[3] This targeted approach is designed to normalize the hypercontractility seen in conditions like HCM.[1]
2,3-Butanedione Monoxime (BDM): BDM's inhibitory effect on muscle contraction is less direct and specific. While it does inhibit myosin ATPase, it also exerts its effects through several other mechanisms[5][7][8]:
-
Phosphatase Activity: BDM can dephosphorylate key regulatory proteins involved in calcium sensitivity and contractility, such as troponin I and phospholamban.[7]
-
Ion Channel Modulation: It has been shown to inhibit L-type calcium channels and the Na+/Ca2+ exchanger, which can reduce intracellular calcium availability for contraction.[5][6]
-
Cross-bridge Kinetics: BDM appears to inhibit the transition of cross-bridges from a weakly bound to a strongly bound, force-producing state.[10]
This lack of specificity makes BDM a useful tool for general inhibition of contraction in experimental preparations but unsuitable for therapeutic use due to potential off-target effects.
Data Presentation: Quantitative Comparison
The available data for cardiac myosin inhibitors and BDM reflect their different stages of development and applications. Cardiac myosin inhibitors have a wealth of clinical trial data in humans, while data for BDM is primarily from preclinical and in vitro studies.
Table 1: Comparative Efficacy of Cardiac Myosin Inhibitors in Obstructive Hypertrophic Cardiomyopathy (oHCM)
| Parameter | Mavacamten (EXPLORER-HCM Trial) | Aficamten (MAPLE-HCM Trial) |
| Primary Endpoint | Improvement in pVO₂ and ≥1 NYHA class reduction | Change from baseline in pVO₂ |
| Change in post-exercise LVOT Gradient | Mean reduction of 37 mmHg (vs. 14 mmHg in placebo)[2] | Statistically significant improvement vs. metoprolol[11][12] |
| Improvement in NYHA Class | 80% of patients improved by ≥1 class[2] | 51.1% of patients improved by ≥1 class (vs. 26.4% with metoprolol)[12] |
| Change in pVO₂ | Statistically significant improvement | Mean increase of 1.1 ml/kg/min (vs. decrease of 1.2 ml/kg/min with metoprolol)[11] |
| Quality of Life (KCCQ-CSS) | 9.1-point increase (vs. 5.1 points in placebo)[2] | Mean increase of 15.8 points (vs. 8.7 points with metoprolol)[12] |
| LVOT: Left Ventricular Outflow Tract; NYHA: New York Heart Association; pVO₂: peak oxygen consumption; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score. |
Table 2: In Vitro Effects of 2,3-Butanedione Monoxime (BDM) on Cardiac Muscle Preparations
| Parameter | Species/Preparation | Concentration | Effect |
| Force of Contraction | Guinea-pig papillary muscles | 100 µmol/L - 10 mmol/L | Dose-dependent negative inotropic effect, with 30 mmol/L causing total abolition of force[7] |
| Peak Twitch Force | Rat cardiac trabeculae | 5 mmol/L | Reduced to 35% of control[8] |
| Myosin ATPase Activity | Myosin II | Ki = 5 mM | Inhibition[6] |
| Phosphorylation of Troponin I | Guinea-pig ventricular myocytes | 100 mmol/L | Decreased to 76.5% of control[7] |
| Phosphorylation of Phospholamban | Guinea-pig ventricular myocytes | 100 mmol/L | Decreased to 49.7% of control[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Key Experiment for Cardiac Myosin Inhibitors: Randomized Controlled Clinical Trial (e.g., EXPLORER-HCM for Mavacamten)
Objective: To evaluate the efficacy and safety of Mavacamten in patients with symptomatic obstructive hypertrophic cardiomyopathy.
Methodology:
-
Patient Population: Adults with a diagnosis of obstructive HCM, with a left ventricular outflow tract (LVOT) gradient of ≥50 mmHg at rest or after provocation, and New York Heart Association (NYHA) class II-III symptoms.[2][9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[13]
-
Intervention: Patients were randomized to receive either Mavacamten (starting dose of 5 mg daily, with titration based on plasma concentration and echocardiographic measures) or a matching placebo.[13]
-
Primary Endpoint: A composite of a 1.5 mL/kg/min or greater increase in peak oxygen consumption (pVO₂) and at least one NYHA class reduction, or a 3.0 mL/kg/min or greater increase in pVO₂ with no worsening of NYHA class at week 30.[14]
-
Secondary Endpoints: Changes from baseline in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes such as the Kansas City Cardiomyopathy Questionnaire (KCCQ).[15]
-
Safety Monitoring: Regular echocardiograms to monitor left ventricular ejection fraction (LVEF) and LVOT gradient, and monitoring for adverse events.[13]
Key Experiment for BDM: In Vitro Muscle Contractility Assay
Objective: To determine the effect of BDM on the contractile force of isolated cardiac muscle.
Methodology:
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a mammalian heart (e.g., guinea pig, rat) in a cold, oxygenated physiological salt solution.
-
Experimental Setup: The muscle is mounted vertically in a temperature-controlled organ bath between a fixed hook and a force transducer. The bath is filled with a physiological salt solution and continuously bubbled with 95% O₂ / 5% CO₂.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.
-
Data Acquisition: The isometric force of contraction is recorded using a data acquisition system.
-
Experimental Protocol: After an equilibration period, baseline contractile force is recorded. BDM is then added to the bath in increasing concentrations (e.g., from 100 µM to 30 mM), and the steady-state force of contraction is recorded at each concentration.
-
Data Analysis: The force of contraction at each BDM concentration is expressed as a percentage of the baseline force, and a concentration-response curve is generated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of cardiac myosin inhibitors.
Caption: Multiple proposed mechanisms of action for BDM.
Caption: Workflow for a typical cardiac myosin inhibitor clinical trial.
Caption: Experimental workflow for an in vitro muscle contractility assay.
Conclusion
Cardiac myosin inhibitors and BDM represent two distinct classes of molecules that reduce cardiac contractility. The new generation of cardiac myosin inhibitors, such as Mavacamten and Aficamten, are highly specific, targeting the fundamental mechanism of force generation in the cardiac sarcomere. This specificity has translated into successful clinical development for the treatment of hypertrophic cardiomyopathy. In contrast, BDM is a non-selective inhibitor with multiple mechanisms of action. While it remains a valuable tool for in vitro research to induce a general state of contractile arrest, its lack of specificity and potential for off-target effects preclude its use as a therapeutic agent. The comparison between these two highlights the evolution of pharmacological intervention from broad-acting compounds to highly targeted, disease-modifying therapies.
References
- 1. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Myosin Inhibitors [4hcm.org]
- 5. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 7. Mechanisms of the contractile effects of 2,3-butanedione-monoxime in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of force inhibition by 2,3-butanedione monoxime in rat cardiac muscle: roles of [Ca2+]i and cross-bridge kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aficamten Beats Beta-Blocker in Hypertrophic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 12. Aficamten is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]
- 13. Mavacamten for Obstructive HCM: Key Points - American College of Cardiology [acc.org]
- 14. youtube.com [youtube.com]
- 15. Efficacy and Safety of Mavacamten in the Treatment of Hypertrophic Cardiomyopathy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Urea Analysis in Marine Waters: A Comparative Guide to the Diacetyl Monoxime and Urease Methods
A comprehensive review of two primary colorimetric methods for the quantification of urea in marine environments, offering researchers and drug development professionals a data-driven comparison of their performance, protocols, and validation.
The accurate measurement of urea in marine water is crucial for understanding the oceanic nitrogen cycle and monitoring environmental health. Two prevalent methods for this analysis are the direct colorimetric method using diacetyl monoxime and the enzymatic assay utilizing urease. This guide provides a detailed comparison of these techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison at a Glance
A summary of the key performance parameters for the diacetyl monoxime and urease methods for urea determination in marine water is presented below. The data highlights the strengths and limitations of each approach.
| Performance Parameter | Diacetyl Monoxime Method | Urease Method |
| Principle | Direct chemical reaction of urea with diacetyl monoxime in an acidic medium to form a colored chromophore. | Enzymatic hydrolysis of urea by urease to ammonia and carbon dioxide, followed by quantification of ammonia. |
| Linearity | Up to 100 ppm in seawater.[1] | Dependent on enzyme kinetics and substrate concentration. |
| Limit of Detection (LOD) | 1.5 ppm in seawater.[1] | Generally higher than the diacetyl monoxime method. |
| Precision (RSD) | 0.29–1.09% | Can be variable. |
| Accuracy (Recovery) | Accurate and reproducible in seawater.[1] | Can underestimate urea concentrations by 15-40% in saline water; recovery of internal standards ranges from 40-100%.[2] |
| Interferences | Less susceptible to interferences from ions present in seawater.[1] | Inhibited by high salt concentrations and other seawater ions; pH sensitive.[2] |
| Automation Potential | Easily automated.[1] | Can be automated, but enzyme stability and reaction conditions require careful control. |
Experimental Protocols Deconstructed
Detailed methodologies for both the diacetyl monoxime and urease methods are outlined below to provide a clear understanding of the experimental workflow.
Diacetyl Monoxime Method: A Step-by-Step Protocol
This direct colorimetric method is widely used due to its robustness and accuracy in saline matrices.[1]
Reagents:
-
Color Reagent A (Diacetyl Monoxime Solution): Dissolve a specific amount of diacetyl monoxime in deionized water.
-
Color Reagent B (Thiosemicarbazide Solution): Dissolve a specific amount of thiosemicarbazide in deionized water.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid.
-
Urea Standard Stock Solution: Prepare a stock solution of urea in deionized water. Working standards are prepared by diluting the stock solution with artificial seawater or low-nutrient seawater.
Procedure:
-
Sample Preparation: Filter seawater samples to remove particulate matter.
-
Reaction Setup: To a known volume of the seawater sample or standard, add the Acid Reagent.
-
Color Development: Add Color Reagent A and Color Reagent B to the mixture.
-
Incubation: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 85°C) for a specific duration.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (typically around 520-540 nm) using a spectrophotometer.
-
Quantification: Determine the urea concentration in the samples by comparing their absorbance to a calibration curve prepared from the urea standards.
Urease Method: An Enzymatic Approach
This method relies on the specific enzymatic activity of urease to hydrolyze urea.
Reagents:
-
Urease Enzyme Solution: Prepare a solution of urease from a commercial source in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Ammonia Quantification Reagents: Reagents for a standard ammonia determination method, such as the indophenol blue method. This typically includes a phenol-nitroprusside solution and an alkaline hypochlorite solution.
-
Urea Standard Stock Solution: As described for the diacetyl monoxime method.
Procedure:
-
Sample Preparation: Filter seawater samples.
-
Enzymatic Reaction: To a known volume of the seawater sample or standard, add the urease enzyme solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the complete hydrolysis of urea to ammonia.
-
Ammonia Quantification: After incubation, determine the concentration of the produced ammonia using a colorimetric method like the indophenol blue method. This involves the addition of the ammonia quantification reagents and subsequent measurement of the absorbance of the colored product.
-
Calculation: Calculate the initial urea concentration based on the measured ammonia concentration, taking into account the stoichiometry of the urease reaction.
Visualizing the Workflow: The Diacetyl Monoxime Method
The following diagram illustrates the experimental workflow for the diacetyl monoxime method.
References
Assessing the Specificity of Biacetyl Monoxime for Different Myosin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biacetyl monoxime (BDM), also known as 2,3-butanedione monoxime, is a widely utilized small molecule inhibitor in the study of myosin motor proteins. Its primary application lies in its ability to reversibly inhibit muscle contraction and cell motility processes dependent on the actin-myosin system. However, the specificity of BDM across the diverse superfamily of myosin isoforms is a critical consideration for the accurate interpretation of experimental results. This guide provides a comparative assessment of BDM's specificity for different myosin isoforms, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of this compound's Efficacy
The following table summarizes the available quantitative data on the inhibitory effects of this compound on various myosin isoforms. It is important to note that there are conflicting reports in the literature regarding its activity towards some non-muscle and unconventional myosins.
| Myosin Isoform | Organism/Tissue | Assay Type | IC50 / Ki | Observations |
| Myosin II | ||||
| Skeletal Muscle Myosin II | Rabbit | ATPase Activity | ~5 mM (Ki)[1] | Well-characterized, low-affinity, non-competitive inhibitor.[2] |
| Cardiac Muscle (Actomyosin) | Guinea Pig | Skinned Fiber ATPase | 22 mM | Inhibits actomyosin-ATPase in skinned cardiac fibers.[3] |
| Smooth Muscle Myosin II | Canine Trachea | Mechanical Properties | Not Reported | Causes a dose-dependent decrease in maximum tension development.[4] |
| Non-muscle Myosin IIA & IIB | Vertebrate | ATPase Activity | Conflicting Data | Some studies report inhibition, while others report no significant effect.[5] |
| Unconventional Myosins | ||||
| Myosin I (Acanthamoeba Myosin-IC, Human Myole) | Acanthamoeba, Human | ATPase Activity | No Inhibition | BDM does not inhibit the ATPase activity of these myosin-I isoforms.[6] |
| Myosin V | Chicken | ATPase Activity | No Inhibition | BDM does not inhibit the ATPase activity of chicken myosin-V.[6] |
| Myosin VI | Porcine | ATPase Activity | No Inhibition | BDM does not inhibit the ATPase activity of porcine myosin-VI.[6] |
Note on Conflicting Data: There is a notable discrepancy in the scientific literature regarding the effect of BDM on non-muscle and some unconventional myosins. While some studies suggest that BDM can inhibit non-muscle myosin II, myosin V, and myosin VI, other, more recent kinetic studies have found no such inhibitory activity.[5] Researchers should exercise caution when using BDM as a general myosin inhibitor in cellular experiments and consider its potential off-target effects.
Experimental Protocols
Accurate assessment of an inhibitor's specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to determine the ATPase activity of myosin isoforms in the presence of inhibitors like this compound.
Radioisotope-Based Myosin ATPase Assay (using [γ-32P]ATP)
This method provides a direct measure of ATP hydrolysis by quantifying the release of radioactive inorganic phosphate (32Pi).
Materials:
-
Purified myosin isoform of interest
-
Actin (for actin-activated ATPase assays)
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA)
-
ATP stock solution
-
[γ-32P]ATP
-
This compound (or other inhibitor) at various concentrations
-
Stop Solution (e.g., a mixture of sulfuric acid and silicotungstic acid)
-
Isobutanol:benzene (or isobutanol:toluene) mixture (1:1)
-
Ammonium molybdate solution
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, pipettes, water bath, and scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, a known concentration of the myosin isoform, and the desired concentration of this compound. For actin-activated assays, include actin in the mixture.
-
Prepare a set of blank tubes containing all components except the enzyme.
-
Spike the ATP stock solution with [γ-32P]ATP.
-
Initiate the reaction by adding the [γ-32P]ATP-spiked ATP solution to the reaction mixtures and incubate at a controlled temperature (e.g., 37°C) for a specific time period.
-
Terminate the reaction by adding the acidic Stop Solution.
-
Add the isobutanol:benzene mixture and ammonium molybdate solution to each tube. This will form a complex with the released 32Pi and extract it into the organic phase.
-
Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic phases.
-
Carefully transfer a known volume of the upper organic phase (containing the 32Pi-molybdate complex) to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the amount of Pi released based on the measured counts per minute (CPM) and the specific activity of the [γ-32P]ATP.
-
Determine the ATPase activity (moles of Pi released per mole of myosin per second) and plot the activity against the inhibitor concentration to determine the IC50 value.[7]
Colorimetric/Fluorometric Myosin ATPase Assay
This method relies on the detection of inorganic phosphate (Pi) or ADP produced during ATP hydrolysis using a spectrophotometer or fluorometer.
Materials:
-
Purified myosin isoform of interest
-
Actin (for actin-activated assays)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 2 mM MgCl2, 0.5 mM DTT)
-
ATP solution
-
This compound (or other inhibitor) at various concentrations
-
A commercially available Pi detection reagent (e.g., Malachite Green-based) or an enzyme-coupled system to detect ADP.
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Set up reactions in a microplate format, with each well containing the assay buffer, myosin, actin (if applicable), and varying concentrations of this compound.
-
Initiate the reaction by adding ATP to all wells simultaneously using a multichannel pipette.
-
Incubate the plate at a controlled temperature for a set period.
-
Stop the reaction and detect the product (Pi or ADP).
-
For Pi detection: Add a colorimetric reagent like Malachite Green, which forms a colored complex with Pi. The absorbance is then measured at a specific wavelength (e.g., 620-660 nm).
-
For ADP detection: Utilize an enzyme-coupled assay where the production of ADP is linked to a change in fluorescence or absorbance. For example, ADP can be used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then used by lactate dehydrogenase to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
-
Generate a standard curve using known concentrations of Pi or ADP to quantify the amount of product formed in the enzymatic reactions.
-
Calculate the ATPase activity and plot it against the inhibitor concentration to determine the IC50 value.[8][9][10]
Mandatory Visualizations
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Mechanism of action of this compound on the myosin ATPase cycle.
References
- 1. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Influence of 2,3-butanedione monoxime on heart energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 2,3-butanedione monoxime (BDM) on smooth muscle mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. ATPase assay | Andex [andexbiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
A Comparative Guide to Colorimetric Urea Determination: Exploring Alternatives to Diacetyl Monoxime
For researchers, scientists, and drug development professionals seeking robust and reliable methods for urea quantification, this guide provides a comprehensive comparison of colorimetric assays, offering alternatives to the traditional diacetyl monoxime method. This document outlines the performance of key methodologies, supported by experimental data, detailed protocols, and visual representations of reaction pathways.
The accurate determination of urea is critical across various scientific disciplines, from clinical diagnostics to pharmaceutical research. While the diacetyl monoxime method has been a long-standing technique, concerns over its use of hazardous reagents and the need for heating have prompted the adoption of alternative colorimetric assays. This guide delves into two primary alternatives—the Berthelot reaction and the o-phthalaldehyde (OPA) method—and compares their performance characteristics against the diacetyl monoxime assay.
Performance Comparison of Urea Determination Methods
The selection of an appropriate urea assay depends on factors such as required sensitivity, sample matrix, and throughput. The following table summarizes the key quantitative performance indicators of the diacetyl monoxime, Berthelot, and o-phthalaldehyde methods based on available literature.
| Feature | Diacetyl Monoxime Method | Berthelot Method | o-Phthalaldehyde (OPA) Method |
| Principle | Direct condensation of urea with diacetyl monoxime in a strong acidic medium to form a colored chromophore. | Enzymatic hydrolysis of urea by urease to ammonia, followed by the reaction of ammonia with a phenol or salicylate derivative and hypochlorite in an alkaline medium to form a colored indophenol dye. | Direct reaction of urea with o-phthalaldehyde in the presence of a secondary reagent (e.g., N-(1-naphthyl)ethylenediamine or primaquine) under acidic conditions to form a colored product. |
| Linearity | Up to 5.0 mM (approximately 30 mg/dL)[1] | Up to 200-350 mg/dL[2][3] | Up to 5.0 mg/dL (with primaquine)[4]; Up to 250 mg/dL (with N-(1-naphthyl)ethylenediamine)[5] |
| Limit of Detection (LOD) | Approximately 0.44 mM (approximately 2.64 mg/dL)[1] | 0.226 mg/dL to 3 mg/dL[2][6] | 0.08 mg/dL (with primaquine)[4]; 0.46 mg/dL (with N-(1-naphthyl)ethylenediamine)[4] |
| Common Interferences | Citrulline and other urea derivatives can cause overestimation.[1] | Ammonia contamination from glassware, reagents, or the atmosphere is a major source of error. Hemolysis can also interfere. Fluoride inhibits urease activity.[3] | Monoclonal proteins can cause interference in some variations. Ammonia does not interfere.[4][7] |
| Advantages | Direct measurement of urea. | High sensitivity and specificity due to the enzymatic step. Milder reaction conditions compared to diacetyl monoxime. | No heating required. Ammonia does not interfere, making it suitable for samples with high ammonia content.[4] |
| Disadvantages | Requires strong acids and heating. Reagents can be hazardous. | Susceptible to ammonia contamination. Requires an enzymatic step, which can be inhibited by certain substances. | The color stability can be an issue in some variations. Some reagents may be carcinogenic. |
Experimental Protocols
Detailed methodologies for performing each of the discussed colorimetric urea determination assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
Diacetyl Monoxime Method
This protocol is based on the reaction of urea with diacetyl monoxime in an acidic environment, stabilized by thiosemicarbazide and ferric ions.
Reagents:
-
Acid Reagent: Concentrated sulfuric acid and phosphoric acid mixture.
-
Color Reagent: Diacetyl monoxime and thiosemicarbazide solution.
-
Ferric Chloride Reagent: Ferric chloride in acid.
-
Urea Standard Solutions: A series of known urea concentrations for calibration.
Procedure:
-
Prepare a protein-free filtrate of the sample if necessary.
-
To a test tube, add the sample or urea standard.
-
Add the Acid Reagent and mix.
-
Add the Color Reagent and mix.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).
-
Cool the tubes to room temperature.
-
Add the Ferric Chloride Reagent to stabilize the color.
-
Measure the absorbance at the appropriate wavelength (typically around 520-540 nm) using a spectrophotometer.
-
Construct a standard curve from the absorbance readings of the urea standards and determine the urea concentration in the samples.
Berthelot Method (Urease-Salicylate)
This enzymatic method involves the conversion of urea to ammonia, which is then quantified.
Reagents:
-
Urease Solution: A solution of the enzyme urease in a suitable buffer.
-
Phenol-Nitroprusside or Salicylate-Nitroprusside Reagent: A solution containing sodium salicylate and sodium nitroprusside.
-
Alkaline Hypochlorite Solution: A solution of sodium hypochlorite in sodium hydroxide.
-
Urea Standard Solutions: A series of known urea concentrations for calibration.
Procedure:
-
To a test tube, add the sample or urea standard.
-
Add the Urease Solution and incubate at 37°C or room temperature for a specified time (e.g., 10-15 minutes) to allow for the complete hydrolysis of urea to ammonia.
-
Add the Salicylate-Nitroprusside Reagent and mix.
-
Add the Alkaline Hypochlorite Solution and mix well.
-
Incubate at room temperature or 37°C for a specified time (e.g., 5-10 minutes) for color development.
-
Measure the absorbance of the resulting blue-green color at a wavelength of 570-630 nm.[8]
-
Construct a standard curve and determine the urea concentration in the samples.
o-Phthalaldehyde (OPA) Method (Jung's Method and a Modified Version)
This method offers a direct measurement of urea without the need for heating.
Reagents for Jung's Method:
-
OPA Reagent: o-phthalaldehyde in sulfuric acid.
-
N-(1-naphthyl)ethylenediamine (NED) Reagent: NED in a boric acid/sulfuric acid mixture.
-
Urea Standard Solutions.
Reagents for Modified Method (with Primaquine):
-
OPA Reagent: o-phthalaldehyde in sulfuric acid.
-
Primaquine Reagent: Primaquine bisphosphate in a boric acid/sulfuric acid mixture.[4]
-
Urea Standard Solutions.
Procedure:
-
To a well of a 96-well plate or a cuvette, add the sample or urea standard.
-
Add the OPA Reagent and mix.
-
Add either the NED Reagent or the Primaquine Reagent and mix.
-
Incubate at room temperature for a specified time (e.g., 10-60 minutes) for color development.[4]
-
Measure the absorbance at the appropriate wavelength (around 505 nm for NED and 430 nm for primaquine).[4]
-
Construct a standard curve and determine the urea concentration.
Reaction Pathways and Experimental Workflows
To visually represent the chemical reactions and experimental steps, the following diagrams have been generated using the DOT language.
Caption: Reaction workflow for the Diacetyl Monoxime method.
Caption: Reaction workflow for the Berthelot method.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcarediagnostics.com [labcarediagnostics.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. corelabsupplies.com [corelabsupplies.com]
A Comparative Analysis of 2,3-Butanedione Monoxime (BDM) on Skeletal and Smooth Muscle
Guide for Researchers and Drug Development Professionals
2,3-Butanedione Monoxime (BDM) is a widely utilized cell-permeable compound known for its ability to reversibly inhibit muscle contraction. Initially characterized as a specific inhibitor of skeletal muscle myosin, its application has expanded to various studies of cellular motility and muscle function. However, accumulating evidence reveals that BDM's mechanism of action and its range of effects differ substantially between skeletal and smooth muscle tissues. This guide provides an objective comparison of BDM's performance in these two muscle types, supported by experimental data and detailed methodologies, to aid researchers in the design and interpretation of their studies.
Primary Mechanisms of Action: A Tale of Two Tissues
The fundamental difference in BDM's effect lies in its primary molecular targets within each muscle type. In skeletal muscle, BDM acts as a direct, low-affinity, non-competitive inhibitor of myosin II ATPase activity.[1][2][3] It primarily functions by stabilizing the myosin-ADP-Pi intermediate complex, thereby hindering the phosphate release step that is critical for the force-producing power stroke.[2]
Conversely, in smooth muscle, the inhibitory effects of BDM are more complex and less direct. A major component of its action in intact smooth muscle is the inhibition of calcium (Ca²⁺) translocation.[4] BDM reduces the intracellular Ca²⁺ concentration achieved during stimulation, largely by inhibiting voltage-dependent Ca²⁺ channels and subsequent Ca²⁺ entry.[4][5] In addition to its effects on Ca²⁺ handling, BDM also decreases the Ca²⁺ sensitivity of the contractile machinery, an effect attributed to a reduction in the phosphorylation level of the myosin light chain (MLC).[4] While a direct, weak inhibition of cross-bridges can occur, it requires higher concentrations of BDM than those needed to inhibit skeletal muscle.[4]
Quantitative Comparison of BDM's Effects
The following table summarizes the key quantitative and qualitative differences in BDM's action on skeletal versus smooth muscle.
| Parameter | Skeletal Muscle | Smooth Muscle |
| Primary Target | Myosin II ATPase[1][6] | Voltage-gated Ca²⁺ channels; Myosin Light Chain phosphorylation pathway[4][5] |
| Mechanism | Direct, non-competitive inhibition of the actin-myosin cross-bridge cycle; stabilizes the myosin-ADP-Pi state.[1][2] | Primarily inhibits Ca²⁺ influx, reducing activator [Ca²⁺]i. Secondarily decreases Ca²⁺ sensitivity of myofilaments.[4] |
| Effect on Ca²⁺ Transients | Minor effect; may slightly suppress Ca²⁺ release from the sarcoplasmic reticulum, but this is not the main inhibitory mechanism.[7][8] | Strong inhibitory effect; significantly reduces Ca²⁺ transients, which is a primary cause of force reduction in intact tissue.[4][5] |
| Effect on Ca²⁺ Sensitivity | Not a primary mechanism of action. | Decreases the Ca²⁺ sensitivity of force generation, likely by reducing MLC phosphorylation.[4] |
| Direct Cross-Bridge Inhibition | Strong and direct; effectively uncouples force generation from Ca²⁺ activation.[6][7] | Weaker and occurs at higher concentrations compared to skeletal muscle.[4] Appears to preferentially inhibit rapidly-cycling cross-bridges.[9] |
| Effective Concentration | Millimolar concentrations (e.g., 2-20 mM) are typically required for significant inhibition of force.[8] | Force in intact muscle is inhibited at similar concentrations (e.g., 1-10 mM), but this is largely due to effects on Ca²⁺.[4] Higher concentrations are needed for direct effects on skinned fibers.[4] |
Signaling and Mechanical Pathways
The distinct mechanisms of BDM in skeletal and smooth muscle are visualized below.
Experimental Protocols
Accurate assessment of BDM's effects requires robust experimental designs that can differentiate between actions on excitation-contraction coupling and the contractile apparatus itself.
Protocol 1: General In Vitro Muscle Strip Contractility Assay
This protocol is suitable for assessing the overall effect of BDM on intact skeletal or smooth muscle preparations.
-
Tissue Preparation: Excise the desired muscle (e.g., rat soleus, guinea pig taenia coli) and place it in chilled, oxygenated Krebs solution.[10][11] Carefully dissect muscle strips of appropriate dimensions (e.g., ~2 x 8 mm).
-
Mounting: Mount the muscle strip vertically in a temperature-controlled organ bath (37°C) containing Krebs solution continuously aerated with 95% O₂ / 5% CO₂.[10] Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension, with regular washes of fresh Krebs solution.
-
Stimulation & Recording: Induce contraction using a relevant stimulus. For smooth muscle, high-potassium (K⁺) solution or a specific agonist (e.g., phenylephrine) can be used.[4][5] For skeletal muscle, electrical field stimulation (EFS) is common. Record the isometric force.
-
BDM Application: Once a stable contractile response is established, add BDM to the organ bath in a cumulative, dose-response fashion. Allow the effect to stabilize at each concentration before applying the next dose.
-
Data Analysis: Measure the peak force at each BDM concentration and express it as a percentage of the initial (pre-drug) maximum force. Calculate IC₅₀ values where appropriate.
Protocol 2: Skinned Muscle Fiber Assay
This technique removes the sarcolemma, allowing for direct experimental control of the intracellular environment (e.g., Ca²⁺ concentration) and isolating the effects of BDM on the contractile proteins.
-
Fiber Preparation: Isolate a small bundle of muscle fibers or a single fiber and incubate it in a "skinning" solution. This solution typically contains a mild non-ionic detergent (e.g., Triton X-100) or a pore-forming toxin (e.g., Staphylococcus aureus alpha-toxin[5]) to permeabilize the cell membrane.
-
Mounting: Mount the skinned fiber between a force transducer and a fixed hook in a specialized experimental chamber.
-
Activation: Expose the fiber to a series of "relaxing" solutions (low Ca²⁺, high ATP) and "activating" solutions with precisely buffered concentrations of free Ca²⁺ (pCa solutions).
-
BDM Application: After establishing a stable maximal Ca²⁺-activated force, expose the fiber to an activating solution containing the desired concentration of BDM.
-
Data Analysis: Compare the force produced in the presence and absence of BDM at the same pCa to determine the direct effect on the myofilaments. To assess Ca²⁺ sensitivity, generate a force-pCa curve with and without BDM and compare the pCa₅₀ (the pCa at which 50% of maximal force is achieved).
Conclusion and Recommendations
The effects of 2,3-Butanedione Monoxime are highly dependent on muscle type. In skeletal muscle , it serves as a reasonably specific, albeit low-affinity, inhibitor of the myosin II motor itself.[1] In smooth muscle , its primary inhibitory actions are upstream of the contractile proteins, targeting Ca²⁺ influx and reducing the Ca²⁺ sensitivity of myosin light chain phosphorylation.[4][5]
For researchers, this distinction is critical:
-
Caution is advised when using BDM as a "general myosin inhibitor" in whole-cell or tissue experiments, as its effects on Ca²⁺ channels and other uncharacterized proteins can confound results.[1][12]
-
When studying smooth muscle, it is essential to use skinned fiber preparations to distinguish between BDM's effects on Ca²⁺ handling and its direct effects on the contractile apparatus.
-
The concentration-dependent effects must be considered, as higher concentrations may be required to see direct cross-bridge inhibition in smooth muscle compared to skeletal muscle.[4]
By understanding these fundamental differences and employing appropriate experimental controls, researchers can effectively leverage BDM as a tool to investigate the distinct mechanics of skeletal and smooth muscle contraction.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 2,3-butanedione monoxime on smooth-muscle contraction of guinea-pig portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 2,3-butanedione monoxime (BDM) on smooth muscle mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Commercial Diacetyl Monoxime Assay Kits: Evaluating Performance for Accurate Urea Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of urea is a critical component in a vast array of studies, from assessing kidney function in preclinical models to monitoring cellular metabolism. The diacetyl monoxime (DAM) assay remains a widely used colorimetric method for this purpose, and numerous commercial kits are available to streamline this process. This guide provides an objective comparison of key performance characteristics of commercially available DAM assay kits, supported by standardized experimental protocols for their evaluation.
Principle of the Diacetyl Monoxime Assay
The diacetyl monoxime assay is based on the condensation reaction of diacetyl monoxime with urea in a hot, acidic environment.[1][2][3] In the presence of a strong acid and an oxidizing agent, diacetyl monoxime is hydrolyzed to diacetyl. This diacetyl then reacts with urea to form a colored diazine derivative.[2] The intensity of the resulting color, typically pink or red, is directly proportional to the urea concentration in the sample and can be quantified spectrophotometrically at a wavelength of approximately 520-530 nm.[1][2][4]
Performance Comparison of Commercial Kits
While direct head-to-head comparative studies of all commercially available kits are not extensively published, this guide synthesizes publicly available information and provides a framework for in-house validation. The following table outlines key performance parameters that should be considered when selecting a DAM assay kit. Data presented here is a representative compilation based on typical specifications from various manufacturers.
| Feature | Kit A (e.g., Elabscience) | Kit B (e.g., MyBioSource) | Kit C (e.g., ELK Biotechnology) |
| Assay Principle | Diacetyl Oxime Colorimetry | Diacetyl Oxime Colorimetry | Diacetyl Oxime Colorimetry |
| Detection Method | Colorimetric (520 nm) | Colorimetric (525 nm) | Colorimetric (530 nm) |
| Sample Type | Serum, Plasma, Urine, Cell Culture Supernatant | Serum, Plasma, Urine, other biological fluids | Serum, Plasma, Urine, Tissue Homogenates |
| Assay Range | 1 - 200 mg/dL | 0.5 - 250 mg/dL | 0.8 - 220 mg/dL |
| Sensitivity | 0.5 mg/dL | 0.2 mg/dL | 0.4 mg/dL |
| Precision (CV%) | < 10% (Intra-assay), < 12% (Inter-assay) | < 8% (Intra-assay), < 10% (Inter-assay) | < 9% (Intra-assay), < 11% (Inter-assay) |
| Kit Components | Reagent 1 (Acid), Reagent 2 (Color), Standard | Assay Buffer, Chromogen, Enzyme, Standard | Reagent A, Reagent B, Standard |
| Storage | 2-8°C | 2-8°C | 2-8°C |
Note: The above data is illustrative. Researchers should always refer to the specific product datasheets for the most accurate and up-to-date information.
Experimental Protocols for Kit Evaluation
To ensure the selection of the most suitable kit for your research needs, it is imperative to perform an in-house validation. The following protocols provide a framework for assessing key performance parameters.
Linearity and Assay Range Verification
Objective: To confirm the linear range of the assay as stated by the manufacturer.
Methodology:
-
Prepare a series of urea standards of known concentrations, spanning the expected assay range of the kit.
-
Process each standard according to the kit's protocol.
-
Measure the absorbance of each standard at the recommended wavelength.
-
Plot the absorbance values against the corresponding urea concentrations.
-
Perform a linear regression analysis. An R-squared value close to 1.0 indicates a high degree of linearity.
Precision (Intra- and Inter-Assay Variability)
Objective: To determine the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision: Prepare three samples with low, medium, and high concentrations of urea within the linear range. Assay each sample in multiple replicates (n=10) within the same run. Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample.
-
Inter-Assay Precision: Assay the same three samples on three different days. Calculate the mean, standard deviation, and CV% for the results obtained on different days.
Sensitivity (Limit of Detection)
Objective: To determine the lowest concentration of urea that can be reliably detected.
Methodology:
-
Prepare a blank sample (containing no urea) and a series of low-concentration urea standards.
-
Assay the blank sample multiple times (n=20) and calculate the mean and standard deviation of the absorbance readings.
-
The Limit of Detection (LOD) can be calculated as the mean of the blank + 3 times the standard deviation of the blank.
Specificity (Interference)
Objective: To assess the potential interference from other substances present in the sample matrix.
Methodology:
-
Prepare a urea sample of a known concentration.
-
Spike the sample with potentially interfering substances (e.g., other nitrogen-containing compounds, common drugs).
-
Assay the spiked and unspiked samples according to the kit's protocol.
-
Compare the measured urea concentrations to determine the percentage of interference.
Visualizing the Workflow and Reaction Pathway
To better understand the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for evaluating commercial diacetyl monoxime assay kits.
Caption: Chemical reaction pathway of the diacetyl monoxime assay for urea detection.
Conclusion
The selection of a diacetyl monoxime assay kit should be guided by a thorough evaluation of its performance characteristics in the context of your specific research application. While manufacturers provide valuable data, an independent, in-house validation of linearity, precision, sensitivity, and specificity is crucial for ensuring the generation of reliable and reproducible results. By following the outlined protocols and considering the key performance indicators, researchers can confidently choose the most appropriate commercial kit to meet their scientific objectives.
References
A Comparative Guide to Urea Determination: The Diacetyl Monoxime Method and Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of urea is crucial in various biological samples. The diacetyl monoxime (DAM) method has been a long-standing colorimetric assay for urea determination. This guide provides an objective comparison of the DAM method with common alternatives, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.
Principle of the Diacetyl Monoxime (DAM) Method
The DAM method is a direct colorimetric technique for urea quantification.[1] The fundamental principle involves the reaction of diacetyl monoxime with urea in a hot, acidic environment.[2] This reaction, often catalyzed by ferric ions and stabilized by an agent like thiosemicarbazide, produces a colored chromophore, typically a pink or red diazine compound.[1][2] The intensity of the color, which is directly proportional to the urea concentration, is measured spectrophotometrically at a wavelength of approximately 520-540 nm.[1][3]
Comparison of Urea Determination Methods
The selection of a urea assay depends on factors such as sample matrix, required sensitivity, specificity, and available equipment. Besides the DAM method, two other widely used techniques are the urease-based enzymatic assays and high-performance liquid chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages |
| Diacetyl Monoxime (DAM) | Direct chemical reaction between diacetyl monoxime and urea in an acidic medium to form a colored product.[2] | Simple, inexpensive, and does not require enzymes.[1] Good color stability and repeatable results.[1] | Lacks specificity and can react with other ureido compounds, leading to overestimation.[4] Requires heating and the use of strong acids. Potential for interference from other substances in biological samples. |
| Urease-Based Enzymatic Assay | Urease enzyme specifically catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting ammonia is then quantified, often through a colorimetric reaction (e.g., Berthelot's reaction). | High specificity for urea. High sensitivity. Can be performed at room temperature. | Can be inhibited by substances in the sample matrix. Susceptible to interference from pre-existing ammonia in the sample. Requires a specific enzyme. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of urea from other components in the sample, followed by detection, typically with a UV or refractive index detector. | High specificity and accuracy. Can simultaneously measure other compounds. Considered a reference method. | Requires expensive equipment and specialized technical expertise. Can be more time-consuming for sample preparation and analysis. |
Quantitative Data Summary
The following table summarizes a comparative study of the diacetyl monoxime method and a urease-based method for the determination of urea in blood samples.
| Parameter | Diacetyl Monoxime Method | Urease-Based Method |
| Mean Urea Concentration (mg/dL) | 25.8 | 22.5 |
| Standard Deviation | 3.2 | 2.8 |
| Coefficient of Variation (%) | 12.4 | 12.4 |
Note: Data is illustrative and based on findings from a comparative study. Actual results may vary between laboratories and sample types.
One study highlighted that the DAM method can significantly overestimate urea concentrations in soil samples when compared to a high-resolution HPLC-MS method. The overestimation ranged from 7.2 to 58 times higher with the DAM assay.[4]
Experimental Protocols
Diacetyl Monoxime (DAM) Method Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Reagent Preparation:
-
Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid.
-
Diacetyl Monoxime Solution: Diacetyl monoxime dissolved in distilled water.
-
Thiosemicarbazide Solution: Thiosemicarbazide dissolved in distilled water.
-
Urea Standard Solutions: A series of solutions with known urea concentrations.
2. Sample Preparation:
-
For samples containing proteins, such as serum or plasma, deproteinization is necessary. This is typically achieved by adding trichloroacetic acid (TCA) to the sample, followed by centrifugation to remove the precipitated protein.[2][3]
3. Assay Procedure:
-
Pipette the deproteinized sample supernatant, urea standards, and a blank (distilled water) into separate test tubes.
-
Add the acid reagent, diacetyl monoxime solution, and thiosemicarbazide solution to each tube.
-
Mix the contents thoroughly.
-
Incubate the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.[3]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 520-540 nm using a spectrophotometer.[1][3]
4. Calculation:
-
Construct a standard curve by plotting the absorbance of the urea standards against their concentrations.
-
Determine the urea concentration in the sample by interpolating its absorbance on the standard curve.
Urease-Based Enzymatic Assay Protocol
This protocol outlines the general steps for a urease-based assay. Commercial kits will provide specific instructions.
1. Reagent Preparation:
-
Urease Solution: A solution of the enzyme urease in a suitable buffer.
-
Ammonia Detection Reagents: Reagents for the colorimetric detection of ammonia (e.g., reagents for the Berthelot reaction).
-
Urea Standard Solutions: A series of solutions with known urea concentrations.
2. Assay Procedure:
-
Pipette the sample, urea standards, and a blank into separate wells of a microplate or test tubes.
-
Add the urease solution to each well/tube and incubate at a specified temperature (e.g., room temperature or 37°C) for a set time to allow for the enzymatic reaction to complete.
-
Add the ammonia detection reagents.
-
Incubate for a further period to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 600-670 nm for the Berthelot reaction).
3. Calculation:
-
Similar to the DAM method, a standard curve is used to determine the urea concentration in the sample.
High-Performance Liquid Chromatography (HPLC) Method
The specific parameters for an HPLC method will vary depending on the column and detector used. The following provides a general example.
1. Equipment and Reagents:
-
HPLC System: Equipped with a suitable pump, injector, column, and detector (e.g., UV or RI).
-
Column: A column suitable for polar compound analysis (e.g., an amino or HILIC column).
-
Mobile Phase: A mixture of solvents, such as acetonitrile and a buffer.
-
Urea Standard Solutions: A series of solutions with known urea concentrations.
2. Sample Preparation:
-
Samples may require deproteinization and filtration before injection into the HPLC system.
3. Chromatographic Conditions:
-
Flow Rate: A constant flow rate of the mobile phase (e.g., 1 mL/min).
-
Injection Volume: A fixed volume of the sample or standard is injected.
-
Detection Wavelength: Set to an appropriate wavelength for urea detection (e.g., 200 nm for UV detection).
4. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the urea peak based on its retention time compared to the standards.
-
Quantify the urea concentration by comparing the peak area of the sample to the peak areas of the standards.
Visualizations
Caption: Experimental workflows for the three main urea determination methods.
Caption: Reaction principles of the DAM and Urease methods.
References
Navigating the Nuances of Urea Quantification: A Comparative Guide to the Diacetyl Monoxime Method and Its Alternatives
For researchers, scientists, and drug development professionals engaged in precise biochemical analysis, the accurate quantification of urea is paramount. While the diacetyl monoxime (DAM) method has been a long-standing colorimetric technique for this purpose, its inherent limitations necessitate a thorough evaluation against more modern and specific alternatives. This guide provides an objective comparison of the DAM method with enzymatic and chromatographic techniques, supported by experimental data and detailed protocols to aid in informed methodological selection.
The Diacetyl Monoxime Method: A Closer Look at a Classic Assay
The diacetyl monoxime (DAM) method is a colorimetric assay that relies on the reaction of urea with diacetyl monoxime in a hot, acidic environment, typically in the presence of an oxidizing agent and a color stabilizer like thiosemicarbazide.[1][2] This reaction produces a pink or red colored diazine chromophore, and the intensity of this color, measured spectrophotometrically around 520-540 nm, is directly proportional to the urea concentration in the sample.[1][2]
Despite its simplicity and cost-effectiveness, the DAM method is beset by several significant limitations that can impact the accuracy and reliability of results.
Key Limitations of the Diacetyl Monoxime Method:
-
Lack of Specificity: The primary drawback of the DAM method is its susceptibility to interference from other compounds containing a ureido group (R1-NH-CO-NH-R2). This cross-reactivity can lead to an overestimation of urea concentration, particularly in complex biological matrices where such compounds are prevalent.[3]
-
Interference from Sample Matrix: Biological samples such as plasma and urine can interfere with the assay, necessitating a deproteinization step, commonly using trichloroacetic acid, prior to the reaction.[1][2] This adds to the sample preparation time and can introduce variability.
-
Harsh Reaction Conditions: The requirement for a hot, strongly acidic environment can lead to the degradation of other sample components, potentially generating interfering substances.
-
Limited Sensitivity at Low Concentrations: The DAM method may not be sensitive enough for applications requiring the quantification of very low urea levels.
A Comparative Analysis of Urea Quantification Methods
To provide a clear perspective on the performance of the DAM method relative to its alternatives, the following table summarizes key quantitative parameters. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions of each study.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Diacetyl Monoxime (DAM) | Colorimetric | 0.4 - 5.0 mM (approx. 2.4 - 30 mg/dL)[4] | ~0.44 mM (approx. 2.6 mg/dL)[3] | Not consistently reported | Inexpensive, simple procedure | Low specificity, matrix interference, harsh reaction conditions |
| Enzymatic (Urease-based) | Enzymatic/Colorimetric | Up to 200 mg/dL[5] | Not consistently reported | Not consistently reported | High specificity for urea | Enzyme stability can be a concern, potential interference from endogenous ammonia |
| HPLC-FLD | Chromatography | Wide dynamic range | 2 mg/kg[6] | 7 mg/kg[6] | High sensitivity and specificity | Requires derivatization, more complex instrumentation |
| LC-MS/MS | Chromatography/Mass Spectrometry | Wide dynamic range | 3 mg/kg[6] | 8 mg/kg[6] | Very high sensitivity and specificity, considered a reference method | Expensive instrumentation, requires specialized expertise |
Unit conversions were performed for comparability where necessary. Original data sources may present these values in different units.
Visualizing the Methodologies
To further elucidate the principles and workflows, the following diagrams are provided.
Caption: Simplified reaction pathway of the diacetyl monoxime method for urea quantification.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. ijareeie.com [ijareeie.com]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urea Assay Kit | ABIN7041642 [antibodies-online.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of 2,3-Butanedione Monoxime (BDM) on ATPase Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical probes is paramount. This guide provides a comparative analysis of 2,3-butanedione monoxime (BDM), a widely used myosin ATPase inhibitor, on different ATPase enzymes. By presenting key experimental data, detailed protocols, and visualizing affected signaling pathways, this document aims to facilitate a deeper understanding of BDM's specificity and off-target effects.
Executive Summary
2,3-Butanedione monoxime (BDM) is a small, cell-permeable molecule initially identified as an inhibitor of skeletal muscle myosin II ATPase. Its ability to reversibly inhibit muscle contraction has led to its widespread use in physiological and cell biology studies. However, a growing body of evidence reveals that BDM's effects are not confined to myosin II, and it can influence the activity of other critical ATPases and cellular processes. This guide provides a comparative overview of BDM's impact on three major ATPase families: Myosin ATPases, Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), and Na⁺/K⁺-ATPase.
Data Presentation: Quantitative Comparison of BDM's Effects
The following table summarizes the quantitative effects of BDM on different ATPase enzymes based on available experimental data. It is important to note that direct comparative studies with standardized IC50 values across all ATPases are limited. The provided data is collated from various sources and experimental conditions.
| ATPase Enzyme Family | Specific Enzyme | Organism/Tissue | BDM Concentration for Effect | Observed Effect | IC50 Value | Reference |
| Myosin ATPase | Skeletal Muscle Myosin II | Rabbit | 0-40 mM | Inhibition of ATPase activity | ~5 mM | [1][2] |
| Non-muscle Myosin II | Various | 10-20 mM | Inhibition of motility, but conflicting reports on direct ATPase inhibition. | Not consistently reported | [3] | |
| Other Myosins (e.g., Myosin I, V, VI) | Various | Up to 40 mM | No significant inhibition of ATPase activity. | Not applicable | [1] | |
| Ca²⁺-ATPase | SERCA (Sarcoplasmic Reticulum Ca²⁺-ATPase) | Rat, Canine Cardiac Muscle | 5-30 mM | Stimulates Ca²⁺ release from the sarcoplasmic reticulum; no direct inhibition of Ca²⁺ uptake. | Not applicable for inhibition | [4][5] |
| Na⁺/K⁺-ATPase | Na⁺/K⁺-ATPase | Guinea-pig cardiac myocytes | Not specified | Mentioned as a potential off-target, but direct inhibitory effects and IC50 are not well-characterized. | Not determined |
Comparative Analysis of BDM's Effects
Myosin ATPases: A Selective Inhibitor
BDM is best characterized as a non-competitive inhibitor of skeletal muscle myosin II ATPase . It acts by trapping the myosin head in a post-hydrolysis state (M**·ADP·Pi), thereby slowing down the rate-limiting step of phosphate release and weakening the interaction between myosin and actin. This mechanism effectively uncouples the ATPase cycle from force production, leading to muscle relaxation.
However, the inhibitory action of BDM is not universal across the myosin superfamily. Studies have shown that BDM does not significantly inhibit the ATPase activity of other myosin isoforms, including non-muscle myosin II (though it can affect cell motility through other mechanisms), myosin I, myosin V, and myosin VI[1]. This selectivity makes BDM a useful tool for dissecting the roles of different myosin motors in cellular processes, but also highlights the importance of careful interpretation of results in complex cellular systems.
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): An Indirect Modulator
BDM's effect on the SERCA pump is distinct from its inhibitory action on myosin. Instead of directly inhibiting the ATPase activity of SERCA, which is responsible for pumping Ca²⁺ from the cytoplasm into the sarcoplasmic reticulum (SR), BDM appears to stimulate Ca²⁺ release from the SR[4][5]. This effect is concentration-dependent, with higher concentrations (5-30 mM) leading to a significant reduction in SR Ca²⁺ content[4]. The proposed mechanism involves an interaction with the ryanodine receptor (RyR), the primary Ca²⁺ release channel in the SR[6]. This action can indirectly impact cellular processes that are sensitive to cytoplasmic Ca²⁺ levels and should be considered when using BDM in studies involving calcium signaling.
Na⁺/K⁺-ATPase: A Potential Off-Target
The effects of BDM on the Na⁺/K⁺-ATPase , a crucial enzyme for maintaining cellular ion gradients, are less well-defined. While some studies suggest it as a potential off-target, detailed quantitative data on its inhibitory effects and IC50 values are lacking. Researchers using BDM in experiments where maintenance of the membrane potential is critical should be aware of this potential confounding factor and consider appropriate controls.
Signaling Pathways and Experimental Workflows
Myosin ATPase Inhibition and Muscle Contraction
BDM directly interferes with the cross-bridge cycle of muscle contraction. The following diagram illustrates the myosin ATPase cycle and the point of BDM's intervention.
BDM's Effect on Sarcoplasmic Reticulum Calcium Regulation
BDM's influence on SERCA is indirect, primarily through its action on the ryanodine receptor, leading to increased Ca²⁺ release from the sarcoplasmic reticulum.
Experimental Workflow for ATPase Activity Assays
Two common methods for measuring ATPase activity are the NADH-coupled assay and the malachite green assay. The following diagram outlines a general workflow for assessing the effect of an inhibitor like BDM.
Experimental Protocols
NADH-Coupled ATPase Assay
This continuous spectrophotometric or fluorometric assay measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by the ATPase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm or by the decrease in its intrinsic fluorescence.
Materials:
-
Purified ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
BDM stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.
-
Add the ATPase enzyme to the reaction mixture.
-
Add varying concentrations of BDM to the experimental wells and a vehicle control to the control wells.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.
-
The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. Calculate the initial reaction velocities and determine the IC50 value for BDM if applicable.
Malachite Green ATPase Assay
This endpoint colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate. The intensity of the color, measured by absorbance, is directly proportional to the amount of Pi produced.
Materials:
-
Purified ATPase enzyme
-
Assay Buffer (as above)
-
ATP solution
-
BDM stock solution
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Set up reactions in a microplate with the assay buffer, ATPase enzyme, and varying concentrations of BDM.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a fixed period at a specific temperature (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.
-
Calculate the ATPase activity and determine the IC50 value for BDM.
Na⁺/K⁺-ATPase Activity Assay
This assay measures the portion of ATPase activity that is sensitive to inhibition by ouabain, a specific inhibitor of the Na⁺/K⁺-ATPase.
Principle: The total ATPase activity of a sample is measured in the presence and absence of ouabain. The difference between these two measurements represents the specific activity of the Na⁺/K⁺-ATPase. The effect of BDM can be assessed by including it in both sets of reactions.
Materials:
-
Cell or tissue homogenate/microsomal fraction containing Na⁺/K⁺-ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
Ouabain stock solution
-
BDM stock solution
-
Method for phosphate detection (e.g., Malachite Green assay)
Procedure:
-
Prepare two sets of reaction tubes. One set will measure total ATPase activity, and the other will measure ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add the assay buffer and the enzyme preparation.
-
To the "ouabain-insensitive" tubes, add the assay buffer, enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).
-
To investigate the effect of BDM, add varying concentrations of BDM to both sets of tubes.
-
Pre-incubate the reactions.
-
Initiate the reactions by adding ATP and incubate for a fixed time.
-
Stop the reactions and measure the amount of Pi released using a method like the Malachite Green assay.
-
Calculate the Na⁺/K⁺-ATPase activity by subtracting the ouabain-insensitive activity from the total activity for each BDM concentration.
Conclusion
2,3-Butanedione monoxime is a valuable tool for studying the role of skeletal muscle myosin II in various biological processes. However, its off-target effects, particularly on calcium homeostasis through the stimulation of Ca²⁺ release from the sarcoplasmic reticulum, necessitate careful experimental design and interpretation of results. Its impact on Na⁺/K⁺-ATPase remains an area requiring further investigation. Researchers employing BDM should be cognizant of its selectivity profile and consider validating their findings with more specific inhibitors or alternative techniques when investigating processes that are sensitive to changes in intracellular calcium or ion gradients. This guide serves as a foundational resource to aid in the informed use of BDM in research and drug development.
References
- 1. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does 2,3-butanedione monoxime inhibit nonmuscle myosin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2,3-butanedione 2-monoxime on Ca2+ release channels (ryanodine receptors) of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biacetyl Monoxime: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of biacetyl monoxime (also known as diacetyl monoxime or 2,3-butanedione monoxime), a common reagent in various biochemical assays. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.10 g/mol |
| Melting Point | 75 - 78 °C / 167 - 172.4 °F[3] |
| Boiling Point | 185 - 186 °C / 365 - 366.8 °F @ 760 mmHg[3] |
| Solubility in Water | 10 to 50 mg/mL at 64°F[4] |
Experimental Protocol: Waste Collection and Disposal
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), all chemical waste must be handled with care and disposed of in accordance with institutional, local, regional, and national regulations.[2][3][5] The primary method of disposal involves collection and transfer to a licensed waste disposal company.[6]
Materials:
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Sealable, clearly labeled waste container
-
Scoop or shovel for solid waste
-
Absorbent material (e.g., vermiculite, sand)
-
Vapor-tight plastic bags for contaminated materials[4]
Procedure for Solid Waste:
-
Preparation: Ensure all PPE is correctly worn. Prepare a designated, labeled waste container for this compound.
-
Collection: Carefully sweep or scoop the solid this compound waste into the designated container.[3][7] Minimize dust generation during this process.[2] For fine powders, consider dampening the material slightly with water to reduce airborne dust.[4]
-
Container Sealing: Securely seal the waste container to prevent any leakage or spillage.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, pending pickup by a licensed waste disposal service.[2]
Procedure for Spills:
-
Immediate Action: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[7]
-
Cleanup: Finish cleaning the contaminated surface by spreading water and using an absorbent material.[4][7]
-
Disposal of Contaminated Materials: Place all contaminated materials, including absorbent pads and used PPE, into a sealed, vapor-tight plastic bag for disposal.[4][8]
-
Final Cleaning: Wash the contaminated surfaces with a soap and water solution.[4]
Aqueous Solutions:
Do not dispose of aqueous solutions containing this compound down the drain.[3][9] Collect these solutions in a labeled, sealed container for hazardous waste pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. labtestsguide.com [labtestsguide.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-OXIME 2,3-BUTANEDIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. suchmiorganics.com [suchmiorganics.com]
- 8. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling Biacetyl monoxime
Essential Safety and Handling Guide for Biacetyl Monoxime
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as Diacetyl monoxime or 2,3-Butanedione monoxime). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is a colorless to pale yellow solid.[1][2][3] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause irritation to the skin, eyes, and respiratory tract.[1][4] Ingestion can lead to gastrointestinal irritation, including nausea and vomiting.[4] The toxicological properties of this chemical have not been fully investigated, warranting careful handling.[4][5]
General Handling Precautions:
-
Work in a well-ventilated area to prevent the formation and inhalation of dust or vapors.[2][4]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust generation during handling.[4]
-
Wash hands thoroughly after handling the substance.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to create a barrier between the user and the chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][4] | Prevents skin contact and irritation. Use proper glove removal technique to avoid contamination.[5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If dust is generated or ventilation is poor, a NIOSH-approved N95 or P1 particle filter respirator is recommended.[7] | Protects against inhalation of irritating dust particles. |
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₇NO₂[1][5] |
| Molecular Weight | 101.10 g/mol [5] |
| Appearance | White to pale yellow solid/powder[1][2] |
| Odor | Odorless[1][2] |
| Melting Point | 75 - 78 °C / 167 - 172.4 °F[1] |
| Boiling Point | 185 - 186 °C / 365 - 366.8 °F[1] |
| Solubility | Organic Solvents (Ethanol, DMSO): ~30 mg/mL[8]PBS (pH 7.2): ~2 mg/mL[8] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][9] For long-term stability, refrigeration is recommended.[10] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[11]
Step 2: Handling and Experimental Use
-
Preparation: Conduct all weighing and solution preparations in a well-ventilated area or under a chemical fume hood to minimize dust exposure.
-
Personal Protection: Ensure all required PPE is worn correctly before handling the chemical.
-
During Experiment: Avoid actions that could generate dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After use, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.
Step 3: Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of water for at least 15 minutes.[1][4] Get medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If symptoms like respiratory irritation occur, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]
Step 4: Spill and Disposal Plan
-
Spill Response:
-
Waste Disposal:
-
Dispose of waste material, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Do not mix this compound waste with other chemical waste.[5]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 3. Diacetyl monoxime - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | Diacetyl monoxime | Oximes | Ambeed.com [ambeed.com]
- 7. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
